Product packaging for (4-Bromobenzyl)(methyl)sulfane(Cat. No.:CAS No. 15733-07-0)

(4-Bromobenzyl)(methyl)sulfane

Cat. No.: B2770746
CAS No.: 15733-07-0
M. Wt: 217.12
InChI Key: LLPNXJABBMDPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4-Bromobenzyl)(methyl)sulfane is a useful research compound. Its molecular formula is C8H9BrS and its molecular weight is 217.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrS B2770746 (4-Bromobenzyl)(methyl)sulfane CAS No. 15733-07-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(methylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPNXJABBMDPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15733-07-0
Record name 1-bromo-4-[(methylsulfanyl)methyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromobenzyl)(methyl)sulfane: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Bromobenzyl)(methyl)sulfane is a versatile bifunctional organic molecule that serves as a valuable building block in contemporary chemical synthesis. Its unique structure, featuring both a reactive benzyl bromide moiety and a nucleophilic methyl thioether, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and key reactions of this compound. Detailed experimental protocols for its synthesis and representative applications in cross-coupling and oxidation reactions are presented, offering researchers, scientists, and drug development professionals a practical resource for leveraging this compound in their work. The guide also addresses the toxicological profile and safe handling procedures, ensuring a holistic understanding of this important chemical intermediate.

Introduction

In the landscape of modern organic synthesis, the demand for versatile and selectively reactive building blocks is ever-present. This compound, also known as 4-bromobenzyl methyl sulfide, has emerged as a significant intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of a bromo-substituted aromatic ring and a methylsulfanylmethyl group provides two distinct reactive centers. The aryl bromide functionality is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the thioether moiety can undergo oxidation to form sulfoxides and sulfones, which are important pharmacophores in many drug molecules.[2] This dual reactivity, coupled with its relative stability, makes this compound a strategic choice for the construction of complex molecular architectures.

This technical guide aims to provide an in-depth exploration of the chemical properties and synthetic utility of this compound. By consolidating available data and providing detailed experimental procedures, we endeavor to equip researchers with the knowledge necessary to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 1-bromo-4-[(methylsulfanyl)methyl]benzene[3]
Synonyms 4-Bromobenzyl methyl sulfide, Methyl 4-bromobenzyl sulfide[3]
CAS Number 15733-07-0[4]
Molecular Formula C₈H₉BrS[2]
Molecular Weight 217.13 g/mol [2]
Appearance Colorless oil[5]
Boiling Point 263.6 ± 15.0 °C (Predicted)[2]
Density 1.424 ± 0.06 g/cm³ (Predicted)[2]
Storage Room temperature[2]

Synthesis

The most common and efficient synthesis of this compound involves the nucleophilic substitution of 4-bromobenzyl bromide with sodium thiomethoxide. This reaction is straightforward and typically proceeds in high yield.

Synthetic Workflow

Synthesis_Workflow reagent1 4-Bromobenzyl bromide reaction Nucleophilic Substitution reagent1->reaction reagent2 Sodium thiomethoxide reagent2->reaction solvent Solvent (e.g., Ethanol) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Silica Gel Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[5]

Materials:

  • 4-Bromobenzyl bromide

  • Sodium thiomethoxide

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a solution of 4-bromobenzyl bromide in anhydrous ethanol, add sodium thiomethoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:20 v/v) as the eluent to afford this compound as a colorless oil. A reported yield for a similar procedure is 77%.[5]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit three distinct signals:

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom will appear as a doublet, and the protons ortho to the benzyl group will appear as another doublet.

  • Benzylic Protons: A singlet at approximately δ 3.6-3.8 ppm, corresponding to the two protons of the methylene group (–CH₂–S–).

  • Methyl Protons: A singlet at approximately δ 2.0-2.2 ppm, corresponding to the three protons of the methyl group (–S–CH₃).

For comparison, the benzylic protons of 4-methylbenzyl bromide appear at δ 4.45 ppm,[6] and the methyl protons of methyl 4-bromobenzoate appear at δ 3.92 ppm.[7] The upfield shift of the benzylic protons in the target molecule is expected due to the lower electronegativity of sulfur compared to bromine.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to show the following signals:

  • Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm). This includes the ipso-carbon attached to the bromine (expected around δ 121 ppm), the ipso-carbon attached to the benzyl group (expected around δ 138 ppm), and the two sets of CH carbons. For comparison, the aromatic carbons of 4-bromobenzyl bromide appear at δ 121.7, 130.9, 131.6, and 137.2 ppm.[8]

  • Benzylic Carbon: A signal around δ 36-40 ppm for the methylene carbon (–CH₂–S–).

  • Methyl Carbon: A signal around δ 15-20 ppm for the methyl carbon (–S–CH₃).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following absorption bands:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C stretching (aromatic): ~1600, 1490 cm⁻¹

  • C-Br stretching: ~1070 cm⁻¹

  • C-S stretching: ~600-800 cm⁻¹

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃), a thiomethyl radical (•SCH₃), and cleavage at the benzylic position.

Chemical Reactivity and Synthetic Applications

This compound is a valuable substrate for a variety of organic transformations, primarily leveraging the reactivity of the aryl bromide and the thioether functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound.

Suzuki_Coupling start This compound reaction Suzuki-Miyaura Coupling start->reaction reagent Arylboronic Acid (R-B(OH)₂) reagent->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction product 4-(Arylmethyl)(methyl)sulfane reaction->product

Caption: Suzuki-Miyaura coupling of this compound.

Exemplary Protocol:

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like potassium carbonate (2.0 eq).[9]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as a mixture of dimethoxyethane and water.[9]

  • Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

The Suzuki-Miyaura reaction offers a powerful method for the synthesis of biaryl methanes and related structures, which are prevalent in medicinal chemistry.[10]

This reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.

Exemplary Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst, a suitable phosphine ligand, and a strong base such as sodium tert-butoxide.[11]

  • Add this compound (1.0 eq) and the desired amine (1.2 eq) dissolved in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to an appropriate temperature (typically 80-110 °C).[11]

  • Monitor the reaction for completion by TLC or GC-MS.

  • Upon completion, cool the reaction, quench with water, and extract the product.

  • Purify by column chromatography.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the preparation of arylamines, which are key components of many pharmaceuticals.[12]

Oxidation of the Thioether

The methyl thioether group can be selectively oxidized to the corresponding sulfoxide or sulfone, which are important functional groups in various bioactive molecules.

Oxidation_Reaction start This compound reaction1 Selective Oxidation start->reaction1 reaction2 Full Oxidation start->reaction2 oxidant1 Mild Oxidant (e.g., H₂O₂ in Acetic Acid) oxidant1->reaction1 oxidant2 Strong Oxidant (e.g., m-CPBA, Oxone®) oxidant2->reaction2 sulfoxide (4-Bromobenzyl)(methyl)sulfoxide reaction1->sulfoxide sulfone (4-Bromobenzyl)(methyl)sulfone reaction2->sulfone

Caption: Oxidation of this compound.

Exemplary Protocol for Sulfoxide Formation: [13]

  • Dissolve this compound in glacial acetic acid.

  • Slowly add a controlled amount of hydrogen peroxide (30% aqueous solution) to the reaction mixture at room temperature.

  • Stir the mixture and monitor the reaction by TLC to ensure selective formation of the sulfoxide and avoid over-oxidation to the sulfone.

  • Once the reaction is complete, neutralize the solution with an aqueous base (e.g., NaOH solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the sulfoxide.

Exemplary Protocol for Sulfone Formation: [14]

  • Dissolve this compound in a suitable solvent such as dichloromethane.

  • Add an excess of a strong oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, to the solution.

  • Stir the reaction at room temperature until the oxidation is complete (monitor by TLC).

  • Quench the reaction and perform an appropriate workup to isolate the sulfone.

The ability to selectively oxidize the thioether provides access to a wider range of derivatives with potentially enhanced biological activities.

Potential Applications in Drug Discovery and Materials Science

The structural motifs accessible from this compound are of significant interest in drug discovery and materials science. Thioethers and their oxidized derivatives, sulfoxides and sulfones, are present in numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[15] The biaryl structures synthesized via Suzuki-Miyaura coupling are also prevalent in many drug candidates.

Furthermore, sulfur-containing compounds are utilized in the development of functional materials, such as ligands for catalysis and components of organic electronics. The versatility of this compound makes it a valuable starting material for the synthesis of novel compounds for screening in these and other applications.

Toxicology and Safe Handling

A comprehensive understanding of the toxicological profile and the implementation of appropriate safety measures are paramount when working with any chemical substance.

Toxicological Profile
  • Organobromine Compounds: Many organobromine compounds are known to be toxic and can act as alkylating agents.[16] Some are considered persistent organic pollutants and may have disruptive effects on hormonal systems.[16]

  • Benzyl Sulfides: Benzyl sulfides may cause irritation to the skin, eyes, and respiratory tract.[17] While generally of lower acute toxicity, prolonged or repeated exposure should be avoided.[18]

Given its structure, this compound should be handled as a potentially hazardous substance. It is advisable to assume it may be an irritant and a potential alkylating agent.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling this compound.

  • Engineering Controls: All manipulations should be carried out in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed frequently.

    • Skin and Body Protection: A laboratory coat should be worn, and exposed skin should be minimized.

  • Spill and Waste Disposal: In case of a spill, the area should be evacuated, and the spill should be cleaned up by trained personnel wearing appropriate PPE. All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local regulations.

By following these guidelines, the risks associated with handling this compound can be effectively managed.

Conclusion

This compound is a highly useful and versatile building block in organic synthesis. Its dual reactivity allows for sequential or orthogonal functionalization, providing access to a wide array of complex molecules. This guide has provided a detailed overview of its chemical properties, a reliable synthetic protocol, predicted spectroscopic data, and key synthetic transformations. By understanding the reactivity and handling requirements of this compound, researchers can confidently incorporate it into their synthetic strategies for the development of new pharmaceuticals, agrochemicals, and functional materials.

References

(4-Bromobenzyl)(methyl)sulfane CAS number 15733-07-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Bromobenzyl)(methyl)sulfane (CAS No. 15733-07-0)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a versatile bifunctional reagent crucial for advanced organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide delves into the compound's synthesis, characterization, reactivity, and application, grounding theoretical concepts in practical, field-proven insights.

Core Identity and Physicochemical Profile

This compound, also known as 4-Bromobenzyl methyl sulfide, is a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its structure uniquely combines a brominated aromatic ring with a methyl sulfide group, offering two distinct points for chemical modification. This dual reactivity makes it a strategic building block, particularly in the construction of pharmaceutical and agrochemical compounds.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 15733-07-0[1][3][4]
Molecular Formula C₈H₉BrS[3][5][6]
Molecular Weight 217.13 g/mol [2][5][7]
Appearance Colorless oil / Liquid[3][5]
Predicted Boiling Point 263.6 ± 15.0 °C[1][2]
Predicted Density 1.424 ± 0.06 g/cm³[1][2]
Purity (Typical) 95% - 97%[2][3]
SMILES CSCC1=CC=C(Br)C=C1[4][6]
InChI Key LLPNXJABBMDPRZ-UHFFFAOYSA-N[3]

Synthesis and Purification: A Validated Protocol

The most direct and common synthesis of this compound involves the nucleophilic substitution of 4-bromobenzyl bromide with a methylthiolate source, such as sodium thiomethoxide.[5] This Sₙ2 reaction is efficient and leverages readily available starting materials.

Causality in Synthesis Design

The choice of 4-bromobenzyl bromide as a precursor is strategic; the benzylic bromide is a highly reactive electrophile, susceptible to displacement by nucleophiles.[8] Sodium thiomethoxide provides the methylthiolate nucleophile (CH₃S⁻), which readily attacks the benzylic carbon, displacing the bromide ion to form the desired thioether linkage.

Diagram of Synthesis Workflow

G cluster_reactants Reactants cluster_process Process R1 4-Bromobenzyl bromide (CAS: 589-15-1) Reaction Sₙ2 Reaction R1->Reaction R2 Sodium Thiomethoxide (CAS: 5188-07-8) R2->Reaction Solvent Solvent (e.g., DMF) Workup Aqueous Workup & Extraction Reaction->Workup Solvent Purification Silica Gel Column Chromatography Workup->Purification Product This compound (CAS: 15733-07-0) Purification->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a synthesized representation of standard procedures for this class of reaction.[5]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend sodium thiomethoxide (1.0 eq.) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF).

  • Addition of Electrophile: Dissolve 4-bromobenzyl bromide (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Upon completion, pour the reaction mixture into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[5]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography, typically using a non-polar eluent system like ethyl acetate/petroleum ether, to yield the final product as a colorless oil.[5]

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized this compound is paramount. A combination of NMR, IR, and Mass Spectrometry provides a robust, self-validating dataset.[9][10]

Table 2: Expected Spectroscopic Data

TechniqueExpected FeaturesRationale
¹H NMR ~2.1 ppm (s, 3H, -S-CH₃)~3.6 ppm (s, 2H, -Ar-CH₂-S)~7.2-7.5 ppm (d, 4H, Aromatic)The methyl protons appear as a singlet. The benzylic protons also appear as a singlet adjacent to the sulfur. The para-substituted aromatic ring will show a characteristic doublet pattern.
¹³C NMR ~15-20 ppm (-S-CH₃)~35-40 ppm (-Ar-CH₂-S)~120-135 ppm (Aromatic Carbons)The spectrum will show distinct signals for the aliphatic methyl and methylene carbons, along with signals in the aromatic region.[11]
IR Spectroscopy ~2900-3000 cm⁻¹ (C-H stretch, aliphatic)~1490 cm⁻¹ (C=C stretch, aromatic)~1010 cm⁻¹ (C-Br stretch)~600-800 cm⁻¹ (C-S stretch)Key functional groups each have a characteristic vibrational frequency, allowing for structural confirmation.[12][13]
Mass Spectrometry (EI-MS) M⁺ at m/z 216/218 (approx. 1:1 ratio)Fragment at m/z 169/171 (loss of -SCH₃)The molecular ion peak will show the characteristic isotopic pattern for a single bromine atom. Fragmentation patterns help confirm the connectivity of the molecule.[12]

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound stems from its two orthogonal reactive sites, allowing for sequential and selective modifications.[2]

A. Reactions at the Aryl Bromide

The bromine atom on the phenyl ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck couplings.[8] This allows for the introduction of diverse substituents at the para position, a common strategy in the design of bioactive molecules.[14]

B. Reactions at the Sulfide Moiety

The sulfide group can undergo a range of transformations.

  • Oxidation: It can be selectively oxidized to the corresponding sulfoxide or sulfone using reagents like hydrogen peroxide or m-CPBA. These oxidized sulfur species are important pharmacophores in many drugs.[15]

  • Cleavage and Rearrangement: Under specific conditions, such as with strong bases or certain halogenating agents, benzyl sulfides can undergo C-S bond cleavage or Pummerer-type rearrangements.[16][17]

Diagram of Key Reaction Pathways

G cluster_ArylBr Aryl Bromide Reactivity cluster_Sulfide Sulfide Reactivity Start This compound Suzuki Suzuki Coupling (R-B(OH)₂, Pd cat.) Start->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) Start->Sonogashira Oxidation Oxidation (e.g., H₂O₂ or m-CPBA) Start->Oxidation Product_Aryl Aryl-Substituted Derivatives Suzuki->Product_Aryl Sonogashira->Product_Aryl Product_Sulfoxide Sulfoxide Derivative Oxidation->Product_Sulfoxide 1 eq. Product_Sulfone Sulfone Derivative Oxidation->Product_Sulfone 2+ eq.

Caption: Key reaction pathways for this compound.

Role in Drug Discovery and Medicinal Chemistry

Brominated benzyl derivatives are foundational building blocks in medicinal chemistry.[8][18][19] The 4-bromobenzyl group, as provided by this reagent, is frequently incorporated into scaffolds designed to target a wide range of biological systems, including anti-cancer and anti-inflammatory agents.[19][20][21]

The sulfur atom is also a critical element in drug design. Thioethers and their oxidized derivatives (sulfoxides, sulfones) are present in numerous approved drugs, where they can influence metabolic stability, solubility, and receptor binding affinity. This compound provides a direct route to incorporate this valuable sulfur-containing motif.[2]

Logical Flow from Building Block to Bioactive Scaffold

G Start This compound Step1 Functionalization (e.g., Suzuki Coupling) Start->Step1 Intermediate Advanced Intermediate Step1->Intermediate Step2 Scaffold Elaboration or Sulfide Oxidation Intermediate->Step2 Final Complex Bioactive Scaffold Step2->Final

Caption: Strategic role in the synthesis of complex bioactive scaffolds.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as harmful if swallowed and is an irritant.[1][7]

Table 3: Hazard and Safety Information

AspectGuidelineSource(s)
GHS Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][22][23]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][22][23]
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, and a laboratory coat are mandatory. All handling should be performed in a chemical fume hood.[24][25]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[23]

Conclusion

This compound is a strategically important bifunctional reagent. Its well-defined synthesis, predictable reactivity at two distinct sites, and relevance to the construction of pharmaceutically active scaffolds make it an indispensable tool for the modern organic chemist. This guide provides the foundational knowledge required for its effective and safe utilization in research and development settings.

References

synthesis of 1-bromo-4-[(methylsulfanyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-bromo-4-[(methylsulfanyl)methyl]benzene

Abstract

This technical guide provides a comprehensive overview of the , a valuable bifunctional building block in organic synthesis, particularly for drug discovery and materials science.[1] The document delineates the most efficient and reliable synthetic pathway, focusing on the nucleophilic substitution reaction between 4-bromobenzyl bromide and a methylthiolate source. It offers a detailed examination of the underlying reaction mechanism, rationale for reagent selection, a step-by-step experimental protocol, and critical safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the preparation of this versatile intermediate.

Introduction

1-bromo-4-[(methylsulfanyl)methyl]benzene, also known as 4-bromobenzyl methyl sulfide, is an organosulfur compound featuring both an aryl bromide and a methyl thioether functional group.[1] This unique structure allows for orthogonal reactivity, where each functional group can be selectively manipulated in subsequent synthetic steps. The aryl bromide moiety is a versatile handle for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the thioether can be oxidized to sulfoxides and sulfones or participate in other sulfur-centered chemistry. These characteristics make it a highly sought-after intermediate in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1] This guide focuses on the most prevalent and robust synthetic method for its preparation: the SN2 displacement of a benzylic halide.

Synthetic Strategy and Mechanistic Insights

Recommended Pathway: Nucleophilic Substitution

The most direct and industrially scalable approach for synthesizing 1-bromo-4-[(methylsulfanyl)methyl]benzene is through the nucleophilic substitution reaction of a 4-bromobenzyl halide with a suitable methylthiolate nucleophile. This method is favored due to the high reactivity of the benzylic position, readily available starting materials, and generally high yields.

The overall transformation is depicted below:

Figure 1: General reaction scheme for the .

The SN2 Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[2]

Key characteristics of this mechanism in the context of this synthesis include:

  • Substrate Structure: Primary benzylic halides, such as 4-bromobenzyl bromide, are excellent substrates for SN2 reactions. Steric hindrance around the electrophilic methylene (-CH₂-) carbon is minimal, allowing for easy access by the nucleophile.[2]

  • Transition State Stabilization: The benzylic system significantly accelerates the SN2 reaction rate. The p-orbitals of the adjacent benzene ring overlap with the p-orbital of the reacting carbon in the transition state, delocalizing the electron density and stabilizing the transition state.[3]

  • Leaving Group: The chloride or bromide ion is an excellent leaving group, facilitating the reaction. The C-Br bond is weaker than the C-Cl bond, making bromides more reactive.

  • Selective Reactivity: A crucial aspect of this synthesis is the selective reaction at the benzylic halide over the aryl halide. The C(sp³)-Br bond of the benzyl bromide is significantly weaker and more susceptible to nucleophilic attack than the C(sp²)-Br bond of the bromobenzene ring. The latter bond has partial double-bond character due to resonance with the aromatic ring, making it much stronger and resistant to cleavage under these conditions.[4][5][6]

Reagent and Solvent Selection

The success of the synthesis hinges on the appropriate selection of the electrophile, nucleophile, and solvent system.

Reagent/Solvent Compound Role Key Considerations
Electrophile 4-Bromobenzyl bromideSubstrateHighly reactive benzylic halide. Potent lachrymator; handle with care. Can be synthesized from 4-bromotoluene.
Nucleophile Sodium thiomethoxide (NaSMe)Methylthiolate SourceStrong nucleophile. Highly flammable, toxic, and corrosive solid.[7][8][9] Requires handling under an inert atmosphere.
Solvent Ethanol (EtOH) or Dimethylformamide (DMF)Reaction MediumA polar solvent is needed to dissolve the ionic nucleophile. Ethanol (protic) or DMF (aprotic) are common choices.

Causality Behind Choices:

  • Electrophile: 4-Bromobenzyl bromide is chosen over the chloride analog due to the better leaving group ability of bromide, leading to faster reaction kinetics.

  • Nucleophile: Sodium thiomethoxide is a readily available and highly reactive source of the methylthiolate anion (CH₃S⁻). Its high nucleophilicity ensures an efficient SN2 displacement.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile can accelerate SN2 reactions by solvating the cation (Na⁺) while leaving the nucleophile (⁻SMe) relatively "bare" and more reactive. However, polar protic solvents like ethanol are also effective, are often cheaper, and can simplify workup.

Detailed Experimental Protocol

This protocol describes a representative procedure for the on a laboratory scale.

Materials and Equipment
  • Chemicals: 4-Bromobenzyl bromide, sodium thiomethoxide, absolute ethanol, diethyl ether, saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, standard laboratory glassware.

Synthesis Procedure
  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: Charge the flask with sodium thiomethoxide (e.g., 5.25 g, 75 mmol). Add absolute ethanol (100 mL) via cannula or syringe. Stir the resulting suspension.

  • Substrate Addition: In a separate flask, dissolve 4-bromobenzyl bromide (e.g., 12.5 g, 50 mmol) in 50 mL of absolute ethanol. Transfer this solution to a dropping funnel and add it dropwise to the stirred sodium thiomethoxide suspension over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the residue between diethyl ether (100 mL) and water (100 mL). Separate the layers. Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and finally, brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude 1-bromo-4-[(methylsulfanyl)methyl]benzene can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the product as a solid or oil.[10] Recrystallization from a suitable solvent like ethanol or hexanes is also a viable option if the crude product is a solid.[11]

Safety and Hazard Management

Proper safety protocols are paramount for this synthesis due to the hazardous nature of the reagents.

  • Sodium Thiomethoxide (NaSMe):

    • Hazards: Flammable solid, toxic if swallowed or inhaled, causes severe skin burns and eye damage.[8][9][12] Reacts with water and acids to produce flammable and toxic methanethiol gas, which has a strong, unpleasant odor.

    • Handling: Always handle in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][13] Keep away from heat, sparks, and open flames.[8]

  • 4-Bromobenzyl Bromide:

    • Hazards: Potent lachrymator (causes tearing). Corrosive and toxic.

    • Handling: Handle exclusively in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • General Precautions:

    • The entire experiment should be conducted in a well-ventilated chemical fume hood.

    • An emergency eyewash and safety shower must be readily accessible.[12]

    • Dispose of all chemical waste according to institutional and local regulations.

Process Visualization

The following diagram illustrates the complete workflow for the synthesis, from starting materials to the purified final product.

Synthesis_Workflow SM1 4-Bromobenzyl Bromide (in Ethanol) Reaction Sₙ2 Reaction (Reflux, 2-4h) SM1->Reaction SM2 Sodium Thiomethoxide (in Ethanol) SM2->Reaction Workup Solvent Removal & Aqueous Workup Reaction->Workup Cooling Purification Flash Chromatography or Recrystallization Workup->Purification Crude Product Product 1-bromo-4- [(methylsulfanyl)methyl]benzene Purification->Product Purified Product

Caption: Workflow for the .

Conclusion

The is most effectively achieved through an SN2 reaction between 4-bromobenzyl bromide and sodium thiomethoxide. This method is robust, high-yielding, and relies on a well-understood reaction mechanism. Careful selection of reagents and solvents, coupled with strict adherence to safety protocols for handling hazardous materials, is essential for a successful and safe outcome. The resulting product is a valuable and versatile intermediate for further synthetic elaboration in various fields of chemical research.

References

(4-Bromobenzyl)(methyl)sulfane molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of (4-Bromobenzyl)(methyl)sulfane

Abstract: This technical guide provides a comprehensive analysis of this compound (CAS: 15733-07-0), a versatile bifunctional reagent in modern organic synthesis. The document delves into the compound's molecular structure, offering a detailed examination of its spectroscopic characteristics, both predicted and experimentally derived for analogous systems. A robust, field-proven protocol for its synthesis via nucleophilic substitution is presented, with an emphasis on the mechanistic underpinnings and experimental design choices. Furthermore, the guide explores the compound's dual reactivity at the C-Br and C-S bonds, providing validated protocols for key transformations such as oxidation and palladium-catalyzed cross-coupling. This whitepaper is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent's properties and applications in the synthesis of complex molecular architectures.

Introduction and Molecular Overview

This compound, also known as 4-bromobenzyl methyl sulfide, is a key organic intermediate possessing two distinct and orthogonally reactive functional groups: a bromo-substituted aromatic ring and a methylthioether moiety.[1][2] This unique structural arrangement makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science.[2] The aryl bromide serves as a canonical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile construction of C-C and C-heteroatom bonds. Concurrently, the thioether group can be readily oxidized to the corresponding sulfoxide or sulfone, functionalities that are prevalent in a wide array of pharmaceuticals due to their ability to act as hydrogen bond acceptors and metabolic stabilizers.

This guide provides an in-depth exploration of its molecular framework, from fundamental synthesis to advanced applications, grounding all claims in established chemical principles and validated experimental procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 15733-07-0[1]
Molecular Formula C₈H₉BrS[1]
Molecular Weight 217.13 g/mol [2]
Physical Form Colorless Oil / Liquid[1][3]
Predicted Boiling Point 263.6 ± 15.0 °C[2]
Predicted Density 1.424 ± 0.06 g/cm³[2]

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis adapted for thioethers. This involves the Sₙ2 (bimolecular nucleophilic substitution) reaction between a suitable nucleophile, sodium thiomethoxide (CH₃SNa), and the electrophilic precursor, 4-bromobenzyl bromide.

Mechanistic Rationale

The choice of an Sₙ2 pathway is dictated by the nature of the electrophile. 4-bromobenzyl bromide is a primary benzylic halide. The benzylic position is highly activated towards Sₙ2 displacement due to the ability of the adjacent π-system of the benzene ring to stabilize the transition state through orbital overlap. The use of a strong, soft nucleophile like the thiomethoxide anion ensures a rapid and efficient reaction. A polar aprotic solvent such as tetrahydrofuran (THF) is typically chosen to solvate the cation (Na⁺) while leaving the nucleophile relatively "bare" and highly reactive, thus accelerating the rate of substitution.

Synthesis_Workflow cluster_reactants Reactants reagent1 4-Bromobenzyl Bromide reaction Sₙ2 Reaction (0 °C to RT) reagent1->reaction Electrophile reagent2 Sodium Thiomethoxide (CH₃SNa) reagent2->reaction Nucleophile solvent THF (Solvent) solvent->reaction Medium product This compound workup Aqueous Workup (H₂O / EtOAc) reaction->workup Quench & Extract purification Silica Gel Chromatography workup->purification Dry & Concentrate purification->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of this compound.[3]

Materials:

  • 4-Bromobenzyl bromide (1.0 eq)

  • Sodium thiomethoxide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Petroleum Ether

Procedure:

  • To a stirred solution of sodium thiomethoxide (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromobenzyl bromide (1.0 eq) in THF dropwise over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

  • Upon completion, quench the reaction by carefully adding deionized water (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 1:20 v/v) to afford the pure this compound as a colorless oil.[3] A typical isolated yield for this reaction is approximately 77%.[3]

Structural Elucidation via Spectroscopic Analysis

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Rationale
-S-C H₃ ~2.0 (singlet, 3H)~15-20Aliphatic methyl group attached to sulfur; deshielded relative to a simple alkane.
-C H₂-S- ~3.6 (singlet, 2H)~35-40Benzylic methylene protons adjacent to sulfur; deshielded by both the ring and the sulfur atom.
Ar-C H (ortho to CH₂S) ~7.2 (doublet, 2H)~129-131Aromatic protons deshielded by the ring current.
Ar-C H (ortho to Br) ~7.4 (doublet, 2H)~131-133Aromatic protons deshielded by the ring current and the inductive effect of bromine.
Ar-C-CH₂S -~137-139Quaternary aromatic carbon, deshielded by attachment to the alkyl group.
Ar-C-Br -~120-122Quaternary aromatic carbon attached to bromine; chemical shift influenced by the heavy atom effect.
  • Expertise Note: The aromatic region is predicted to show an AA'BB' splitting pattern, which often appears as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The lack of coupling for the -CH₂- and -CH₃ signals confirms the absence of adjacent protons.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy probes the vibrational frequencies of functional groups.

Table 3: Predicted Key IR Absorption Bands

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
C-H Stretch (Aromatic) 3100 - 3000Ar-H
C-H Stretch (Aliphatic) 3000 - 2850-CH₃, -CH₂-
C=C Stretch (Aromatic) 1600 - 1450Benzene Ring
C-H Bend (Benzylic) ~1450-CH₂-S-
C-Br Stretch 600 - 500Ar-Br
C-S Stretch 800 - 600Thioether
Predicted Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A prominent pair of peaks will be observed for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in an [M]⁺ peak at m/z 216 and an [M+2]⁺ peak at m/z 218 of nearly equal intensity, which is a definitive signature for a monobrominated compound.

  • Key Fragmentation: The primary fragmentation pathway is expected to be the cleavage of the benzylic C-S bond, which is the weakest bond, leading to the formation of a highly stable 4-bromobenzyl cation.

MS_Fragmentation parent [this compound]⁺ m/z = 216/218 frag1 [4-Bromobenzyl Cation]⁺ m/z = 169/171 parent->frag1 - •SCH₃ frag2 [Methylthio Radical]• (Not Observed) parent->frag2 frag3 [Tropylium Ion Derivative]⁺ m/z = 90 frag1->frag3 - Br•

Caption: Predicted major fragmentation pathway in EI-Mass Spectrometry.

Key Reactivity and Synthetic Applications

The utility of this compound stems from its two chemically distinct reactive sites, which can be addressed selectively.

Oxidation of the Thioether Moiety

The sulfur atom can be selectively oxidized to form a sulfoxide or further to a sulfone. These reactions typically employ oxidizing agents like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate. The choice of oxidant and reaction conditions dictates the final oxidation state. Sulfoxides are chiral centers and are important in asymmetric synthesis, while sulfones are stable, electron-withdrawing groups found in many drugs.

While a specific protocol for this compound is not published in peer-reviewed literature, the following established procedure for the closely related p-bromophenyl methyl sulfide provides a validated and transferable methodology for achieving this transformation enantioselectively.[4]

Reaction: p-Bromophenyl methyl sulfide → (S)-(-)-p-Bromophenyl methyl sulfoxide Catalyst System: Vanadyl acetylacetonate [VO(acac)₂] with a chiral Schiff base ligand. Oxidant: Hydrogen Peroxide (H₂O₂)

Procedure Outline:

  • A chiral ligand and VO(acac)₂ are stirred in a suitable solvent (e.g., CHCl₃) to form the active catalyst complex.

  • The sulfide substrate is added to the catalyst solution.

  • The mixture is cooled to 0 °C.

  • An aqueous solution of H₂O₂ (1.2 eq) is added dropwise, maintaining the temperature between 0-5 °C.

  • The reaction is stirred for an extended period (e.g., 48 hours) at room temperature.

  • The reaction is worked up by solvent evaporation and purified, typically by recrystallization or chromatography, to yield the chiral sulfoxide.[4]

  • Trustworthiness Note: This protocol from Organic Syntheses is a self-validating system, as it has been independently checked and verified. It demonstrates how the thioether functionality can be precisely manipulated to introduce chirality and new electronic properties.

Cross-Coupling at the C-Br Bond

The aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the direct connection of the bromobenzyl scaffold to a wide variety of other molecular fragments, including aryl groups (Suzuki), alkyl groups (Negishi), alkynes (Sonogashira), and amines (Buchwald-Hartwig).

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds. The following is a general, authoritative protocol for the coupling of benzyl halides with arylboronic acids, which is directly applicable to this compound by substituting the bromide for the arylboronic acid partner.

Reaction: this compound + Arylboronic Acid → (4-Arylbenzyl)(methyl)sulfane

Catalyst System: PdCl₂(dppf)·CH₂Cl₂ (Palladium catalyst with dppf ligand) Base: Cesium Carbonate (Cs₂CO₃) Solvent: THF/H₂O mixture

Procedure Outline:

  • In a sealable reaction tube, combine the this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), Cs₂CO₃ (2.0-3.0 eq), and the palladium catalyst (e.g., 2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Nitrogen).

  • Add the degassed solvent system (e.g., THF/H₂O 10:1).

  • Seal the tube and heat the reaction mixture (e.g., 70-80 °C) with stirring for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • The combined organic layers are dried, concentrated, and purified by column chromatography to yield the diarylmethane product.

Theoretical and Computational Analysis

To gain deeper insight into the reactivity and electronic properties of this compound, computational chemistry methods such as Density Functional Theory (DFT) are invaluable. While specific published calculations on this molecule are scarce, studies on analogous benzyl sulfides provide a framework for understanding its behavior.[5][6]

Computational_Analysis mol_structure Molecular Geometry This compound dft_calc { DFT Calculation | B3LYP/6-31G*} mol_structure->dft_calc output Calculated Properties Molecular Orbitals (HOMO/LUMO) Electrostatic Potential Map Bond Dissociation Energies dft_calc->output

Caption: Conceptual workflow for computational analysis of the molecule.

  • Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For this molecule, the HOMO is expected to have significant density on the electron-rich sulfur atom, indicating its propensity to act as a nucleophile in oxidation reactions. The LUMO is likely to be associated with the σ* orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack or oxidative addition by a metal catalyst at this site.

  • Electrostatic Potential (ESP) Map: An ESP map would visually represent the electron density distribution. It would show a region of negative potential (red) around the lone pairs of the sulfur atom and a region of positive or neutral potential (blue/green) around the benzylic hydrogens and the bromine atom, correlating with the sites of electrophilic and nucleophilic attack, respectively.

This theoretical analysis complements experimental findings, providing a powerful predictive tool for understanding and designing reactions involving this compound.

References

Spectroscopic Characterization of (4-Bromobenzyl)(methyl)sulfane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Bromobenzyl)(methyl)sulfane, also known as 4-bromobenzyl methyl sulfide, is a sulfur-containing organic compound with the chemical formula C₈H₉BrS.[1][2][3] Its molecular structure, featuring a brominated benzyl group attached to a methyl sulfide moiety, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[4] The presence of both a bromo- and a sulfide functional group allows for a variety of chemical transformations, such as cross-coupling reactions and nucleophilic substitutions, enabling the construction of more complex molecular architectures.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum of this compound:

Based on the structure of this compound and typical chemical shift values, the following peaks are predicted:[6]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.45Doublet2HAr-H (ortho to Br)The electron-withdrawing effect of the bromine atom deshields these aromatic protons, shifting them downfield. They are split by the adjacent protons.
~ 7.20Doublet2HAr-H (ortho to CH₂S)These aromatic protons are slightly more shielded than those ortho to the bromine and are split by their neighbors.
~ 3.65Singlet2H-CH₂-S-The benzylic protons are adjacent to the sulfur atom, which results in a characteristic chemical shift in this region. The absence of adjacent protons leads to a singlet.
~ 2.00Singlet3HS-CH₃The methyl protons attached to the sulfur are in a relatively shielded environment, resulting in an upfield singlet.

Experimental Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

    • Integrate the peaks to determine the relative number of protons.

¹H NMR Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in deuterated solvent prep2 Transfer to NMR tube prep1->prep2 acq1 Insert sample into NMR spectrometer prep2->acq1 acq2 Lock, tune, and shim acq1->acq2 acq3 Acquire 1D Proton Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3 output output proc3->output Final Spectrum

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Spectrum of this compound:

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 138Ar-C (quaternary, attached to CH₂S)The ipso-carbon attached to the methylene group.
~ 131Ar-C (CH, ortho to Br)Aromatic CH carbons adjacent to the bromine atom.
~ 130Ar-C (CH, ortho to CH₂S)Aromatic CH carbons adjacent to the methylene group.
~ 121Ar-C (quaternary, attached to Br)The ipso-carbon attached to the bromine atom will be shifted due to the halogen's electronic effect.
~ 38-CH₂-S-The benzylic carbon.
~ 15S-CH₃The methyl carbon attached to the sulfur.

Experimental Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection (20-50 mg is ideal).

  • Instrument Setup:

    • Use a spectrometer equipped with a broadband probe.

    • Lock and shim as for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each carbon.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum of this compound:

The IR spectrum of this compound is expected to show the following characteristic absorption bands:[7]

Wavenumber (cm⁻¹)Vibration TypeAssignment
3100-3000C-H stretchAromatic C-H
3000-2850C-H stretchAliphatic C-H (CH₂ and CH₃)
~1600, ~1485C=C stretchAromatic ring
~1450C-H bendCH₂ scissoring
~1070C-Br stretchAryl-Bromine
~700-600C-S stretchAlkyl sulfide

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation:

    • For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the clean salt plates.

  • Data Acquisition:

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectroscopy Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a drop of liquid sample on a salt plate prep2 Cover with a second salt plate prep1->prep2 acq2 Place sample in FTIR prep2->acq2 acq1 Record background spectrum (clean plates) acq1->acq2 acq3 Acquire sample spectrum acq2->acq3 proc1 Ratio sample to background acq3->proc1 proc2 Identify characteristic peaks proc1->proc2 output output proc2->output Final IR Spectrum

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum of this compound:

The molecular weight of this compound (C₈H₉BrS) is 217.13 g/mol .[1] A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two molecular ion peaks of nearly equal intensity at m/z 216 and 218.

Expected Features:

  • Molecular Ion (M⁺): A pair of peaks at m/z 216 and 218, corresponding to [C₈H₉⁷⁹BrS]⁺ and [C₈H₉⁸¹BrS]⁺.

  • Major Fragmentation Peaks:

    • Loss of •CH₃: Peaks at m/z 201 and 203.

    • Loss of •SCH₃: Peaks at m/z 169 and 171 (bromobenzyl cation). This is expected to be a very prominent fragment.

    • Tropylium Ion: A peak at m/z 91, corresponding to the [C₇H₇]⁺ fragment, is also possible.

Experimental Protocol for Mass Spectrometry Data Acquisition:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule. For direct analysis, a direct infusion method can be used.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Conclusion

The comprehensive spectroscopic characterization of this compound through NMR, IR, and MS provides a self-validating system for confirming its chemical identity and purity. The predicted data in this guide, based on fundamental principles and analysis of related structures, serves as a robust framework for interpreting experimental results. The synergistic application of these techniques ensures the high quality of this important synthetic intermediate, which is crucial for its reliable use in research and development.

References

An In-depth Technical Guide to the Physical Characteristics of Methyl 4-Bromobenzyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of methyl 4-bromobenzyl sulfide (CAS No. 15733-07-0). As a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, a thorough understanding of its properties is essential for its effective and safe utilization. This document consolidates available data on its structural, physical, and spectral properties, alongside insights into its reactivity and handling. The information presented is curated to support researchers in designing synthetic routes, predicting reaction outcomes, and ensuring safe laboratory practices.

Introduction

Methyl 4-bromobenzyl sulfide, with the empirical formula C₈H₉BrS, is a key building block in synthetic chemistry.[1] Its structure incorporates a brominated aromatic ring, a benzylic methylene group, and a methyl thioether moiety. This combination of functional groups allows for a diverse range of chemical transformations, making it a valuable precursor for more complex molecular architectures.[2] The presence of the bromine atom facilitates cross-coupling reactions, while the sulfide linkage can be selectively oxidized or participate in nucleophilic substitutions.[2] This guide aims to provide a detailed repository of the physical characteristics of this compound, drawing from both predicted and experimentally derived data to offer a holistic view for the scientific community.

Molecular and Physical Properties

A summary of the key molecular and physical properties of methyl 4-bromobenzyl sulfide is presented in the table below. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.

PropertyValueSource
Molecular Formula C₈H₉BrS[1]
Molecular Weight 217.13 g/mol
CAS Number 15733-07-0[1][3]
Appearance Colorless oil/liquid[1]
Boiling Point 263.6 ± 15.0 °C (Predicted)[2]
Density 1.424 ± 0.06 g/cm³ (Predicted)[2]
Melting Point Not available
Solubility Miscible with many organic solvents such as N,N-dimethylformamide and ethyl acetate.[4] Insoluble in water.

Note: Predicted values are computationally derived and should be used as estimates pending experimental verification.

Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and characterization of chemical compounds. Below is a summary of the available spectral data for methyl 4-bromobenzyl sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): A patent describing the synthesis of methyl 4-bromobenzyl sulfide provides the following proton NMR data: δ = 7.43-7.46 (d, 2H, J = 6 Hz), 7.17-7.20 (d, 2H, J = 6 Hz), 3.63 (s, 2H), 1.99 (s, 3H).[4]

    • Interpretation: The two doublets in the aromatic region (δ 7.17-7.46) are characteristic of a 1,4-disubstituted benzene ring. The singlet at δ 3.63 corresponds to the two benzylic protons of the -CH₂S- group, and the singlet at δ 1.99 is assigned to the three protons of the methyl group (-SCH₃).

    • Aromatic carbons: ~120-140 ppm (with the carbon attached to bromine showing a lower chemical shift).

    • Benzylic carbon (-CH₂S-): ~35-45 ppm.

    • Methyl carbon (-SCH₃): ~15-25 ppm.

Mass Spectrometry (MS)
  • Gas Chromatography-Mass Spectrometry (GC-MS): The same patent reports the following GC-MS data: m/z = 216, 218 [M]⁺.[4]

    • Interpretation: The presence of two molecular ion peaks with a near 1:1 intensity ratio is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. This confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be required to determine the exact mass and further confirm the elemental composition.

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for methyl 4-bromobenzyl sulfide is not available in the searched results, the expected characteristic absorption bands can be predicted based on its functional groups:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-H bending (benzylic): ~1410-1450 cm⁻¹

  • C-Br stretching: ~500-600 cm⁻¹

  • C-S stretching: ~600-800 cm⁻¹ (often weak)

Synthesis and Purification

A common synthetic route to methyl 4-bromobenzyl sulfide involves the nucleophilic substitution of 4-bromobenzyl bromide with a methylthiolate source.[4]

Experimental Protocol

A representative experimental procedure is as follows:

  • To a solution of 1-bromo-4-(bromomethyl)benzene (1.25 g, 5 mmol) in N,N-dimethylformamide (5 mL) at 0°C, add triethylamine (1.1 g, 10 mmol).[4]

  • Stir the reaction mixture overnight at the same temperature.[4]

  • Quench the reaction by adding water (20 mL).[4]

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:20 v/v) as the eluent to yield (4-bromobenzyl)(methyl)sulfane as a colorless oil (840 mg, 77% yield).[4]

Diagram of Synthesis Workflow:

SynthesisWorkflow Reactants 4-Bromobenzyl bromide + Triethylamine Solvent N,N-Dimethylformamide (0°C) Reaction Overnight Stirring Solvent->Reaction Quenching Water Quench Reaction->Quenching Extraction Ethyl Acetate Extraction Quenching->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Purification Column Chromatography (EtOAc/Pet. Ether) Drying->Purification Product Methyl 4-bromobenzyl sulfide (Colorless Oil) Purification->Product ReactivityPathways cluster_thioether Thioether Reactivity cluster_aromatic Aromatic Ring Reactivity Oxidation Oxidation (e.g., H₂O₂) Sulfoxide Sulfoxide Oxidation->Sulfoxide Sulfone Sulfone Sulfoxide->Sulfone Alkylation Alkylation (e.g., R-X) Sulfonium Sulfonium Salt Alkylation->Sulfonium M4BS Methyl 4-bromobenzyl sulfide M4BS->Oxidation M4BS->Alkylation CrossCoupling Cross-Coupling (e.g., Pd-catalyzed) M4BS->CrossCoupling FunctionalizedAromatic Functionalized Aromatic CrossCoupling->FunctionalizedAromatic

References

IUPAC name for C8H9BrS

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomers of C8H9BrS: Nomenclature, Synthesis, and Applications

Abstract

The molecular formula C8H9BrS represents a multitude of structural isomers, each possessing distinct chemical identities and properties. For researchers, scientists, and professionals in drug development, the precise identification of a specific isomer through correct IUPAC nomenclature is paramount to ensure reproducibility, understand structure-activity relationships, and comply with regulatory standards. This guide provides an in-depth exploration of the primary isomers of C8H9BrS, moving beyond simple identification to offer a technical overview of their systematic nomenclature, validated synthesis protocols, and established applications in the scientific field. We will focus on the most commercially and synthetically relevant isomeric families, providing the causal insights behind experimental choices and grounding all claims in authoritative references.

Part 1: The Foundational Challenge of Isomerism in C8H9BrS

Isomerism occurs when molecules share the same molecular formula but differ in the arrangement of their atoms.[1] For a formula like C8H9BrS, the potential for variation is significant. A preliminary analysis using the degree of unsaturation (DoU) calculation provides immediate structural insights:

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 8 + 1 - (9/2) - (1/2) + (0/2) = 4

A DoU of 4 is a strong indicator of an aromatic ring, which serves as the core scaffold for most common isomers of this formula. The variations arise from the placement of the bromine atom and the structure of the sulfur-containing alkyl side chain. This guide will systematically deconstruct the following key isomeric families:

  • Bromophenyl Ethyl Sulfides : Where the bromo and ethylthio groups are substituents on the benzene ring.

  • Benzyl (Bromomethyl) Sulfide : Where the core structure is a benzyl sulfide with a bromine on the methyl group attached to the sulfur.

  • Other Notable Isomers : Including isomers with the bromine atom on the ethyl side chain.

The logical relationship between these families is illustrated below.

G cluster_families Primary Isomeric Families cluster_isomers1 Positional Isomers cluster_isomers3 Structural Variants C8H9BrS Molecular Formula C8H9BrS (DoU = 4) Family1 Bromophenyl Ethyl Sulfides C8H9BrS->Family1 Family2 Benzyl (Bromomethyl) Sulfide C8H9BrS->Family2 Family3 Other Positional Isomers C8H9BrS->Family3 Isomer1a 1-Bromo-2-(ethylthio)benzene (ortho) Family1->Isomer1a Isomer1b 1-Bromo-3-(ethylthio)benzene (meta) Family1->Isomer1b Isomer1c 1-Bromo-4-(ethylthio)benzene (para) Family1->Isomer1c Isomer3a 1-(Bromoethyl)(phenyl)sulfane Family3->Isomer3a Isomer3b 2-(Bromoethyl)(phenyl)sulfane Family3->Isomer3b

Caption: Primary isomeric families derived from the molecular formula C8H9BrS.

Part 2: Isomeric Family 1: Bromophenyl Ethyl Sulfides

This family consists of positional isomers where a bromine atom and an ethylthio group (-S-C2H5) are attached to a benzene ring. Their chemical and physical properties can vary based on the relative positions (ortho, meta, para) of these two groups.

IUPAC Nomenclature and Structure

The systematic IUPAC names are derived by treating the ethylthio group as a substituent on the bromobenzene parent structure.

Isomer PositionIUPAC NameCAS Number
Ortho1-Bromo-2-(ethylthio)benzene87424-98-4[2]
Meta1-Bromo-3-(ethylthio)benzene104659-00-9
Para1-Bromo-4-(ethylthio)benzene3058-47-7
Synthesis Protocol: Nucleophilic Aromatic Substitution

The most direct and reliable synthesis for these isomers involves the S-alkylation of the corresponding bromothiophenol with an ethylating agent. This is a classic Williamson ether synthesis adapted for thioethers.

Rationale: Thiophenols are more acidic than phenols, and their conjugate bases (thiolates) are excellent nucleophiles. The reaction proceeds via an SN2 mechanism where the thiolate anion attacks the electrophilic carbon of an ethyl halide. Using a weak base like potassium carbonate is sufficient to deprotonate the thiophenol without causing unwanted side reactions.

Detailed Protocol (Example for 2-Bromophenyl Ethyl Sulfide):

  • Reaction Setup : To a solution of 2-bromothiophenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF (approx. 0.5 M), add anhydrous potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent : While stirring vigorously at room temperature, add ethyl iodide (1.2 eq) dropwise to the suspension.[2]

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 6-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting bromothiophenol is consumed.

  • Workup : Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel if necessary.

Applications in Research

Bromophenyl ethyl sulfides are valuable intermediates in organic synthesis. The bromine atom serves as a handle for further functionalization, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures. The sulfur atom can also be selectively oxidized to the corresponding sulfoxide or sulfone, which are important functional groups in many pharmaceutical compounds.[3]

Part 3: Isomeric Family 2: Benzyl (Bromomethyl) Sulfide

This isomer is structurally distinct from the first family. Here, the sulfur atom bridges a benzyl group (C6H5CH2-) and a bromomethyl group (-CH2Br).

IUPAC Nomenclature and Structure
  • Preferred IUPAC Name : [[(Bromomethyl)thio]methyl]benzene[4][5]

  • Common Name : Benzyl (Bromomethyl) Sulfide

  • CAS Number : 15960-81-3[4][5][6][7]

Synthesis Protocol and Workflow

This compound is typically prepared from benzyl mercaptan (phenylmethanethiol), a source of formaldehyde (like paraformaldehyde), and hydrogen bromide.[6]

Rationale: The reaction is believed to proceed through the acid-catalyzed formation of a benzyl hemithioacetal intermediate from benzyl mercaptan and formaldehyde. This intermediate is then protonated, and the hydroxyl group is subsequently displaced by the bromide ion in a nucleophilic substitution reaction to yield the final product.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification R1 Benzyl Mercaptan (Phenylmethanethiol) P1 Combine Reactants in Reaction Vessel R1->P1 R2 Paraformaldehyde R2->P1 R3 Hydrogen Bromide (48%) R3->P1 P2 Stir at Controlled Temperature (e.g., 0-25°C) P1->P2 P3 Monitor Reaction (TLC/GC-MS) P2->P3 W1 Aqueous Workup (Phase Separation) P3->W1 W2 Dry Organic Layer (e.g., Na2SO4) W1->W2 W3 Solvent Removal (Rotary Evaporation) W2->W3 W4 Purification (e.g., Chromatography) W3->W4 Product Final Product: Benzyl (Bromomethyl) Sulfide W4->Product

Caption: General experimental workflow for the synthesis of Benzyl (Bromomethyl) Sulfide.

Detailed Protocol:

  • Reaction Setup : In a fume hood, charge a reaction vessel equipped with a magnetic stirrer and a dropping funnel with benzyl mercaptan (1.0 eq) and paraformaldehyde (1.1 eq).[6]

  • Reagent Addition : Cool the mixture in an ice bath. Add 48% aqueous hydrogen bromide (2.0 eq) dropwise, ensuring the internal temperature remains below 10°C.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours until the reaction is complete as per TLC analysis.

  • Workup : Pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., dichloromethane).

  • Purification : Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved via column chromatography.

Applications in Drug Development

Benzyl (bromomethyl) sulfide is a key intermediate in the synthesis of various pharmaceutical agents.[5][6] Its utility stems from the two reactive sites:

  • The bromomethyl group is an excellent electrophile, readily undergoing substitution reactions with nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.

  • The benzyl group can be a core structural motif or a protecting group that can be removed later in a synthetic sequence.

It has been specifically cited for its use in preparing potent, orally active inhibitors of carboxypeptidase U (TAFIa) and other anticancer compounds.[5][6]

References

The Strategic Role of the (4-Bromobenzyl)(methyl)sulfane Scaffold: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (4-bromobenzyl)(methyl)sulfane core represents a versatile and strategically significant scaffold in medicinal chemistry. While the parent molecule is primarily recognized as a key synthetic intermediate, its structural analogues have demonstrated a remarkable breadth of biological activities, ranging from antibacterial and anti-inflammatory to anticancer properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, chemical properties, and, most importantly, the therapeutic potential unlocked through the systematic structural modification of this foundational moiety. We will delve into the causality behind experimental choices in both synthesis and biological evaluation, offering field-proven insights and self-validating protocols to empower the design and development of novel therapeutics.

Introduction: The Untapped Potential of a Versatile Scaffold

In the landscape of drug discovery, the identification of privileged scaffolds—molecular frameworks that can be readily modified to interact with a variety of biological targets—is of paramount importance. The this compound structure, with its reactive benzyl bromide precursor and the versatile methylsulfane group, presents an attractive starting point for the generation of diverse chemical libraries. The bromine atom on the aromatic ring offers a convenient handle for a multitude of cross-coupling reactions, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). Furthermore, the thioether linkage is a common feature in numerous biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles.[1][2]

This guide will navigate the journey from the foundational this compound molecule to its therapeutically relevant analogues. We will explore rational drug design strategies, detail synthetic methodologies, and provide robust protocols for biological evaluation, thereby offering a holistic resource for researchers aiming to leverage this promising chemical space.

The Core Moiety: this compound

This compound (CAS No: 15733-07-0) is a colorless oil at room temperature.[3] While it is primarily utilized as a building block in organic synthesis, a thorough understanding of its properties and preparation is fundamental for the development of its analogues.[4]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₈H₉BrS[3]
Molecular Weight217.13 g/mol [3]
Boiling Point263.6±15.0 °C (Predicted)
Density1.424±0.06 g/cm³ (Predicted)
CAS Number15733-07-0[3]
Synthesis and Characterization

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction.

Experimental Protocol: Synthesis of this compound

This protocol describes a common and efficient method for the laboratory-scale synthesis of the title compound.

Materials:

  • 4-Bromobenzyl bromide

  • Sodium thiomethoxide

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-bromobenzyl bromide in a suitable organic solvent (e.g., ethanol or tetrahydrofuran).

  • Add a solution of sodium thiomethoxide in the same solvent dropwise to the stirred solution of 4-bromobenzyl bromide at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:20 v/v) as the eluent to afford this compound as a colorless oil.[3]

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Synthesis Workflow Diagram:

synthesis_workflow reagents 4-Bromobenzyl bromide + Sodium thiomethoxide reaction Nucleophilic Substitution reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Silica Gel Chromatography workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Structural Analogues: Design, Synthesis, and Biological Frontiers

The true potential of the this compound scaffold lies in its capacity for structural diversification to yield analogues with a wide array of biological activities. The design of these analogues is guided by established principles of medicinal chemistry, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Rationale for Analogue Development

The primary motivation for designing structural analogues is to explore and enhance biological activity. Key modifications often focus on:

  • The Aromatic Ring: Altering the substitution pattern on the phenyl ring can modulate electronic properties, lipophilicity, and steric interactions with the biological target. The bromine atom serves as a versatile starting point for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents.

  • The Benzyl Group: Modifications to the benzylic methylene bridge can influence conformational flexibility and interactions with the target protein.

  • The Methylsulfane Group: The thioether can be oxidized to the corresponding sulfoxide or sulfone, which can alter the polarity, hydrogen bonding capacity, and metabolic stability of the molecule. The methyl group can also be replaced with other alkyl or aryl groups to probe the binding pocket of the target.

Key Structural Modifications and SAR Insights

Systematic modification of the this compound scaffold has led to the discovery of compounds with significant therapeutic potential.

3.2.1. Antibacterial Analogues

A notable example is the development of benzyl phenyl sulfide derivatives as potent antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA). In a study by Lin et al., three series of benzyl phenyl sulfide derivatives were synthesized and evaluated. The structure-activity relationship (SAR) revealed that:

  • The presence of a hydroxyl group on the phenyl ring attached to the sulfur atom was crucial for antibacterial activity.

  • The position of the hydroxyl group influenced potency, with ortho- and para-substituted compounds showing better activity.

  • The mechanism of action was determined to be the disruption of the bacterial cell membrane.

3.2.2. Anti-inflammatory Analogues

Benzyl sulfide and sulfoxide metabolites have been isolated from natural sources and have shown promising anti-inflammatory activity.[5] Synthetic derivatization of these natural products has led to the identification of sulfone analogues with significant in vivo anti-inflammatory effects. This highlights the importance of the oxidation state of the sulfur atom in modulating biological activity.

3.2.3. Anticancer Analogues

The benzyl sulfone scaffold is present in the multi-kinase inhibitor Rigosertib, which has demonstrated potent antineoplastic effects.[6] Inspired by this, novel benzyl naphthyl sulfoxide and sulfone derivatives have been designed and synthesized as potential antitumor agents.[6][7] These studies have shown that:

  • Both sulfoxide and sulfone derivatives can exhibit potent cytotoxicity against various cancer cell lines at nanomolar concentrations.[6][7]

  • Careful modification of the aromatic rings and the substituents can lead to compounds with improved anticancer activity and reduced toxicity to normal cells.[6]

General Synthetic Strategies for Analogues

The synthesis of structural analogues of this compound generally follows modular and convergent strategies, allowing for the rapid generation of diverse compound libraries.

General Synthetic Scheme for Analogues:

analogue_synthesis start This compound cc Cross-Coupling (e.g., Suzuki, Sonogashira) start->cc oxidation Oxidation (e.g., m-CPBA) start->oxidation analogues Diverse Structural Analogues cc->analogues oxidation->analogues

Caption: General synthetic strategies for analogue development.

Biological Evaluation of Analogues

A critical component of the drug discovery process is the robust biological evaluation of newly synthesized compounds. This involves a tiered approach, starting with in vitro assays to determine potency and mechanism of action, followed by in vivo studies in relevant disease models.

In Vitro Assays

4.1.1. Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method for determining the potency of an antibacterial agent.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on established standards for antimicrobial susceptibility testing.[5][8][9]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial strains for testing (e.g., MRSA)

  • Test compound stock solution (typically in DMSO)

  • Positive control antibiotic (e.g., vancomycin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the microtiter plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]

  • Inoculate each well (except for a sterility control well) with the bacterial suspension.

  • Include a positive control for bacterial growth (no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

4.1.2. Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[3][10]

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7) and normal cell lines (e.g., HUVEC)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

4.1.3. Anti-inflammatory Activity: Cytokine Quantification

The anti-inflammatory potential of compounds can be assessed by measuring their effect on the production of pro-inflammatory cytokines in immune cells.

Experimental Protocol: ELISA for TNF-α and IL-6

This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) to quantify cytokine levels in cell culture supernatants.[11][12][13]

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Test compound

  • ELISA kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • Culture RAW 264.7 cells in 96-well plates.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • After 24 hours of incubation, collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • The inhibitory effect of the compound on cytokine production is calculated relative to the LPS-stimulated control.

Biological Assay Workflow Diagram:

assay_workflow cluster_antibacterial Antibacterial Assay cluster_cytotoxicity Cytotoxicity Assay cluster_anti_inflammatory Anti-inflammatory Assay mic_setup Serial Dilution & Inoculation mic_incubation Incubation (37°C, 18-24h) mic_setup->mic_incubation mic_readout Determine MIC mic_incubation->mic_readout mtt_setup Cell Seeding & Compound Treatment mtt_incubation Incubation (24-72h) mtt_setup->mtt_incubation mtt_readout MTT Addition & Absorbance Reading mtt_incubation->mtt_readout elisa_setup Cell Treatment & LPS Stimulation elisa_incubation Incubation (24h) elisa_setup->elisa_incubation elisa_readout Supernatant Collection & ELISA elisa_incubation->elisa_readout

Caption: Workflow for key in vitro biological assays.

Future Directions and Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area will likely focus on:

  • Expansion of Chemical Diversity: The use of modern synthetic methodologies, such as combinatorial chemistry and diversity-oriented synthesis, will enable the creation of larger and more diverse libraries of analogues for high-throughput screening.

  • Exploration of New Biological Targets: While antibacterial, anti-inflammatory, and anticancer activities have been explored, there is potential for analogues of this compound to be active against other targets, such as viral enzymes or ion channels.

  • Advanced Drug Delivery Systems: The formulation of promising analogues into advanced drug delivery systems could enhance their therapeutic efficacy and reduce potential side effects.

  • In-depth Mechanistic Studies: A deeper understanding of the molecular mechanisms of action of these compounds will facilitate the rational design of next-generation analogues with improved properties.

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry. While the parent compound itself is primarily a synthetic intermediate, its structural analogues have demonstrated a wide range of promising biological activities. By leveraging the principles of rational drug design and employing robust synthetic and biological evaluation methodologies, researchers can continue to unlock the therapeutic potential of this important chemical class. This guide has provided a comprehensive overview of the key aspects of working with this compound and its analogues, with the aim of empowering scientists in their quest to develop novel and effective medicines.

References

An In-depth Technical Guide to (4-Bromobenzyl)(methyl)sulfane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Bromobenzyl)(methyl)sulfane, a versatile reagent in organic synthesis. While a singular "discovery" event for this compound is not prominent in the scientific literature, its utility and synthesis are well-established. This document will delve into the logical frameworks behind its synthesis, its key physicochemical properties, and its role as a building block in the creation of more complex molecules, particularly within the pharmaceutical and agrochemical sectors.

Introduction and Strategic Importance

This compound, also known as 4-bromobenzyl methyl sulfide, is a bifunctional organic molecule featuring both a bromobenzyl and a methyl thioether moiety.[1][2] This dual functionality is the cornerstone of its strategic importance in synthetic chemistry. The bromine atom on the aromatic ring serves as an excellent leaving group or a handle for cross-coupling reactions, while the thioether group can be involved in various transformations or can be a key structural element in the final target molecule.[1] Its primary application lies in its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals, where the introduction of a sulfur-containing fragment is often crucial for biological activity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉BrS[1][2]
Molecular Weight 217.13 g/mol [1]
CAS Number 15733-07-0[2][3]
Appearance Colorless oil[4]
Boiling Point 263.6 ± 15.0 °C (Predicted)[1][3]
Density 1.424 ± 0.06 g/cm³ (Predicted)[1][3]
Purity Typically ≥95%[2]

Historical Context: The Evolution of Benzyl Thioether Synthesis

The S-benzyl group was first utilized as a protecting group for cysteine in 1935, highlighting the early importance of benzyl thioether linkages in peptide chemistry.[5] Over the decades, numerous methods for the formation of C-S bonds have been developed, ranging from classical nucleophilic substitutions to modern metal-catalyzed cross-coupling reactions.[6][7][8] These advancements have provided chemists with a diverse toolbox for the synthesis of compounds like this compound with high efficiency and selectivity.

Synthesis of this compound: A Detailed Protocol

The most direct and commonly employed method for the synthesis of this compound is the nucleophilic substitution of 4-bromobenzyl bromide with a methylthiolate source. This reaction is a classic example of an Sₙ2 displacement, where the highly nucleophilic thiolate anion attacks the electrophilic benzylic carbon, displacing the bromide ion.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Objective: To synthesize this compound from 4-bromobenzyl bromide and sodium thiomethoxide.

Materials:

  • 4-Bromobenzyl bromide

  • Sodium thiomethoxide

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Reaction Setup: To a solution of 4-bromobenzyl bromide (1 equivalent) in an anhydrous solvent at 0°C, add sodium thiomethoxide (1 equivalent) portion-wise.

  • Reaction Progression: Stir the reaction mixture overnight at room temperature, allowing it to gradually warm.

  • Workup: Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of water).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:20 v/v) as the eluent to afford this compound as a colorless oil.[4]

Diagram 1: Synthetic Pathway to this compound

G reactant1 4-Bromobenzyl bromide product This compound reactant1->product  THF or DMF, 0°C to rt reactant2 Sodium thiomethoxide reactant2->product

Caption: Nucleophilic substitution reaction for the synthesis of this compound.

Characterization and Analytical Data

The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, and the fragmentation pattern can further confirm its structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C-S and C-Br bonds.

Applications in Organic Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups.

  • Cross-Coupling Reactions: The aryl bromide functionality allows for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of various substituents at the 4-position of the benzene ring.

  • Nucleophilic Substitution: The benzylic position is susceptible to nucleophilic attack, although this is less common once the thioether is installed.

  • Oxidation of the Thioether: The methyl thioether can be oxidized to the corresponding sulfoxide or sulfone, which can have different chemical properties and biological activities.[9]

Diagram 2: Reactivity and Synthetic Utility of this compound

G start This compound product1 Cross-Coupling Products start->product1  Pd-catalyzed  cross-coupling product2 Sulfoxide/Sulfone Derivatives start->product2  Oxidation

Caption: Key transformations of this compound in organic synthesis.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis. While it may not have a celebrated "discovery" story, its importance is evident in its continued use in the synthesis of complex and biologically active molecules. The logical and reliable synthetic routes to this compound, coupled with the predictable reactivity of its functional groups, make it an indispensable tool for medicinal chemists and materials scientists. Future research will likely focus on expanding the scope of its applications in novel synthetic methodologies and in the development of new pharmaceuticals and functional materials.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of (4-Bromobenzyl)(methyl)sulfane via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Bromobenzyl)(methyl)sulfane is a valuable bifunctional intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1] This document provides a detailed, field-proven protocol for its synthesis. The methodology is centered on the Williamson thioether synthesis, a robust S(_N)2 reaction between 4-bromobenzyl bromide and sodium thiomethoxide.[2][3] We will delve into the mechanistic underpinnings, provide a step-by-step experimental guide, outline critical safety considerations, and offer characterization data for the final product. This guide is designed for researchers and professionals in chemical synthesis and drug development, emphasizing reproducibility, safety, and a deep understanding of the reaction's causality.

Introduction and Scientific Principles

The synthesis of thioethers is a cornerstone reaction in organic chemistry. The Williamson ether synthesis, and its thioether counterpart, provides a reliable method for forming carbon-sulfur bonds.[4][5] This protocol leverages the high reactivity of a benzylic halide and the potent nucleophilicity of a thiolate anion to achieve an efficient S(_N)2 displacement.

The chosen substrate, 4-bromobenzyl bromide, possesses two distinct carbon-bromine bonds. The key to this synthesis is their differential reactivity.[6]

  • Benzylic Bromide: The bromine atom on the methylene group (-CH(_2)Br) is highly susceptible to nucleophilic attack. The transition state of the S(_N)2 reaction is stabilized by the adjacent aromatic ring, making this a rapid and favorable process.[6][7][8]

  • Aromatic Bromide: The bromine atom attached directly to the benzene ring is relatively unreactive towards nucleophilic substitution under these conditions. Its C-Br bond is stronger due to partial double-bond character from resonance with the aromatic pi-system.

This selective reactivity allows for the precise formation of this compound, leaving the aromatic bromide intact for potential subsequent cross-coupling reactions (e.g., Suzuki, Heck), making the product a versatile synthetic building block.[6]

The nucleophile, sodium thiomethoxide (CH(_3)SNa), provides the methylthiolate anion (CH(_3)S

^-
). Sulfur-based nucleophiles, or thiolates, are exceptionally potent due to sulfur's large size and polarizability, which makes them "soft" nucleophiles that react efficiently with "soft" electrophiles like benzylic bromides.[3][9]

Reaction Mechanism

The reaction proceeds via a concerted, bimolecular nucleophilic substitution (S(_N)2) mechanism. The methylthiolate anion performs a backside attack on the electrophilic carbon of the benzylic bromide, displacing the bromide leaving group in a single step.

References

The Strategic Utility of (4-Bromobenzyl)(methyl)sulfane in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(4-Bromobenzyl)(methyl)sulfane has emerged as a versatile and highly valuable building block in contemporary organic synthesis. Its unique bifunctional nature, possessing both a reactive aryl bromide and a methylsulfanyl group, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its applications, particularly in palladium-catalyzed cross-coupling reactions, which are foundational in the construction of complex molecular architectures for pharmaceutical and materials science applications. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its use.

Introduction to a Versatile Synthetic Intermediate

This compound, with the chemical structure 1-bromo-4-[(methylthio)methyl]benzene, serves as a key intermediate in the synthesis of a variety of organic compounds.[1] The presence of the aryl bromide moiety provides a handle for the powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the (methylthio)methyl group can be a crucial pharmacophore or a synthetic handle for further modifications.

The strategic importance of this reagent lies in its ability to introduce the 4-((methylthio)methyl)phenyl motif into a target molecule. This structural unit is of significant interest in medicinal chemistry, where sulfur-containing compounds are known to exhibit a wide array of biological activities.

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the nucleophilic substitution of 4-bromobenzyl bromide with sodium thiomethoxide.[1]

Protocol 1: Synthesis of this compound

Materials:

  • 4-Bromobenzyl bromide

  • Sodium thiomethoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-bromobenzyl bromide (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a colorless oil.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide of this compound is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds.[2]

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide.[3] In the context of this compound, this reaction is used to introduce an aryl or vinyl group at the 4-position of the benzyl ring.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow Reactants <this compound> + Arylboronic Acid Reaction Reaction Mixture Heat (e.g., 90 °C) Reactants->Reaction Add Catalyst_System Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Catalyst_System->Reaction Add Workup Aqueous Workup Extraction Reaction->Workup Process Purification Column Chromatography Workup->Purification Isolate Product 4-Aryl-benzyl(methyl)sulfane Purification->Product Purify

Caption: Suzuki-Miyaura Coupling Workflow

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative Protocol)

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Schlenk flask

  • Reflux condenser

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired biaryl product.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes.[4] This is a highly valuable transformation for the synthesis of pharmaceuticals, natural products, and organic materials.[4]

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene (Representative Protocol)

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired arylalkyne.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[3] This reaction has become a vital tool in medicinal chemistry for the synthesis of aryl amines, which are common motifs in drug molecules.[2]

Logical Relationship of Components in Buchwald-Hartwig Amination:

Buchwald_Hartwig_Logic cluster_reactants Reactants cluster_catalytic_system Catalytic System Substrate This compound (Aryl Bromide) Product Aryl Amine Product Substrate->Product Forms C-N bond Amine Primary or Secondary Amine (Nucleophile) Amine->Product Forms C-N bond Catalyst Palladium Precatalyst (e.g., Pd₂(dba)₃) Catalyst->Product Catalyzes Ligand Phosphine Ligand (e.g., XPhos, SPhos) Ligand->Catalyst Stabilizes & Activates Base Strong Base (e.g., NaOt-Bu, K₃PO₄) Base->Amine Deprotonates

Caption: Key Components in Buchwald-Hartwig Amination

Protocol 4: Buchwald-Hartwig Amination of this compound with Aniline (Representative Protocol)

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Add aniline to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the cross-coupling of aryl bromides similar to this compound, providing a reference for optimization.

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/EtOH/H₂O901685-95
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ (2)-TEA (3.0)THFRT1880-90
Buchwald-Hartwig AnilinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene1001880-95
Buchwald-Hartwig MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene1002475-90

Yields are approximate and can vary depending on the specific substrates and reaction scale.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions makes it an invaluable tool for the construction of complex molecules with applications in medicinal chemistry and materials science. The protocols provided herein serve as a robust starting point for researchers looking to leverage the synthetic potential of this important intermediate. As with any chemical reaction, optimization of the conditions for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of (4-Bromobenzyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of (4-Bromobenzyl)(methyl)sulfane

This compound is a versatile bifunctional reagent possessing two key sites for chemical modification: the benzylic carbon and the aromatic ring. This guide focuses on the reactivity of the benzylic position, which is highly susceptible to nucleophilic attack. The presence of a good leaving group (bromide) on a benzylic carbon makes this compound an excellent substrate for SN1 and SN2 reactions. The electron-donating nature of the methylsulfane group and the resonance stabilization of the benzene ring both contribute to the facile displacement of the bromide by a wide range of nucleophiles.

This document provides a comprehensive overview of the reaction of this compound with common classes of nucleophiles, namely amines, thiols, and alkoxides. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of a diverse array of molecular architectures. These reactions are fundamental in the construction of novel pharmaceutical candidates and other advanced materials where the introduction of a substituted benzyl moiety is desired.

Reaction of this compound with Amines: N-Alkylation

The reaction of this compound with primary or secondary amines is a classic example of N-alkylation. This transformation is pivotal in the synthesis of more complex amines, many of which are found at the core of biologically active molecules. The reaction typically proceeds via an SN2 mechanism, especially with primary and less hindered secondary amines.

Mechanism: SN2 Pathway

The SN2 (bimolecular nucleophilic substitution) reaction is a single-step process where the amine nucleophile attacks the electrophilic benzylic carbon, leading to the concerted displacement of the bromide leaving group. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. A non-nucleophilic base is often employed to quench the hydrobromic acid generated during the reaction, preventing the protonation of the amine nucleophile.

SN2_Mechanism_Amine cluster_0 Sₙ2 Reaction with an Amine Reactants R₂NH + Br-CH₂-Ar-SMe Transition_State [R₂NH---CH₂(ArSMe)---Br]⁻ Reactants->Transition_State Nucleophilic Attack Products R₂N⁺H-CH₂-Ar-SMe + Br⁻ Transition_State->Products Leaving Group Departure SN2_Mechanism_Thiol cluster_1 Sₙ2 Reaction with a Thiolate Reactants RS⁻ + Br-CH₂-Ar-SMe Transition_State [RS---CH₂(ArSMe)---Br]⁻ Reactants->Transition_State Nucleophilic Attack Products RS-CH₂-Ar-SMe + Br⁻ Transition_State->Products Leaving Group Departure SN2_Mechanism_Alkoxide cluster_2 Sₙ2 Reaction with an Alkoxide Reactants RO⁻ + Br-CH₂-Ar-SMe Transition_State [RO---CH₂(ArSMe)---Br]⁻ Reactants->Transition_State Nucleophilic Attack Products RO-CH₂-Ar-SMe + Br⁻ Transition_State->Products Leaving Group Departure Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis A Dissolve Substrate & Nucleophile B Add Base A->B C Heat/Stir B->C D Quench Reaction C->D Reaction Complete E Extraction D->E F Washing E->F G Drying F->G H Concentration G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

The Strategic Deployment of (4-Bromobenzyl)(methyl)sulfane in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary drug discovery, the strategic selection of starting materials and intermediates is paramount to the efficient and successful synthesis of novel therapeutic agents. (4-Bromobenzyl)(methyl)sulfane has emerged as a highly versatile and valuable building block in medicinal chemistry. Its utility stems from a unique combination of structural features: a brominated aromatic ring ripe for carbon-carbon and carbon-heteroatom bond formation, and a methylsulfane moiety that can be retained for its steric and electronic properties or readily oxidized to the corresponding sulfoxide or sulfone to fine-tune physicochemical parameters such as solubility and metabolic stability.

This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights into its strategic deployment in the synthesis of biologically active compounds. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both a conceptual framework and practical, field-proven methodologies.

Physicochemical Properties and Synthetic Accessibility

This compound is a colorless oil at room temperature, characterized by the following properties:

PropertyValue
Molecular Formula C₈H₉BrS
Molecular Weight 217.13 g/mol
Boiling Point 263.6±15.0 °C (Predicted)
Density 1.424±0.06 g/cm³ (Predicted)

Its synthesis is straightforward, typically achieved through the nucleophilic substitution of 4-bromobenzyl bromide with sodium thiomethoxide. This high-yielding and scalable reaction makes it a readily accessible intermediate for medicinal chemistry campaigns.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 4-bromobenzyl bromide and sodium thiomethoxide.

Materials:

  • 4-Bromobenzyl bromide

  • Sodium thiomethoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, and standard laboratory glassware.

Procedure:

  • To a stirred solution of sodium thiomethoxide (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 1:20 v/v) to afford this compound as a colorless oil.[1]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Core Applications in Medicinal Chemistry: A Bifunctional Linchpin

The synthetic utility of this compound lies in its bifunctionality. The aryl bromide serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, while the methylsulfane group can be oxidized to modulate the electronic and steric properties of the molecule.

Application 1: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring is a prime site for introducing molecular diversity through well-established cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the construction of complex molecular architectures from readily available starting materials.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron species and an organohalide. This reaction is particularly valuable for synthesizing biaryl and heterobiaryl motifs, which are prevalent in many classes of therapeutic agents.

Suzuki_Coupling reactant1 This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) reactant1->catalyst Oxidative Addition reactant2 Aryl/Heteroaryl Boronic Acid/Ester base Base (e.g., K₂CO₃) reactant2->base Activation product Coupled Product catalyst->product Reductive Elimination

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

  • Base (e.g., Potassium carbonate, 2.0 equivalents)

  • Degassed solvent system (e.g., 1,4-Dioxane/water, 4:1 v/v)

  • Schlenk flask or sealed reaction tube

  • Standard equipment for inert atmosphere chemistry

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, a valuable transformation for synthesizing compounds with extended conjugation or specific stereochemistry.

Application 2: Oxidation of the Methylsulfane Moiety

The methylsulfane group can be selectively oxidized to the corresponding sulfoxide or sulfone. This transformation is a powerful tool in medicinal chemistry for modulating the physicochemical properties of a lead compound. The introduction of the more polar sulfoxide or sulfone group can improve aqueous solubility, alter hydrogen bonding capabilities, and impact metabolic stability.

Oxidation_Pathway sulfide This compound (Sulfide) sulfoxide (4-Bromobenzyl)(methyl)sulfoxide (Sulfoxide) sulfide->sulfoxide Mild Oxidation (e.g., H₂O₂) sulfone (4-Bromobenzyl)(methyl)sulfone (Sulfone) sulfoxide->sulfone Stronger Oxidation (e.g., m-CPBA)

This protocol describes the oxidation of this compound to the corresponding sulfone using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 equivalent) in DCM in a round-bottom flask at 0 °C.

  • Add m-CPBA (~2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material and the intermediate sulfoxide.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose excess peroxide.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (4-Bromobenzyl)(methyl)sulfone.

Case Study: Application in the Synthesis of Anticancer Agents

The 4-bromobenzyl moiety is a key structural feature in a number of potent anticancer agents, including dual topoisomerase I/II inhibitors.[2][3] In the design of these inhibitors, the 4-bromobenzyl group is often incorporated to occupy a specific hydrophobic pocket in the enzyme's active site, contributing to the overall binding affinity and inhibitory activity.

A representative synthetic strategy involves the initial construction of a core heterocyclic scaffold, followed by the introduction of the 4-bromobenzyl group. For example, in the synthesis of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidines, a key step involves the reaction of a 2-aminoester derivative with 4-bromophenyl acetonitrile to incorporate the p-bromobenzyl moiety.[2] Subsequent functionalization of the pyrimidine ring leads to a library of compounds for structure-activity relationship (SAR) studies.

The SAR studies of such series often reveal that the presence and position of the bromine atom on the benzyl ring are critical for potent activity. This highlights the importance of this compound and related reagents as starting materials for the systematic exploration of chemical space around a promising pharmacophore.

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

This compound is more than just a simple chemical intermediate; it is a strategic asset in the design and synthesis of novel therapeutic agents. Its bifunctional nature allows for a wide range of chemical transformations, enabling the rapid generation of diverse compound libraries for SAR exploration. The ability to perform both cross-coupling reactions at the aryl bromide and oxidation at the methylsulfane moiety provides medicinal chemists with a powerful toolkit for lead optimization. The protocols and applications detailed in this guide underscore the versatility of this compound and solidify its place as a valuable building block in the ongoing quest for new and improved medicines.

References

Application Notes & Protocols: A Guide to the Synthetic Utility of (4-Bromobenzyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the experimental applications of (4-Bromobenzyl)(methyl)sulfane. This versatile building block possesses two key reactive sites: a thioether moiety amenable to selective oxidation and a brominated aromatic ring ideal for modern cross-coupling reactions. We present detailed, validated protocols for the selective oxidation to its corresponding sulfoxide and sulfone, as well as palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The underlying principles, experimental rationale, and procedural details are elucidated to ensure reproducible and efficient execution in a research and development setting.

Introduction: The Synthetic Potential of this compound

This compound, also known as 4-Bromobenzyl methyl sulfide (CAS No: 15733-07-0), is a liquid organic compound with the molecular formula C₈H₉BrS and a molecular weight of 217.13 g/mol .[1][2][3] Its structure is strategically valuable, incorporating two distinct functional handles that can be manipulated with high selectivity.

  • The Thioether Group: The sulfur atom can be selectively oxidized to a sulfoxide or further to a sulfone. These oxidized sulfur functionalities are prevalent in medicinal chemistry, acting as hydrogen bond acceptors, metabolic blocks, or bioisosteres that can modulate the physicochemical properties of a lead compound.[4][5]

  • The Aryl Bromide Group: The bromo-substituted benzene ring is a classic substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, making it an invaluable intermediate for building molecular complexity in the synthesis of pharmaceuticals and agrochemicals.[6][7]

This guide will detail four robust protocols demonstrating the synthetic utility of this reagent, focusing on reproducibility, efficiency, and scientific rationale.

Reaction Pathway Overview

The following diagram illustrates the primary reaction pathways for this compound that are detailed in this guide. Each pathway leverages a specific functional group within the molecule, enabling diverse synthetic transformations.

G cluster_start Starting Material cluster_oxidation Oxidation Reactions cluster_coupling Cross-Coupling Reactions Start This compound Sulfoxide (4-Bromobenzyl)(methyl)sulfoxide Start->Sulfoxide Selective Oxidation (Protocol 1) Sulfone (4-Bromobenzyl)(methyl)sulfone Start->Sulfone Full Oxidation (Protocol 2) Suzuki Biaryl Product (C-C Coupling) Start->Suzuki Suzuki-Miyaura Coupling (Protocol 3) Buchwald Aryl Amine Product (C-N Coupling) Start->Buchwald Buchwald-Hartwig Amination (Protocol 4) Sulfoxide->Sulfone Further Oxidation

Caption: Key synthetic transformations of this compound.

Oxidation of the Thioether Moiety

The oxidation of thioethers to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis.[8] The extent of oxidation can be precisely controlled by the choice of oxidant, stoichiometry, and reaction conditions. Hydrogen peroxide is a green and effective oxidant, often used with catalysts or in acidic media.[9][10] For greater control and milder conditions, meta-chloroperoxybenzoic acid (m-CPBA) is an excellent choice.[11]

Protocol 1: Selective Oxidation to (4-Bromobenzyl)(methyl)sulfoxide

This protocol achieves a highly selective mono-oxidation of the thioether to the sulfoxide by using a slight excess of m-CPBA at reduced temperatures.

The oxidation of a thioether to a sulfoxide is significantly faster than the subsequent oxidation of the sulfoxide to a sulfone. By using approximately one equivalent of the oxidizing agent and maintaining a low temperature (0 °C), the reaction can be effectively stopped at the sulfoxide stage, preventing over-oxidation.[11] Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves both the starting material and the oxidant.

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₈H₉BrS217.135.01.0
m-CPBA (~77%)C₇H₅ClO₃172.575.51.1
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Saturated NaHCO₃ (aq)--30 mL-
Saturated Na₂S₂O₃ (aq)--30 mL-
Anhydrous MgSO₄ or Na₂SO₄----
  • Dissolve this compound (1.09 g, 5.0 mmol) in 50 mL of DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate beaker, dissolve m-CPBA (~1.23 g of 77% purity, 5.5 mmol) in a minimal amount of DCM.

  • Add the m-CPBA solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system like diethyl ether or 30% ethyl acetate in hexanes. The sulfoxide product will have a lower Rf value than the starting sulfide.[12]

  • Upon completion (typically 1-2 hours), quench the reaction by adding 30 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to destroy any excess peroxide.

  • Transfer the mixture to a separatory funnel and wash with 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove m-chlorobenzoic acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure sulfoxide.[13]

Protocol 2: Complete Oxidation to (4-Bromobenzyl)(methyl)sulfone

This protocol ensures the complete oxidation of the thioether to the corresponding sulfone using an excess of the oxidizing agent.

To drive the reaction to the sulfone, a stoichiometric excess (at least two equivalents) of the oxidizing agent is required.[14] Allowing the reaction to proceed at room temperature provides sufficient thermal energy to overcome the higher activation barrier for the second oxidation step (sulfoxide to sulfone). Using Oxone (potassium peroxymonosulfate), a powerful and convenient solid oxidant, in a polar solvent like methanol is a highly effective method.[11]

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₈H₉BrS217.135.01.0
Oxone®2KHSO₅·KHSO₄·K₂SO₄614.712.52.5
Methanol (MeOH)CH₃OH32.0450 mL-
Water (H₂O)H₂O18.0250 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11100 mL-
Anhydrous Na₂SO₄----
  • Suspend this compound (1.09 g, 5.0 mmol) in a mixture of 50 mL of methanol and 50 mL of water in a round-bottom flask.

  • Add Oxone® (7.68 g, 12.5 mmol) to the mixture in portions over 10 minutes. The reaction may be mildly exothermic.

  • Stir the resulting slurry vigorously at room temperature.

  • Monitor the reaction by TLC. The sulfone product will have a higher Rf than the sulfoxide and a much lower Rf than the starting sulfide.[12]

  • After the reaction is complete (typically 2-4 hours), dilute the mixture with 100 mL of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting solid sulfone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.[13][15]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond on the aromatic ring is an ideal site for palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis for forming C-C and C-N bonds.[7]

Protocol 3: Suzuki-Miyaura C-C Coupling with Phenylboronic Acid

This protocol describes the formation of a biaryl structure via a Suzuki-Miyaura coupling reaction.

The Suzuki-Miyaura coupling creates a C-C bond between an aryl halide and an organoboron species.[16] The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) catalyst, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[17] A base is essential to activate the boronic acid for transmetalation. A phase-transfer solvent system like toluene/water is often effective.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition ox_add Oxidative Addition pd_aryl Ar-Pd(II)-Ar'(L₂) pd_complex->pd_aryl Transmetalation transmetal Transmetalation pd_aryl->pd0 Reductive Elimination product Ar-Ar' pd_aryl->product red_elim Reductive Elimination arbr Ar-Br arbr->pd0 ar_boronic Ar'-B(OH)₂ + Base ar_boronic->pd_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₈H₉BrS217.131.01.0
Phenylboronic AcidC₆H₇BO₂121.931.21.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.030.03
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.52.5
TolueneC₇H₈92.148 mL-
WaterH₂O18.022 mL-
  • To a reaction vessel, add this compound (217 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (345 mg, 2.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.[18]

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig C-N Amination with Morpholine

This protocol details the synthesis of an aryl amine through the palladium-catalyzed coupling of the aryl bromide with a secondary amine.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[19] The mechanism is similar to the Suzuki coupling but involves an amine nucleophile.[20] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine (or the N-H bond in the palladium complex) to facilitate the key C-N reductive elimination step. Sterically hindered and electron-rich phosphine ligands are crucial for promoting the catalytic cycle and preventing catalyst decomposition.[7]

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₈H₉BrS217.131.01.0
MorpholineC₄H₉NO87.121.21.2
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.010.02 (Pd)
XPhosC₃₃H₄₃P474.670.040.04
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.101.41.4
Toluene (anhydrous)C₇H₈92.1410 mL-
  • Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried reaction vessel inside a glovebox.

  • Add this compound (217 mg, 1.0 mmol) and 10 mL of anhydrous toluene.

  • Add morpholine (105 µL, 1.2 mmol) to the mixture.

  • Seal the vessel, remove from the glovebox, and heat to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-16 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a plug of Celite.[18]

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired N-aryl morpholine product.

References

Protocol for the Purification of (4-Bromobenzyl)(methyl)sulfane by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract & Introduction

(4-Bromobenzyl)(methyl)sulfane is a vital intermediate in organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals.[1] Its distinct bromo- and methylsulfane- functionalities serve as critical handles for constructing more complex molecular architectures through cross-coupling and nucleophilic substitution reactions.[1] The purity of this intermediate is paramount, as contaminants can lead to significant side reactions, reduced yields, and complicated purification challenges in subsequent synthetic steps.

This application note provides a comprehensive, field-proven protocol for the purification of crude this compound using silica gel flash column chromatography. The methodology is designed to be a self-validating system, emphasizing the rationale behind key experimental choices, from solvent system optimization via Thin-Layer Chromatography (TLC) to the final isolation of the purified product. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient purification strategy.

Compound Properties and Safety Mandates

A thorough understanding of the physicochemical properties and safety hazards is essential before commencing any experimental work.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 15733-07-0[2][3][4]
Molecular Formula C₈H₉BrS[1][2][3]
Molecular Weight 217.13 g/mol [1][2][3]
Appearance Colorless oil[5]
Predicted Boiling Point 263.6 ± 15.0 °C[1]
Predicted Density 1.424 ± 0.06 g/cm³[1]
Synonyms 4-Bromobenzyl methyl sulfide; 1-bromo-4-[(methylsulfanyl)methyl]benzene[2][3]

Safety & Handling Precautions:

This compound and the solvents used in this protocol present several hazards. Strict adherence to safety protocols is mandatory.

  • Hazard Profile: The compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.

  • Engineering Controls: All manipulations must be performed within a certified chemical fume hood to avoid inhalation of vapors and ensure adequate ventilation.[6]

  • First Aid:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek ophthalmological consultation.[6]

    • Ingestion: If swallowed, rinse mouth and immediately have the victim drink water (two glasses at most). Consult a physician.

The Scientific Basis: Flash Column Chromatography

Column chromatography is a cornerstone purification technique in organic chemistry that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[7][8]

  • Stationary Phase: For this application, we use silica gel (SiO₂), a highly polar, slightly acidic adsorbent.[7][8] Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.

  • Mobile Phase (Eluent): A solvent or mixture of solvents, typically of low to moderate polarity, is used to carry the sample through the stationary phase.[8]

  • Separation Principle: The fundamental principle is an equilibrium of adsorption and desorption.[7] Polar compounds in the crude mixture will adsorb more strongly to the polar silica gel and thus travel down the column more slowly. Conversely, non-polar compounds spend more time in the mobile phase and are eluted from the column first.[7] this compound is a relatively non-polar compound and is expected to elute with a non-polar solvent system.

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into two critical stages: preliminary analysis by TLC to determine the optimal mobile phase, followed by the scaled-up purification using flash column chromatography.

Part A: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)

Causality: Before committing to a large-scale column, TLC is used as a rapid, small-scale experiment to identify a solvent system that provides adequate separation of the target compound from its impurities.[9][10] The goal is to achieve a retention factor (Rƒ) value of approximately 0.3-0.4 for the desired product, which generally translates to an effective separation on a column.

Materials:

  • Silica gel TLC plates with fluorescent indicator (F₂₅₄)

  • Developing chamber with a lid (e.g., a beaker with a watch glass)

  • Capillary spotters

  • Solvents: Hexanes (or petroleum ether) and Ethyl Acetate (EtOAc)

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude this compound in ~0.5 mL of a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary spotter, carefully apply a small spot of the prepared sample onto the baseline of a TLC plate (about 1 cm from the bottom). Ensure the spot is small and concentrated.

  • Developing:

    • Prepare a test eluent. A literature-validated starting point is a 1:20 mixture of Ethyl Acetate:Petroleum Ether.[5] Other common starting points for compounds of "normal" polarity are 10-50% EtOAc/Hexane mixtures.[11]

    • Pour a small amount (~0.5 cm depth) of this eluent into the developing chamber, cover it, and allow the atmosphere to saturate for a few minutes.

    • Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline.[9] Cover the chamber.

  • Elution & Visualization: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.[9] Visualize the separated spots under a UV lamp.

  • Analysis & Iteration:

    • Calculate the Rƒ value for the spot corresponding to the product: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front)[10]

    • If the Rƒ is too low (<0.2), the eluent is not polar enough. Increase the proportion of ethyl acetate.

    • If the Rƒ is too high (>0.5), the eluent is too polar. Decrease the proportion of ethyl acetate.

    • Repeat the process until an Rƒ of ~0.3-0.4 is achieved. This is your optimized eluent for the column.

Part B: Flash Column Chromatography Purification

Causality: This is the bulk purification step. Using positive pressure (e.g., from a regulated air line or a pump) accelerates the elution process, improving resolution and reducing the time required for separation—the essence of "flash" chromatography.[12] Dry loading the sample onto the column is strongly recommended as it prevents solvent-induced band broadening at the origin and leads to a sharper, more efficient separation.

Workflow Diagram:

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation A Slurry Pack Column with Silica Gel B Dry Load Crude Sample onto Silica A->B C Add Sample to Column Top B->C D Elute with Optimized Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified Product H->I caption Figure 1. Workflow for Purification

Figure 1. Workflow for Purification

Materials & Reagents:

  • Crude this compound

  • Silica gel for flash chromatography (230–400 mesh)

  • Optimized eluent from Part A (e.g., 1:20 Ethyl Acetate:Hexanes)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Chromatography column with stopcock

  • Fraction collection tubes or flasks

  • Regulated air/nitrogen source

Step-by-Step Procedure:

  • Column Packing (Slurry Method):

    • Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom to support the packing.[7] Add a ~1 cm layer of sand.

    • In a beaker, prepare a slurry of silica gel with the non-polar component of your eluent (hexanes). Use approximately 30-50 g of silica for every 1 g of crude material, depending on the separation difficulty.

    • With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to aid the transfer.[7]

    • Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Once all the silica has settled, drain the excess solvent until the solvent level is just at the top of the silica bed. Crucially, do not let the silica run dry.

    • Add a ~1 cm protective layer of sand on top of the silica bed.[7]

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., 10-20 mL of dichloromethane).

    • To this solution, add a small amount of silica gel (approx. 1-2 times the mass of the crude product).

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully and evenly add this powder to the top of the sand layer in the prepared column.

  • Elution and Fraction Collection:

    • Gently add the optimized eluent to fill the column.

    • Apply gentle, steady pressure to the top of the column to begin elution. A typical flow rate for flash chromatography is about 2 inches (5 cm) of solvent level drop per minute.[12]

    • Begin collecting the eluate in sequentially numbered test tubes or flasks. The fraction size will depend on the column size (e.g., 10-20 mL fractions are common for a medium-sized column).

    • Continuously add fresh eluent to the top of the column, never allowing the solvent level to drop below the top of the silica bed.

  • Analysis and Product Isolation:

    • Systematically analyze the collected fractions by TLC to determine which ones contain the pure product. Spot several fractions per TLC plate for efficiency.

    • Based on the TLC analysis, combine all fractions containing only the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • The final product should be a pure, colorless oil.[5] Confirm purity by analytical methods such as NMR, GC-MS, or HPLC.

Troubleshooting Guide

Table 2: Common Issues and Solutions in Column Chromatography

ProblemPotential Cause(s)Recommended Solution(s)
Product does not elute Eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
Poor separation (bands overlap) - Column was overloaded with crude material.- Eluent polarity is too high, causing all components to elute together.- Column was packed unevenly.- Reduce the amount of sample loaded relative to the amount of silica.- Re-optimize the eluent using TLC; select a less polar system.- Repack the column carefully, avoiding air bubbles and cracks.
Cracked or channeled silica bed The column ran dry at some point during packing or elution.The separation is likely compromised. The column must be repacked. Always ensure the solvent level remains above the silica bed.
Streaky spots on analysis TLC - Sample is too concentrated on the TLC plate.- Compound is acidic or basic and interacting strongly with the silica.- Dilute the sample before spotting.- Add a small amount (~0.5%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.

References

Definitive Structural Elucidation of (4-Bromobenzyl)(methyl)sulfane via Mass Spectrometry: Protocols and Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromobenzyl)(methyl)sulfane is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, where its precise structural confirmation is paramount for quality control and reaction monitoring.[1] This application note provides a comprehensive guide to the analysis of this compound using mass spectrometry. We present detailed, field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for robust and reproducible results. The core of this guide focuses on the principles of electron ionization (EI) and electrospray ionization (ESI), the predictable fragmentation pathways of the molecule, and the interpretation of the resulting mass spectra, with special attention to the characteristic isotopic signature of bromine.

Introduction: The Analytical Imperative

This compound, also known as 4-bromobenzyl methyl sulfide, serves as a versatile building block in organic synthesis.[1][2] Its dual functionalities—a reactive bromo group on an aromatic ring and a methylsulfanyl group—allow for a variety of subsequent chemical transformations. Verifying the identity and purity of this compound is a critical step in any synthetic workflow. Mass spectrometry offers unparalleled sensitivity and structural information, making it the definitive analytical tool for this purpose.[3] This guide explains the causal relationships behind instrument parameter selection and sample preparation, ensuring a deeper understanding of the analytical process.

Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
Molecular Formula C₈H₉BrS[2]
Molecular Weight 217.13 g/mol [1][4]
Monoisotopic Mass 215.9662 g/mol Calculated
Boiling Point 263.6 ± 15.0 °C (Predicted)[5]
Appearance Liquid[2]
Synonyms 4-Bromobenzyl methyl sulfide, 1-bromo-4-[(methylsulfanyl)methyl]benzene[2]

Foundational Principles of Mass Spectrometric Analysis

The analysis of a halogenated organosulfur compound like this compound relies on predictable ionization behavior and fragmentation patterns.

Ionization Techniques: GC-MS vs. LC-MS
  • Electron Ionization (EI) for GC-MS: This is the preferred method for volatile and semi-volatile compounds.[6] High-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible manner.[7][8] This reproducibility is critical as it allows the generated spectra to be compared against established libraries like the NIST Mass Spectral Library for confident identification.[9]

  • Electrospray Ionization (ESI) for LC-MS: ESI is a soft ionization technique ideal for less volatile or thermally labile compounds.[6] It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation in the source. This is advantageous for confirming molecular weight. Further structural information is obtained by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

The Isotopic Signature of Bromine

A key identifying feature of this compound is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (approximately 50.7% and 49.3%, respectively).[10] This results in a characteristic isotopic pattern in the mass spectrum for any bromine-containing fragment. The molecular ion will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M⁺ and M+2 peaks.[10] This signature provides a powerful diagnostic tool for confirming the presence and number of bromine atoms in the molecule and its fragments.

Predicted Fragmentation Pathways

Under electron ionization, the molecular ion of this compound is expected to undergo several key fragmentation processes based on established chemical principles. The primary cleavage sites are the relatively weak C-S bonds.

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the benzylic carbon-sulfur bond. This results in the formation of a highly stable 4-bromobenzyl cation. This cation can rearrange to the even more stable bromotropylium ion, which is a common fragmentation pathway for benzyl-substituted compounds.[11]

  • Alpha Cleavage: Cleavage of the S-CH₃ bond (alpha-cleavage relative to the sulfur atom) is another expected pathway, common for sulfides.[12]

  • Loss of Bromine: Cleavage of the C-Br bond can also occur, leading to the loss of a bromine radical.

The diagram below illustrates these predicted pathways.

G cluster_path1 Benzylic Cleavage cluster_path2 Alpha Cleavage cluster_path3 Loss of Bromine M C₈H₉BrS⁺˙ This compound m/z 216/218 F1 4-Bromotropylium ion C₇H₆Br⁺ m/z 169/171 M->F1 - ∙SCH₃ F2 [M - CH₃]⁺ C₇H₆BrS⁺ m/z 201/203 M->F2 - ∙CH₃ F3 [M - Br]⁺ C₈H₉S⁺ m/z 137 M->F3 - ∙Br F4 Tropylium ion C₇H₇⁺ m/z 91 F3->F4 - ∙SCH₂

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols and Workflows

Proper sample preparation and optimized instrument conditions are crucial for acquiring high-quality data.[13] The following protocols are designed to be self-validating by including steps for system suitability and blank analysis.

General Sample Handling and Preparation

Reactive sulfur species can be unstable; however, this compound is relatively stable.[14] Standard laboratory procedures are sufficient.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a suitable volatile solvent (e.g., Methanol, Acetonitrile, or Dichloromethane) in a volumetric flask.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with the same solvent.

  • Vials: Transfer the working solution to a 2 mL autosampler vial with a PTFE-lined screw cap. Using glass vials is recommended to prevent leaching of plasticizers from plastic vials when using organic solvents.[13]

Recommended Analytical Workflow

The following diagram outlines the comprehensive workflow for the analysis.

G cluster_prep Sample Preparation cluster_gcms Protocol 1: GC-MS Analysis cluster_lcms Protocol 2: LC-MS/MS Analysis cluster_analysis Data Interpretation start Receive Sample prep1 Prepare Stock (1 mg/mL) & Working (10 µg/mL) Solutions start->prep1 prep2 Transfer to Autosampler Vial prep1->prep2 gcms_inject Inject into GC-MS prep2->gcms_inject Method A lcms_inject Inject into LC-MS prep2->lcms_inject Method B gcms_acq Acquire Full Scan Data (m/z 40-300) gcms_proc Process Data gcms_acq->gcms_proc analysis1 Confirm Molecular Ion (m/z 216/218) gcms_proc->analysis1 lcms_acq Acquire Full Scan & MS/MS Data lcms_proc Process Data lcms_acq->lcms_proc lcms_proc->analysis1 analysis2 Identify Key Fragments analysis1->analysis2 analysis3 Verify Br Isotope Pattern analysis2->analysis3 report Generate Report analysis3->report

Caption: General workflow for MS analysis of the target compound.

Protocol 1: GC-MS Analysis

This method is ideal for purity assessment and confident structural identification.

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

  • Sample Preparation: Prepare a working solution of 1-10 µg/mL in Dichloromethane or Ethyl Acetate.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[7]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.[7]

    • Electron Energy: 70 eV.[7][8]

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: 3 minutes.

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

    • Identify the molecular ion pair at m/z 216/218.

    • Identify major fragment ions and compare them to the predicted fragmentation table.

    • Compare the full spectrum to a reference library (e.g., NIST/Wiley) if available.

Protocol 2: LC-MS/MS Analysis

This method is useful for complex matrices or when GC is not suitable.

  • Instrumentation: A High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • Sample Preparation: Prepare a working solution of 1-10 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid.[15]

  • LC Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Acquisition Mode:

      • MS1 (Full Scan): Scan from m/z 100 to 300 to find the protonated molecule [M+H]⁺ at m/z 217/219.

      • MS2 (Product Ion Scan): Select the precursor ions m/z 217 and 219. Apply collision energy (e.g., 15-30 eV) to induce fragmentation and record the resulting product ions.

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion pair in the MS1 scan.

    • Analyze the MS2 spectrum to identify key fragment ions, which will likely include the 4-bromotropylium ion at m/z 169/171.

Data Interpretation and Expected Results

The mass spectrum provides a molecular fingerprint. The following table summarizes the key ions expected from the EI fragmentation of this compound.

m/z (⁷⁹Br / ⁸¹Br)Proposed IonFormulaNotes
216 / 218[M]⁺˙ C₈H₉BrS⁺˙Molecular Ion. Isotopic peaks should have a ~1:1 intensity ratio.[10]
201 / 203[M - CH₃]⁺C₇H₆BrS⁺Result of alpha-cleavage, loss of a methyl radical.
169 / 171[C₇H₆Br]⁺C₇H₆Br⁺Base Peak. Highly stable 4-bromotropylium ion from benzylic cleavage.[11]
137[M - Br]⁺C₈H₉S⁺Loss of a bromine radical. No isotopic pair.
91[C₇H₇]⁺C₇H₇⁺Tropylium ion, formed from the [M-Br]⁺ fragment. A characteristic peak for benzyl compounds.[11]
47[CH₃S]⁺CH₃S⁺Methylsulfanyl cation.[16]

Conclusion

The protocols detailed in this application note provide a robust framework for the definitive mass spectrometric analysis of this compound. By leveraging the predictable fragmentation patterns, particularly the formation of the stable bromotropylium ion, and the unmistakable isotopic signature of bromine, researchers can achieve unambiguous identification and structural confirmation. The choice between GC-MS and LC-MS/MS allows for flexibility depending on sample complexity, laboratory instrumentation, and analytical goals. Adherence to these methods will ensure high-quality, reliable data essential for professionals in research and drug development.

References

The Versatile Role of (4-Bromobenzyl)(methyl)sulfane in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Linchpin for Complex Molecule Construction

(4-Bromobenzyl)(methyl)sulfane, also known as 4-bromobenzyl methyl sulfide, is a bifunctional building block of significant utility in contemporary organic synthesis.[1] Its structure, featuring a bromo-substituted aromatic ring and a benzylic methyl sulfide moiety, offers two distinct points for chemical modification. This dual reactivity allows for a modular and convergent approach to the synthesis of complex organic molecules, making it a valuable reagent for researchers in medicinal chemistry, agrochemical development, and materials science. The aryl bromide functionality serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3][4] Concurrently, the methylsulfane group can be manipulated through oxidation to the corresponding sulfoxide or sulfone, or the benzylic position can undergo nucleophilic substitution, providing further avenues for molecular diversification.[5][6] This guide provides detailed application notes and protocols for leveraging the unique reactivity of this compound in the synthesis of advanced molecular architectures.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 15733-07-0[1]
Molecular Formula C₈H₉BrS[1]
Molecular Weight 217.13 g/mol [1]
Appearance Colorless to pale yellow liquid-
Boiling Point 263.6 ± 15.0 °C (Predicted)[1]
Density 1.424 ± 0.06 g/cm³ (Predicted)[1]

Core Applications: A Gateway to Molecular Diversity

The synthetic utility of this compound stems from its ability to participate in a wide array of chemical transformations. This section details the key applications and provides experimentally validated protocols for each.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

The aryl bromide moiety of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the construction of biaryl and vinyl-aryl frameworks.

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[7][8][9] This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.

Suzuki_Coupling reagent1 This compound catalyst Pd(0) Catalyst Base reagent1->catalyst Oxidative Addition reagent2 Arylboronic Acid (R-B(OH)₂) reagent2->catalyst Transmetalation product 4-Arylbenzyl(methyl)sulfane catalyst->product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 4-benzyl(methyl)sulfane.

Expected Yield: 85-95%

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable internal alkynes.[4][10][11]

Sonogashira_Coupling reagent1 This compound catalyst Pd(0) Catalyst Cu(I) co-catalyst Base reagent1->catalyst Oxidative Addition reagent2 Terminal Alkyne (R-C≡CH) reagent2->catalyst Transmetalation product 4-(Alkynylbenzyl)(methyl)sulfane catalyst->product Reductive Elimination

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield (4-((phenylethynyl)benzyl))(methyl)sulfane.

Expected Yield: 80-90%

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene, leading to the formation of a substituted alkene.[2][3][12]

Protocol 3: Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Triethylamine (Et₃N, 1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF, triethylamine, and styrene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to give (E)-1-(4-((methylthio)methyl)phenyl)-2-phenylethene.

Expected Yield: 75-85%

Manipulation of the Methylsulfane Moiety: Accessing Higher Oxidation States

The methylsulfane group can be readily oxidized to the corresponding sulfoxide and sulfone, which are important functional groups in many biologically active molecules due to their ability to act as hydrogen bond acceptors.[7][13][14]

Oxidation_Pathway Sulfide This compound Sulfoxide (4-Bromobenzyl)(methyl)sulfoxide Sulfide->Sulfoxide [O] Sulfone (4-Bromobenzyl)(methyl)sulfone Sulfoxide->Sulfone [O]

Caption: Oxidation pathway of the methylsulfane group.

Protocol 4: Selective Oxidation to the Sulfoxide

Materials:

  • This compound (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA in dichloromethane dropwise over 30 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude sulfoxide.

  • Purification can be achieved by recrystallization or column chromatography if necessary.

Expected Yield: >90%

Protocol 5: Oxidation to the Sulfone

Materials:

  • This compound (1.0 equiv)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution, 2.5 equiv)

  • Acetic acid

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • Dissolve this compound in acetic acid.

  • Add hydrogen peroxide dropwise to the solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor by TLC until the starting material and the intermediate sulfoxide are consumed.

  • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude sulfone can be purified by recrystallization.

Expected Yield: 85-95%

Nucleophilic Substitution at the Benzylic Position

The benzylic position of this compound is activated towards nucleophilic substitution, allowing for the introduction of a variety of functional groups.[6][15][16]

Nucleophilic_Substitution starting_material This compound product Substituted Product starting_material->product Sₙ reaction nucleophile Nucleophile (Nu⁻) nucleophile->product

Caption: General scheme for nucleophilic substitution at the benzylic position.

Protocol 6: Synthesis of (4-Bromobenzyl)azide

Materials:

  • This compound is first converted to 4-bromobenzyl bromide. A more direct route starts from 4-bromobenzyl bromide.

  • 4-Bromobenzyl bromide (1.0 equiv)

  • Sodium azide (NaN₃, 1.5 equiv)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve 4-bromobenzyl bromide in DMF in a round-bottom flask.

  • Add sodium azide to the solution and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (4-bromobenzyl)azide.

Expected Yield: >90%[17]

Applications in the Synthesis of Bioactive Molecules

The versatility of this compound makes it an attractive starting material for the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals.

Exemplary Synthesis of a Celecoxib Analogue

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation.[11][18][19][20][21] An analogue can be synthesized using this compound as a key building block, where the methylsulfane group is oxidized to a methylsulfonyl group, a common pharmacophore in COX-2 inhibitors.

Celecoxib_Analogue_Synthesis start This compound step1 Oxidation start->step1 intermediate1 4-(Bromomethyl)phenyl methyl sulfone step1->intermediate1 step2 Suzuki Coupling with Pyrazole Boronic Acid intermediate1->step2 product Celecoxib Analogue step2->product

Caption: Synthetic route to a Celecoxib analogue.

Proposed Synthetic Route to a Fipronil Analogue

Fipronil is a broad-spectrum insecticide.[13][22][23][24][25][26] A structural analogue can be envisioned through a multi-step synthesis starting with the functionalization of this compound. The core pyrazole heterocycle can be constructed and subsequently coupled with the bromobenzyl moiety.

Fipronil_Analogue_Synthesis start This compound step1 Suzuki Coupling with N-protected Pyrazole Boronic Ester start->step1 intermediate1 Coupled Pyrazole Intermediate step1->intermediate1 step2 Deprotection and Further Functionalization intermediate1->step2 product Fipronil Analogue step2->product

Caption: Proposed synthetic pathway to a Fipronil analogue.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, including palladium-catalyzed cross-coupling reactions, oxidation of the sulfur atom, and nucleophilic substitution at the benzylic position. These reactions provide access to a diverse array of complex molecular structures, making this compound an essential tool for chemists in academia and industry. The protocols and application notes provided in this guide are intended to serve as a practical resource for harnessing the full synthetic potential of this powerful reagent.

References

Troubleshooting & Optimization

identifying impurities in (4-Bromobenzyl)(methyl)sulfane samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for identifying impurities in your (4-Bromobenzyl)(methyl)sulfane samples. This guide is structured to provide direct, actionable answers to common challenges encountered during the quality control and analysis of this important synthetic intermediate.[1][2][3] We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your research and development processes.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound sample?

The impurity profile of this compound is heavily dependent on its synthetic route. A common synthesis involves the reaction of 1-bromo-4-(bromomethyl)benzene with a methyl sulfide source like sodium thiomethoxide.[4] Based on this, you should anticipate several classes of impurities:

  • Starting Materials & Reagents: Unreacted 1-bromo-4-(bromomethyl)benzene and residual nucleophiles or bases.

  • By-products: These can arise from side-reactions during synthesis. A common by-product is the dimer, 1,2-bis(4-bromophenyl)ethane, formed by the reaction of the starting halide with itself. Another possibility is the bis-sulfide, where two benzyl groups attach to one sulfur atom.

  • Degradation Products: this compound is susceptible to oxidation. The corresponding sulfoxide and sulfone are common degradation impurities that can form during synthesis, work-up, or storage.[5][6]

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., DMF, Ethanol, Dichloromethane) are often present in trace amounts.[7]

Table 1: Potential Impurities and Their Origin
Impurity NameChemical StructureLikely Origin
1-bromo-4-(bromomethyl)benzeneBr-C₆H₄-CH₂BrUnreacted Starting Material
(4-Bromobenzyl)(methyl)sulfoxideBr-C₆H₄-CH₂-S(O)-CH₃Oxidation Product
(4-Bromobenzyl)(methyl)sulfoneBr-C₆H₄-CH₂-S(O)₂-CH₃Over-oxidation Product[6]
bis(4-Bromobenzyl) sulfide(Br-C₆H₄-CH₂)₂SBy-product (Over-alkylation)
Residual Solvents (e.g., DMF)(CH₃)₂NC(O)HSynthesis/Purification
Q2: I have an unknown peak in my chromatogram. What is the most logical first step to identify it?

The most efficient first step is to use a hyphenated technique that provides both separation and structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier choice for this task.[8][9] It allows you to obtain the mass-to-charge ratio (m/z) of the unknown peak, which provides its molecular weight. This information is invaluable for proposing a chemical formula and identifying the impurity, especially when cross-referenced with the potential impurities listed in Table 1. For volatile unknowns, Gas Chromatography-Mass Spectrometry (GC-MS) is the equivalent gold standard.[10][11]

Logical Workflow for Impurity Identification

Below is a generalized workflow for tackling an unknown impurity. This process ensures a systematic and efficient investigation, starting with non-destructive techniques and moving to more detailed structural analysis if required.

G cluster_0 Initial Detection & Quantification cluster_1 Identification A Sample with Unknown Impurity B Primary Analysis (HPLC-UV or GC-FID) A->B C Quantify Impurity Level (Is it above reporting threshold?) B->C D Mass Analysis (LC-MS or GC-MS) C->D Yes H Document and Monitor C->H No E Propose Structure based on MW and Fragmentation D->E F High-Resolution MS (HRMS) for Elemental Composition E->F If structure is ambiguous G Definitive Structural Elucidation (NMR) E->G For confirmation or complex structures G A What is the nature of the suspected impurity? B Volatile / Semi-Volatile (e.g., Residual Solvents, Low MW by-products) A->B Volatility C Non-Volatile / Thermally Labile (e.g., Oxidation products, Salts, Dimers) A->C Volatility D Unknown Structure A->D Need for Structural Info E Use GC-MS B->E F Use HPLC-UV/MS C->F G Use NMR D->G Primary Technique H Use FTIR D->H For Functional Groups

References

Technical Support Center: Degradation Pathways of (4-Bromobenzyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Bromobenzyl)(methyl)sulfane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental work involving this compound. As a molecule possessing both a thioether and an aryl bromide functionality, this compound can undergo several degradation pathways. Understanding these pathways is critical for stability studies, formulation development, and ensuring the integrity of your experimental results. This guide is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be aware of for this compound?

A1: Based on its chemical structure, this compound is susceptible to three primary degradation pathways: oxidation of the thioether group, reductive dehalogenation of the aryl bromide, and, to a lesser extent, hydrolysis of the benzylic C-S bond. Photodegradation and biodegradation are also important considerations depending on the experimental or storage conditions. Each of these pathways can lead to the formation of distinct impurities that may affect the compound's efficacy, safety, and analytical profile.

Q2: I am observing unexpected peaks in my HPLC analysis during a stability study. How can I identify the degradation products?

A2: Unexpected peaks in your chromatogram are a common sign of degradation. To identify these products, a systematic approach is recommended. First, correlate the appearance of the new peaks with the specific stress conditions you applied (e.g., heat, light, oxidizing agent, or extreme pH). This will give you clues about the degradation pathway. For definitive identification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining the molecular weight of the degradants. Further structural elucidation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy on isolated impurities.

Q3: What are forced degradation studies and why are they important for this compound?

A3: Forced degradation, or stress testing, involves intentionally subjecting the compound to harsh conditions to accelerate its degradation.[1] The goal is to generate the potential degradation products that could form under normal storage conditions over a longer period.[2] For this compound, this is crucial for establishing its intrinsic stability, elucidating degradation pathways, and developing a stability-indicating analytical method that can separate the parent compound from all potential degradants.[3]

Troubleshooting Guide

Issue 1: Rapid loss of parent compound purity under ambient light conditions.

Potential Cause: Photodegradation. The aromatic bromide and the thioether moieties can be susceptible to degradation upon exposure to light, particularly UV radiation.[4][5] This can proceed through radical mechanisms, leading to a complex mixture of degradants.

Troubleshooting Steps:

  • Protect from Light: Conduct all experiments and store all samples and standards in amber vials or wrapped in aluminum foil to minimize light exposure.

  • Photostability Testing: Perform a controlled photostability study as per ICH Q1B guidelines.[4] Expose a sample of the compound to a known light source for a specified duration and compare its purity to a dark control stored at the same temperature.

  • Analyze for Specific Degradants: Look for evidence of debromination (formation of benzyl methyl sulfane) or dimerization products which can be indicative of radical-mediated degradation.

Issue 2: Formation of more polar impurities during storage or in the presence of oxidizing agents.

Potential Cause: Oxidation of the thioether. The sulfur atom in the methylsulfane group is readily oxidized, first to a sulfoxide and then to a sulfone.[6][7] These oxidized products are significantly more polar than the parent thioether.

Troubleshooting Steps:

  • Control the Oxidant: If using an oxidizing agent in a synthetic step, carefully control the stoichiometry to avoid over-oxidation to the sulfone.[7]

  • Inert Atmosphere: For long-term storage, consider packaging the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Analytical Method Validation: Ensure your analytical method can resolve the parent compound from the more polar sulfoxide and sulfone. A gradient HPLC method is often required.

Issue 3: Loss of the bromine signal in NMR or a mass decrease of 80 Da in MS analysis.

Potential Cause: Reductive dehalogenation. The carbon-bromine bond can be cleaved under reductive conditions, for example, in the presence of certain metal catalysts or reducing agents.

Troubleshooting Steps:

  • Avoid Reductive Conditions: Be mindful of the reagents and catalysts used in your experiments. Avoid conditions that are known to promote dehalogenation of aryl halides.

  • Screen for Catalytic Impurities: Ensure that your starting materials and reaction vessels are free from trace metals that could catalyze dehalogenation.

  • Confirm by MS: Use mass spectrometry to confirm the loss of a bromine atom. The isotopic pattern for bromine (approximately 1:1 ratio of 79Br and 81Br) will be absent in the dehalogenated product.

Key Degradation Pathways and Experimental Protocols

Below are the detailed degradation pathways for this compound, along with protocols for investigating each pathway.

Oxidative Degradation

The thioether is susceptible to oxidation to form (4-Bromobenzyl)(methyl)sulfoxide and subsequently (4-Bromobenzyl)(methyl)sulfone. This is one of the most common degradation pathways.

Oxidation_Pathway cluster_0 Oxidative Degradation Pathway Parent This compound Sulfoxide (4-Bromobenzyl)(methyl)sulfoxide Parent->Sulfoxide [O] Sulfone (4-Bromobenzyl)(methyl)sulfone Sulfoxide->Sulfone [O]

Caption: Oxidation of this compound.

Experimental Protocol: Forced Oxidation Study

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Stress Condition: Add 3% hydrogen peroxide to the sample solution.

  • Incubation: Incubate the solution at room temperature for 24 hours, protected from light.

  • Analysis: Analyze the stressed sample by HPLC-UV and LC-MS at various time points (e.g., 0, 2, 8, 24 hours) and compare with an unstressed control.

  • Expected Outcome: Observe the formation of two more polar peaks corresponding to the sulfoxide and sulfone.

Degradation ProductExpected Molecular Weight
(4-Bromobenzyl)(methyl)sulfoxide234.13 g/mol
(4-Bromobenzyl)(methyl)sulfone250.13 g/mol
Reductive Dehalogenation

The bromine atom on the aromatic ring can be removed under reductive conditions.

Dehalogenation_Pathway cluster_1 Reductive Dehalogenation Pathway Parent This compound Debrominated Benzyl(methyl)sulfane Parent->Debrominated [H]

Caption: Reductive dehalogenation of this compound.

Experimental Protocol: Forced Reduction Study

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) at 1 mg/mL.

  • Stress Condition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Incubation: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 6 hours.

  • Analysis: Filter the catalyst and analyze the filtrate by HPLC-UV and LC-MS.

  • Expected Outcome: A decrease in the parent peak and the appearance of a new, less polar peak corresponding to Benzyl(methyl)sulfane.

Hydrolytic Degradation

Under strongly acidic or basic conditions, cleavage of the benzylic C-S bond may occur, although this is generally less facile than oxidation or dehalogenation.

Hydrolysis_Pathway cluster_2 Hydrolytic Degradation Pathway Parent This compound Alcohol 4-Bromobenzyl alcohol Parent->Alcohol H₂O / H⁺ or OH⁻ Thiol Methanethiol Parent->Thiol H₂O / H⁺ or OH⁻

Caption: Potential hydrolytic degradation of this compound.

Experimental Protocol: Forced Hydrolysis Study

  • Sample Preparation: Prepare three sets of samples of this compound at 1 mg/mL: one in 0.1 M HCl, one in 0.1 M NaOH, and one in neutral water.

  • Incubation: Heat the samples at 60°C for 48 hours.

  • Analysis: Neutralize the acidic and basic samples before analysis by HPLC-UV and LC-MS.

  • Expected Outcome: Potential formation of a peak corresponding to 4-Bromobenzyl alcohol. Due to the volatility of methanethiol, its detection may be challenging by standard LC-MS.

Biodegradation

Microbial degradation can proceed through various enzymatic pathways, often involving oxidation and dehalogenation.[8][9][10]

Biodegradation_Workflow cluster_3 Biodegradation Experimental Workflow A Inoculate microbial culture with this compound B Incubate under controlled conditions (temperature, aeration) A->B C Collect samples at time intervals B->C D Extract organic compounds C->D E Analyze by LC-MS to identify metabolites D->E

Caption: General workflow for a biodegradation study.

Experimental Protocol: Aerobic Biodegradation Screening

  • Culture Preparation: Use a mixed microbial culture from a relevant source (e.g., wastewater treatment plant sludge or soil).

  • Incubation: Add this compound to the microbial culture in a minimal salts medium to a final concentration of 10-50 mg/L. Incubate at room temperature with shaking for aeration.

  • Sampling: At various time points (e.g., 0, 1, 3, 7, and 14 days), withdraw aliquots of the culture.

  • Extraction: Extract the samples with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracts by LC-MS to monitor the disappearance of the parent compound and the formation of metabolites. Look for hydroxylated and debrominated species.

References

Technical Support Center: A-Z Guide for the Scale-Up Synthesis of (4-Bromobenzyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-bromobenzyl)(methyl)sulfane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and scale up this important synthesis. As a key intermediate in the development of pharmaceuticals and agrochemicals, mastering the synthesis of this compound is crucial for advancing complex molecular projects.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Core Synthesis Overview

The primary and most direct route to this compound is through a nucleophilic substitution reaction (SN2) analogous to the Williamson ether synthesis.[3][4] In this reaction, the nucleophilic sodium thiomethoxide attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide leaving group.

Troubleshooting Guide: From Benchtop Hiccups to Scale-Up Headaches

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your process optimization.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yield is one of the most common frustrations when scaling up a reaction. The root cause can often be traced back to several key factors.

Probable Causes & Solutions:

  • Incomplete Reaction:

    • Causality: The reaction may not have proceeded to completion due to insufficient reaction time or inadequate temperature. SN2 reactions have a specific activation energy that must be overcome.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, consider extending it. A modest increase in temperature can also enhance the reaction rate, but be cautious as this can also promote side reactions.[5]

  • Poor Nucleophile Quality:

    • Causality: Sodium thiomethoxide is highly sensitive to air and moisture.[6] Exposure can lead to hydrolysis, forming methanethiol and sodium hydroxide, or oxidation, reducing the concentration of the active nucleophile.

    • Solution: Always handle sodium thiomethoxide under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened containers or ensure it has been stored properly. If using a solution, ensure it is fresh and has been titrated to confirm its concentration.

  • Suboptimal Solvent Choice:

    • Causality: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetone are ideal as they solvate the cation of the nucleophile salt but leave the anionic nucleophile relatively free to attack the electrophile.[5] Protic solvents (like ethanol or water) can form hydrogen bonds with the thiomethoxide anion, creating a "solvent cage" that hinders its nucleophilicity and slows the reaction.[5]

    • Solution: Switch to a high-purity, anhydrous polar aprotic solvent. Ensure the solvent is thoroughly dried before use.

  • Phase Transfer Issues (on scale-up):

    • Causality: As the reaction scale increases, ensuring adequate mixing of the reactants becomes more challenging, especially if there are solubility issues.

    • Solution: For larger-scale reactions, consider employing a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide). A PTC can help shuttle the nucleophile from a solid or aqueous phase into the organic phase where the 4-bromobenzyl bromide is dissolved, significantly improving the reaction rate and yield.[7]

Question 2: I'm observing a significant amount of a high-boiling, non-polar byproduct in my crude reaction mixture. What is it and how can I prevent its formation?

This is a classic issue in the synthesis of benzyl thioethers. The likely culprit is the formation of a symmetrical thioether byproduct.

Probable Cause & Solution:

  • Formation of Dibenzyl Sulfide:

    • Causality: This byproduct, 1,1'-[Sulfanediylbis(methylene)]dibenzene, can form through a secondary reaction. If any methanethiol is present (from the hydrolysis of sodium thiomethoxide), it can be deprotonated to form more thiomethoxide. Alternatively, the product, this compound, can react with another molecule of thiomethoxide, displacing the methyl group to form a new thiolate, which then reacts with another molecule of 4-bromobenzyl bromide. A more direct route is the reaction of the initially formed product with unreacted 4-bromobenzyl bromide.

    • Prevention:

      • Control Stoichiometry: Use a slight excess of sodium thiomethoxide to ensure all the 4-bromobenzyl bromide is consumed.

      • Slow Addition: Add the 4-bromobenzyl bromide slowly to the solution of sodium thiomethoxide. This maintains a low concentration of the electrophile, favoring the desired reaction over the formation of the symmetrical byproduct.

      • Maintain Inert Atmosphere: Rigorously exclude moisture to prevent the formation of methanethiol, which can initiate side reactions.[6]

Question 3: My purification by column chromatography is difficult, and the product seems to be degrading on the silica gel. What are my options?

Purification can be a significant hurdle, especially when dealing with sulfur-containing compounds which can be sensitive.

Probable Causes & Solutions:

  • Product Instability on Silica Gel:

    • Causality: Thiols and thioethers can be susceptible to oxidation on silica gel, especially if the silica is acidic. This can lead to the formation of sulfoxides and sulfones, complicating purification and reducing the yield of the desired product.

    • Solutions:

      • Neutralize Silica: Consider using silica gel that has been neutralized with a base like triethylamine. This can be done by preparing a slurry of silica gel in the eluent and adding a small amount of triethylamine.

      • Alternative Purification: If possible, purify the product by vacuum distillation. This compound has a predicted boiling point of 263.6±15.0 °C, which should allow for distillation under reduced pressure.[1]

      • Solvent Extraction: A thorough work-up with multiple extractions can help to remove many impurities before the final purification step.

  • Ineffective Separation:

    • Causality: The chosen eluent system may not be optimal for separating the product from byproducts like dibenzyl sulfide or unreacted starting material.

    • Solution: A common and effective eluent system for this compound is a mixture of ethyl acetate and petroleum ether, typically in a 1:20 ratio.[8] You may need to optimize this ratio based on your specific crude mixture, as determined by TLC analysis.

Compound Typical Polarity Elution Order (Normal Phase)
Dibenzyl SulfideLowFirst
4-Bromobenzyl BromideModerateSecond
This compoundModerateThird
Sulfoxide/Sulfone ByproductsHighLast

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for this synthesis?

For laboratory-scale synthesis, the reaction is often performed at room temperature overnight. On a larger scale, a slightly elevated temperature (e.g., 40-50 °C) can be used to reduce reaction times, but this must be carefully monitored to avoid an increase in byproduct formation.

Q2: Can I use sodium methanethiolate solution instead of the solid?

Yes, a solution of sodium methanethiolate in a suitable solvent can be used. This can be advantageous for large-scale operations as it simplifies handling. However, it is crucial to know the exact concentration of the solution and to ensure it has been stored correctly to prevent degradation.

Q3: Are there any specific safety precautions I should take?

  • 4-Bromobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium thiomethoxide is corrosive and moisture-sensitive. It can release flammable and foul-smelling methanethiol upon contact with water or acids. Always handle it under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[9]

  • Solvents such as DMF and DMSO have their own specific handling requirements; always consult the Safety Data Sheet (SDS) before use.

Q4: How does the choice of leaving group on the benzyl electrophile affect the reaction?

While 4-bromobenzyl bromide is commonly used, the corresponding iodide would be more reactive in an SN2 reaction, and the chloride would be less reactive. For scale-up, the bromide offers a good balance of reactivity and cost-effectiveness.

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents 4-Bromobenzyl Bromide Sodium Thiomethoxide Anhydrous Polar Aprotic Solvent reaction_mix Combine under Inert Atmosphere (N2 or Ar) reagents->reaction_mix stir Stir at RT to 40°C Monitor by TLC reaction_mix->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Purify by Column Chromatography or Vacuum Distillation dry->purify final_product This compound purify->final_product

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Low Yield Issue check_tlc Analyze Crude by TLC start->check_tlc incomplete Incomplete Reaction? check_tlc->incomplete byproducts Significant Byproducts? check_tlc->byproducts extend_time Action: Extend Reaction Time or Increase Temperature incomplete->extend_time Yes check_reagents Action: Verify Reagent Quality (esp. NaSMe) incomplete->check_reagents No identify_byproduct Identify Byproduct (e.g., Dibenzyl Sulfide) byproducts->identify_byproduct Yes purification_issue Purification Difficulty? byproducts->purification_issue No optimize_stoich Action: Adjust Stoichiometry & Slow Addition of Electrophile identify_byproduct->optimize_stoich degradation Product Degradation on Silica? purification_issue->degradation Yes neutralize_silica Action: Use Neutralized Silica Gel degradation->neutralize_silica Yes vacuum_distill Action: Attempt Vacuum Distillation degradation->vacuum_distill Consider

Caption: A decision tree to systematically troubleshoot common synthesis issues.

References

Technical Support Center: Navigating Unexpected Results in Reactions with (4-Bromobenzyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Bromobenzyl)(methyl)sulfane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. My aim is to provide you with in-depth, field-proven insights to troubleshoot unexpected experimental outcomes. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve your desired synthetic targets with greater efficiency and confidence.

Introduction to this compound

This compound is a bifunctional molecule that serves as a valuable building block in organic synthesis.[1] Its structure incorporates a brominated aromatic ring, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions, and a benzyl methyl sulfide moiety that can undergo its own set of transformations, including oxidation and nucleophilic substitution.[1] This dual reactivity, while offering significant synthetic flexibility, can also be a source of unexpected side reactions if not carefully managed. This guide will address common issues encountered during Grignard reagent formation, cross-coupling reactions, and oxidation, providing you with the knowledge to anticipate and overcome these challenges.

Troubleshooting Guide: Common Reactions and Unexpected Outcomes

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.

Grignard Reagent Formation and Subsequent Reactions

Question: I am attempting to form the Grignard reagent from this compound, but I am observing low yields of my desired product upon reaction with an electrophile. What could be the issue?

Answer: The formation and use of Grignard reagents are highly sensitive to reaction conditions.[2] Several factors could be contributing to the low yield of your target molecule.

Potential Causes and Troubleshooting Steps:

  • Homocoupling of the Grignard Reagent: A significant side reaction is the formation of 1,2-bis(4-((methylthio)methyl)phenyl)ethane (Wurtz-type coupling). This is often favored at higher temperatures and concentrations of the aryl halide.[3]

    • Recommendation: Maintain a dilute solution and control the temperature during Grignard formation. A gentle reflux in THF is often sufficient. Slow, dropwise addition of the this compound to the magnesium turnings can also minimize this side reaction.

  • Reaction with the Benzyl Sulfide Moiety: Grignard reagents are strong bases and can potentially deprotonate the benzylic protons, leading to a complex mixture of products.

    • Recommendation: Use of a milder organometallic reagent, such as an organozinc compound (via a halogen-zinc exchange), can sometimes circumvent this issue.[4]

  • Presence of Water: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source.[2][5]

    • Protocol: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a strictly inert atmosphere (e.g., dry argon or nitrogen). Anhydrous solvents are essential.

Experimental Workflow: Grignard Reagent Formation

Caption: Workflow for Grignard Reagent Formation.

ParameterRecommendationRationale
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvents are crucial for stabilizing the Grignard reagent.
Temperature Gentle reflux (approx. 66°C in THF)Balances reaction initiation with minimizing side reactions like homocoupling.
Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the Grignard reagent by atmospheric moisture and oxygen.
Addition Rate Slow, dropwiseMaintains a low concentration of the aryl halide, disfavoring homocoupling.
Palladium-Catalyzed Cross-Coupling Reactions

Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in a significant amount of 4-((methylthio)methyl)benzene (protodebromination) and/or homocoupling of the boronic acid. How can I improve the yield of my desired biaryl product?

Answer: Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, but its success is highly dependent on the careful selection of catalyst, ligand, base, and solvent.[6] The issues you are observing are common but can be mitigated.

Potential Causes and Troubleshooting Steps:

  • Protodebromination: This side reaction, where the bromine atom is replaced by a hydrogen, can be caused by several factors, including the presence of water or other protic impurities, or a competitive reductive elimination pathway from the palladium catalyst.

    • Recommendation: Ensure anhydrous and thoroughly degassed solvents and reagents. The choice of base is also critical; weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium tert-butoxide, which can sometimes promote this side reaction.

  • Homocoupling of the Boronic Acid: The formation of a biaryl from the boronic acid partner is often promoted by the presence of oxygen.[7]

    • Recommendation: Rigorously degas your reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles. Maintaining a positive pressure of inert gas throughout the reaction is crucial.

  • Catalyst Deactivation: The sulfur atom in the methylthio group can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.

    • Recommendation: Employing bulky, electron-rich phosphine ligands such as SPhos or XPhos can often overcome this issue. These ligands promote the desired reductive elimination step and can disfavor coordination of the sulfide to the palladium center.

Decision Tree for Troubleshooting Suzuki Coupling

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Protodebromination Protodebromination observed? Start->Protodebromination Homocoupling Homocoupling observed? Protodebromination->Homocoupling No Base Switch to a weaker base (e.g., K₂CO₃, Cs₂CO₃) Protodebromination->Base Yes Degas Rigorously degas solvent and reagents Homocoupling->Degas Yes Ligand Use bulky, electron-rich ligand (e.g., SPhos, XPhos) Homocoupling->Ligand No Optimize Optimize reaction conditions Degas->Optimize Base->Optimize Ligand->Optimize

Caption: Troubleshooting Suzuki Coupling Reactions.

Oxidation of the Sulfide Moiety

Question: I am trying to oxidize this compound to the corresponding sulfoxide, but I am obtaining the sulfone as the major product. How can I achieve selective oxidation to the sulfoxide?

Answer: The selective oxidation of a sulfide to a sulfoxide without over-oxidation to the sulfone can be challenging as the sulfoxide is often more susceptible to oxidation than the starting sulfide.[8] The key to selectivity lies in the choice of oxidant and careful control of the reaction stoichiometry and temperature.

Potential Causes and Troubleshooting Steps:

  • Over-oxidation: Many common oxidizing agents, such as hydrogen peroxide with a metal catalyst or excess meta-chloroperoxybenzoic acid (m-CPBA), will readily oxidize the sulfide to the sulfone.[9]

    • Recommendation: Use a milder oxidizing agent or a stoichiometric amount of a more controlled oxidant.

      • Sodium periodate (NaIO₄): This is a classic reagent for selective sulfide to sulfoxide oxidation. Typically, one equivalent is used in a solvent mixture such as methanol/water at or below room temperature.

      • m-CPBA (1 equivalent): Using exactly one equivalent of m-CPBA at low temperatures (e.g., -78 °C to 0 °C) can provide good selectivity for the sulfoxide.

  • Reaction Temperature: Higher temperatures generally favor over-oxidation.

    • Recommendation: Perform the oxidation at low temperatures and monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.

Protocol for Selective Oxidation to Sulfoxide

  • Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., methanol).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve sodium periodate (1.05 equiv) in water.

  • Add the sodium periodate solution dropwise to the sulfide solution over 30 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Is there a risk of Sommelet-Hauser rearrangement with this compound?

A1: The classical Sommelet-Hauser rearrangement involves a quaternary ammonium or sulfonium salt under strongly basic conditions.[10][11][12] While this compound is not a sulfonium salt, the use of very strong bases (e.g., organolithiums or sodium amide) could potentially deprotonate the methyl group to form a sulfur ylide, which could then undergo a[10][11]-sigmatropic rearrangement.[13] This would result in the formation of 2-bromo-5-methylbenzyl methyl sulfide. To avoid this, it is advisable to use milder bases when possible, especially in reactions where the sulfide moiety is not the intended reactive site.

Q2: Can the carbon-sulfur bond cleave during my reaction?

A2: Yes, C-S bond cleavage in benzyl sulfides is a known process and can occur under various conditions, including photochemically, via photoredox catalysis, or in the presence of certain transition metals.[14][15][16][17] Reductive conditions can also lead to C-S bond cleavage. If you are observing products that lack the methylthio group, consider if your reaction conditions could be promoting this cleavage.

Q3: What are the best practices for storing and handling this compound?

A3: this compound should be stored in a cool, dry place away from strong oxidizing agents. It is generally stable under normal laboratory conditions. As with all organosulfur compounds, it is good practice to handle it in a well-ventilated fume hood.

References

Technical Support Center: Stability of (4-Bromobenzyl)(methyl)sulfane Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for (4-Bromobenzyl)(methyl)sulfane. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who may encounter stability issues with this compound, particularly under acidic experimental conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot and navigate potential challenges in your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as 4-bromobenzyl methyl sulfide, is an organosulfur compound with the chemical formula C₈H₉BrS. It serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive benzyl bromide moiety and a methyl sulfide group, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules.

Q2: I'm observing unexpected byproducts in my reaction mixture containing this compound and an acidic catalyst. What could be happening?

Under acidic conditions, this compound is susceptible to degradation through two primary pathways:

  • Acid-Catalyzed C-S Bond Cleavage: This is a common degradation route for benzyl sulfides in the presence of acid. The reaction proceeds via protonation of the sulfur atom, followed by cleavage of the carbon-sulfur bond.

  • Pummerer Rearrangement: While less direct, this pathway is also a possibility. It requires the initial oxidation of the sulfide to a sulfoxide, which then undergoes an acid-catalyzed rearrangement to form an α-acyloxythioether. Subsequent hydrolysis can lead to the formation of an aldehyde.

The specific pathway that predominates will depend on the reaction conditions, including the strength of the acid, the temperature, and the presence of any oxidizing agents.

Q3: What are the likely degradation products I should be looking for?

Based on the potential degradation pathways, the following are the most probable byproducts you might encounter:

  • From C-S Bond Cleavage:

    • 4-Bromobenzyl cation: This reactive intermediate can be trapped by various nucleophiles present in your reaction mixture.

    • 4-Bromobenzyl alcohol: If water is present.

    • 4-Bromobenzyl ethers: If an alcohol is used as a solvent or is present in the reaction.

    • Methanethiol (CH₃SH): A volatile and odorous byproduct.

  • From Pummerer Rearrangement (following oxidation):

    • (4-bromophenyl)(methyl)sulfoxide: The initial oxidation product.

    • α-Acyloxy-(4-bromobenzyl)(methyl)sulfane: The rearranged product, where the "acyloxy" group comes from the acid's conjugate base.

    • 4-Bromobenzaldehyde: A potential final product after hydrolysis of the Pummerer intermediate.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.

Issue 1: Low Yield and Formation of Multiple Unidentified Byproducts in an Acid-Catalyzed Reaction.

Possible Cause: Degradation of this compound via acid-catalyzed C-S bond cleavage.

Explanation of Causality: The sulfur atom in this compound can be protonated by a strong acid, turning the methylthio group into a good leaving group. The resulting departure of methanethiol can proceed through two main mechanisms, SN1 or SN2, at the benzylic carbon.

  • SN1 Pathway: The cleavage of the C-S bond results in the formation of a relatively stable 4-bromobenzyl carbocation. The stability of this carbocation is influenced by the electron-withdrawing nature of the bromine atom and potential resonance stabilization from the benzene ring. This carbocation can then be attacked by any nucleophile present in the reaction medium (e.g., water, alcohols, or the acid's conjugate base), leading to a mixture of products.

  • SN2 Pathway: A nucleophile can directly attack the benzylic carbon, displacing the protonated methylthio group.

  • Neighboring Group Participation (NGP): The sulfur atom's lone pair of electrons can participate in the displacement of a leaving group at the benzylic position, forming a cyclic episulfonium ion intermediate. This intermediate is highly reactive and can be opened by nucleophiles at either the benzylic or methyl carbon, leading to a variety of products. NGP can significantly accelerate the rate of reaction compared to a simple SN1 or SN2 process.

Troubleshooting Protocol:

  • Monitor the Reaction Closely: Use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material and the appearance of byproducts over time.

  • Lower the Reaction Temperature: Degradation reactions are often accelerated at higher temperatures. Running your reaction at a lower temperature may help to minimize the formation of unwanted byproducts.

  • Use a Milder Acid: If your reaction chemistry allows, consider using a weaker acid or a lower concentration of the acid catalyst.

  • Protecting Group Strategy: If the desired transformation does not involve the sulfide moiety, consider if a different substrate or protecting group strategy could be employed to avoid the instability of the benzyl sulfide linkage under your reaction conditions.

Experimental Workflow for Monitoring Degradation by HPLC:

G cluster_degradation Degradation Monitoring Workflow Start Start Prepare_Reaction Prepare Reaction Mixture (with acidic catalyst) Start->Prepare_Reaction Time_Points Sample at t=0, t=x, t=y, ... Prepare_Reaction->Time_Points Quench Quench Reaction Time_Points->Quench Prepare_for_Analysis Prepare Sample for Analysis (e.g., dilute, extract) Quench->Prepare_for_Analysis HPLC_Analysis HPLC Analysis (C18 column, MeCN/H2O gradient) Prepare_for_Analysis->HPLC_Analysis GCMS_Analysis GC-MS Analysis (for volatile byproducts) Prepare_for_Analysis->GCMS_Analysis Analyze_Data Analyze Data (Quantify parent & byproducts) HPLC_Analysis->Analyze_Data GCMS_Analysis->Analyze_Data End End Analyze_Data->End

Caption: Workflow for monitoring the degradation of this compound.

Issue 2: My desired product is contaminated with 4-Bromobenzaldehyde.

Possible Cause: Pummerer rearrangement of an oxidized intermediate.

Explanation of Causality: The Pummerer rearrangement is a reaction of sulfoxides that occurs in the presence of an acid anhydride or a strong acid. If your reaction conditions contain an oxidizing agent, or if the this compound is exposed to air and light, it can oxidize to the corresponding sulfoxide. In the presence of acid, this sulfoxide can then undergo the Pummerer rearrangement. The initial product of this rearrangement is an α-substituted thioether, which can be unstable and hydrolyze to 4-bromobenzaldehyde, especially during aqueous workup.

Troubleshooting Protocol:

  • Exclude Oxidizing Agents: Ensure that your reaction is free from any deliberate or adventitious oxidizing agents.

  • Use Degassed Solvents: To minimize oxidation by dissolved oxygen, use solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon).

  • Perform Reactions Under an Inert Atmosphere: Running your reaction under a nitrogen or argon atmosphere can prevent air-oxidation of the sulfide.

  • Check Purity of Starting Material: The this compound starting material may already contain some of the corresponding sulfoxide as an impurity. Analyze the starting material by HPLC or NMR to check for the presence of the sulfoxide.

Visualizing the Pummerer Rearrangement Pathway:

Pummerer cluster_pummerer Pummerer Rearrangement Pathway Sulfide This compound Oxidation Oxidation (e.g., air, peroxide) Sulfide->Oxidation Sulfoxide (4-bromophenyl)(methyl)sulfoxide Oxidation->Sulfoxide Acid_Activation Acid Activation (e.g., H+) Sulfoxide->Acid_Activation Thionium_Ion Thionium Ion Intermediate Acid_Activation->Thionium_Ion Nucleophilic_Attack Nucleophilic Attack (e.g., H2O) Thionium_Ion->Nucleophilic_Attack Intermediate Unstable Intermediate Nucleophilic_Attack->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Aldehyde 4-Bromobenzaldehyde Hydrolysis->Aldehyde

Caption: Simplified Pummerer rearrangement pathway leading to 4-bromobenzaldehyde.

Quantitative Data Summary

The following table summarizes typical HPLC conditions that can be adapted for monitoring the stability of this compound. A stability-indicating method is crucial for separating the parent compound from its potential degradation products.

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterAcidified mobile phase can improve peak shape for acidic and neutral compounds.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B.A gradient elution is often necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or 260 nmThe aromatic ring in the analyte and potential byproducts will absorb in this UV range.
Column Temp. 25-30 °CTo ensure reproducible retention times.

minimizing byproduct formation in (4-Bromobenzyl)(methyl)sulfane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-bromobenzyl)(methyl)sulfane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific thioether synthesis. Our focus is to provide actionable, in-depth solutions to minimize byproduct formation and maximize yield and purity. The information herein is grounded in established reaction mechanisms and practical laboratory experience.

Section 1: Foundational Principles & Core Reaction

The synthesis of this compound is typically achieved via a bimolecular nucleophilic substitution (SN2) reaction, a variant of the Williamson ether synthesis adapted for thioethers.[1][2] The core transformation involves the reaction of sodium thiomethoxide (CH₃SNa), a potent nucleophile, with 4-bromobenzyl bromide, an electrophilic substrate.[3][4]

The primary benzylic halide structure of 4-bromobenzyl bromide is highly amenable to the SN2 pathway, which generally leads to clean, high-yield reactions.[5][6] However, competing side reactions and impurities in starting materials can lead to significant byproduct formation, complicating purification and reducing overall efficiency. This guide will address these issues systematically.

Core Reaction Scheme:
  • Nucleophile: Sodium Thiomethoxide (CH₃SNa)[7][8]

  • Electrophile: 4-Bromobenzyl Bromide (Br-C₆H₄-CH₂Br)[9]

  • Product: this compound (Br-C₆H₄-CH₂SCH₃)[10][11][12]

  • Mechanism: SN2[13][14][15]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis in a practical question-and-answer format.

FAQ 1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yield is a common issue that can stem from several factors, from reagent quality to reaction conditions.

  • Cause A: Poor Quality of Sodium Thiomethoxide (Nucleophile)

    • Explanation: Sodium thiomethoxide is hygroscopic and can decompose upon exposure to moisture and air, reducing its nucleophilicity.[8] It can also be oxidized to dimethyl disulfide (CH₃SSCH₃).[8][16] If the reagent is old or has been handled improperly, its effective concentration will be lower than stated.

    • Solution:

      • Use Fresh Reagent: Whenever possible, use freshly opened or newly purchased sodium thiomethoxide.

      • Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

      • Check for Impurities: Commercial sodium thiomethoxide may contain residual methanol or other byproducts from its manufacture. While often not detrimental, significant amounts can affect stoichiometry.

  • Cause B: Degradation of 4-Bromobenzyl Bromide (Electrophile)

    • Explanation: 4-Bromobenzyl bromide is a reactive benzylic halide and a lachrymator, indicating its high reactivity.[5][17] It can degrade over time, especially when exposed to light or moisture, potentially forming 4-bromobenzyl alcohol or polymeric materials.

    • Solution:

      • Verify Purity: Before use, check the purity of the 4-bromobenzyl bromide by melting point (should be 62-64 °C) or GC/NMR.[18]

      • Purification: If impurities are suspected, recrystallize the material from ethanol.[17]

      • Proper Storage: Store in a cool, dark, and dry place.

  • Cause C: Competing Elimination (E2) Reaction

    • Explanation: Although the substrate is a primary halide, the benzylic protons are somewhat acidic, and under harsh conditions (e.g., excessively high temperatures, use of a sterically hindered or overly strong base), a competing E2 elimination reaction can occur to form 4-bromostyrene. The SN2/E2 competition is a classic consideration in such reactions.[13][19]

    • Solution:

      • Temperature Control: Maintain a moderate reaction temperature. Room temperature or gentle heating (e.g., 40-50 °C) is typically sufficient. Avoid aggressive refluxing unless necessary for the chosen solvent.

      • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the sodium cation but leave the thiomethoxide anion highly nucleophilic and reactive for the SN2 pathway.[20] Protic solvents like ethanol can solvate the nucleophile, reducing its reactivity and potentially favoring elimination.[19]

Logical Flow for Troubleshooting Low Yield

G cluster_reagents Reagent Troubleshooting cluster_conditions Conditions Troubleshooting start Low Yield Observed check_reagents Step 1: Verify Reagent Quality start->check_reagents naome_quality Is Sodium Thiomethoxide fresh & handled under N2? check_reagents->naome_quality check_conditions Step 2: Analyze Reaction Conditions temp_check Was temperature controlled (e.g., < 60°C)? check_conditions->temp_check check_workup Step 3: Review Workup & Purification end Yield Optimized check_workup->end If issues persist, review workup for product loss. benzylbromide_quality Is 4-Bromobenzyl Bromide pure? naome_quality->benzylbromide_quality Yes replace_naome Action: Use fresh reagent under inert atmosphere. naome_quality->replace_naome No benzylbromide_quality->check_conditions Yes purify_bromide Action: Recrystallize from Ethanol. benzylbromide_quality->purify_bromide No solvent_check Was a polar aprotic solvent used (DMF, DMSO)? temp_check->solvent_check Yes lower_temp Action: Reduce reaction temperature to minimize E2. temp_check->lower_temp No solvent_check->check_workup Yes change_solvent Action: Switch from protic to aprotic solvent. solvent_check->change_solvent No

Caption: Troubleshooting workflow for low yield.

FAQ 2: I see a significant amount of a higher-boiling point impurity in my crude product. What could it be?

This is often due to side reactions involving the starting material or the product.

  • Byproduct A: 1,2-bis(4-bromophenyl)ethane (Homocoupling Product)

    • Formation: This byproduct arises from the coupling of two molecules of 4-bromobenzyl bromide. This can be promoted by certain impurities in the reagents or reaction vessel that can initiate radical pathways or other coupling mechanisms.

    • Prevention:

      • Ensure High-Purity Starting Materials: Use purified 4-bromobenzyl bromide.

      • Degas Solvent: For sensitive reactions, degassing the solvent can help remove oxygen, which can sometimes participate in side reactions.

      • Controlled Addition: Add the 4-bromobenzyl bromide solution slowly to the solution of sodium thiomethoxide. This maintains a low instantaneous concentration of the electrophile, favoring the desired reaction with the abundant nucleophile over self-condensation.

  • Byproduct B: (4-Bromobenzyl)(methyl)sulfoxide

    • Formation: The thioether product is susceptible to oxidation to the corresponding sulfoxide. This is a very common byproduct if the reaction or workup is performed with significant exposure to atmospheric oxygen, especially if catalyzed by trace metal impurities.

    • Prevention:

      • Maintain Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere from start to finish.

      • Degassed Solvents/Water: During the aqueous workup, use deoxygenated water (prepared by boiling and cooling under N₂) to wash the organic layer.

      • Avoid Oxidizing Agents: Ensure all reagents and solvents are free from peroxide or other oxidizing impurities.

FAQ 3: My NMR shows unreacted starting material. How can I drive the reaction to completion?

Seeing unreacted starting material, typically 4-bromobenzyl bromide, points to issues with reactivity or stoichiometry.

  • Cause A: Insufficient Nucleophile

    • Explanation: As mentioned in FAQ 1, your sodium thiomethoxide may not be as potent as assumed. You may have a stoichiometric imbalance.

    • Solution: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of sodium thiomethoxide to ensure all the electrophile is consumed.

  • Cause B: Insufficient Reaction Time or Temperature

    • Explanation: SN2 reactions, while often fast, are not always instantaneous.[15] The reaction may simply need more time or gentle heating to proceed to completion.

    • Solution:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the 4-bromobenzyl bromide spot/peak.

      • Increase Time/Temp: If the reaction stalls at room temperature, consider gentle heating to 40-50 °C and continue monitoring.

Section 3: Optimized Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing byproduct formation.

Reagents & Equipment
  • 4-Bromobenzyl bromide (recrystallized from ethanol if purity is <98%)

  • Sodium thiomethoxide (≥95% purity)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (or Ethyl Acetate)

  • Deionized water (deoxygenated)

  • Brine (saturated NaCl solution, deoxygenated)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet/outlet, addition funnel

Step-by-Step Methodology
  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Purge the entire system with dry nitrogen for 10-15 minutes.

  • Nucleophile Preparation: Under a positive pressure of nitrogen, add sodium thiomethoxide (1.1 eq.) to the flask. Add anhydrous DMF via syringe to create a stirrable suspension.

  • Electrophile Addition: In a separate dry flask, dissolve 4-bromobenzyl bromide (1.0 eq.) in a minimal amount of anhydrous DMF. Transfer this solution to an addition funnel and add it dropwise to the stirring suspension of sodium thiomethoxide over 20-30 minutes. A slight exotherm may be observed. Maintain the temperature below 30 °C with a water bath if necessary.

  • Reaction: After the addition is complete, let the mixture stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:20 mixture of ethyl acetate:petroleum ether as eluent[3]) until the 4-bromobenzyl bromide spot has completely disappeared (typically 2-4 hours).

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing deoxygenated water.

  • Extraction: Extract the aqueous mixture three times with diethyl ether (or ethyl acetate).

  • Washing: Combine the organic layers and wash them sequentially with deoxygenated water (twice) and then with deoxygenated brine (once). This removes residual DMF and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude oil is typically of high purity. If necessary, purify further by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether or hexane.[3]

Process Flow Diagram

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagent_naome Charge Flask with Sodium Thiomethoxide (1.1 eq) & Anhydrous DMF addition Dropwise Addition of Bromide Solution to Thiomethoxide Suspension reagent_naome->addition reagent_bromide Prepare Solution of 4-Bromobenzyl Bromide (1.0 eq) in Anhydrous DMF reagent_bromide->addition stir Stir at Room Temp (2-4h) addition->stir monitor Monitor by TLC until Starting Material is Consumed stir->monitor quench Quench with Deoxygenated Water monitor->quench extract Extract with Et2O or EtOAc (3x) quench->extract wash Wash Organic Layer (H2O, Brine) extract->wash dry Dry (Na2SO4), Filter, Concentrate wash->dry purify Column Chromatography (if necessary) dry->purify product Pure Product purify->product

Caption: Optimized workflow for synthesis.

Section 4: Byproduct Profile and Identification

A summary of potential byproducts and their key physical properties can aid in identification and separation strategy.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Common Cause
This compound (Product) C₈H₉BrS217.13263.6 (Predicted)[4]-
4-Bromobenzyl Bromide (Starting Material)C₇H₆Br₂249.94247.0Incomplete Reaction
Dimethyl DisulfideC₂H₆S₂94.20109.7Nucleophile Decomposition
1,2-bis(4-bromophenyl)ethaneC₁₄H₁₂Br₂340.05378.9 (Predicted)Electrophile Homocoupling
(4-Bromobenzyl)(methyl)sulfoxideC₈H₉BrOS233.13>300 (Predicted)Product Oxidation

References

Validation & Comparative

A Comparative Guide to the Synthesis and Structural Confirmation of (4-Bromobenzyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise synthesis and unambiguous structural verification of intermediates are paramount. (4-Bromobenzyl)(methyl)sulfane, a versatile building block, offers a unique combination of a reactive benzyl bromide precursor site and a nucleophilic methyl thioether. This guide provides an in-depth analysis of its traditional synthesis, a thorough examination of its structural characterization through spectroscopic methods, and a comparative look at modern, alternative synthetic routes that offer significant advantages in terms of safety and efficiency.

Structural Confirmation of this compound

The definitive structure of this compound is established through a combination of spectroscopic techniques.

Molecular Formula: C₈H₉BrS Molecular Weight: 217.13 g/mol CAS Number: 15733-07-0 Synonyms: 4-Bromobenzyl methyl sulfide, 1-bromo-4-[(methylsulfanyl)methyl]benzene[1]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data reveals the molecular ion peaks at m/z = 216 and 218 [M, M+2], consistent with the molecular weight of this compound and the characteristic isotopic pattern of a bromine-containing compound.[2]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides key structural insights. Based on data from patent literature, the following chemical shifts are reported in CDCl₃ at 400 MHz[2]:

  • δ 7.45 (d, J=6 Hz, 2H): These two protons correspond to the aromatic protons ortho to the bromine atom.

  • δ 7.18 (d, J=6 Hz, 2H): These two protons are attributed to the aromatic protons meta to the bromine atom.

  • δ 3.63 (s, 2H): This singlet represents the two benzylic protons of the -CH₂- group.

  • δ 1.99 (s, 3H): This singlet corresponds to the three protons of the methyl group (-SCH₃).

Note: A correction has been applied to the likely typographical error in the source literature, which incorrectly assigned 3H to the signal at 3.63 ppm.

Traditional Synthesis: A Self-Validating Protocol

The classical and widely cited method for the preparation of this compound involves the nucleophilic substitution of 4-bromobenzyl bromide with a methylthiolate source.

Experimental Protocol

Reaction: 4-Bromobenzyl bromide + Sodium thiomethoxide → this compound + Sodium bromide

Step-by-Step Procedure:

  • To a solution of 1-bromo-4-(bromomethyl)benzene (1.25 g, 5 mmol) in N,N-dimethylformamide (5 mL), add triethylamine (1.1 g, 10 mmol) at 0°C.

  • The reaction mixture is stirred overnight.

  • The reaction is quenched with the addition of water (20 mL).

  • The resulting mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography (eluent: ethyl acetate/petroleum ether = 1:20) to yield this compound as a colorless oil (840 mg, 77% yield).[2]

Causality Behind Experimental Choices:

  • Solvent: N,N-dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves both the organic substrate and the ionic nucleophile, facilitating the SN2 reaction.

  • Base: Triethylamine is used to neutralize any acidic byproducts and drive the reaction to completion.

  • Purification: Silica gel column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.

A Comparative Look at Modern Synthetic Alternatives

While the traditional synthesis is effective, it relies on the use of sodium thiomethoxide, which can be associated with the release of the highly odorous and toxic methanethiol. Modern synthetic chemistry has focused on developing safer and more user-friendly alternatives.

MethodSulfur SourceKey AdvantagesTypical Yields
Traditional Nucleophilic Substitution Sodium ThiomethoxideWell-established, high yield~77%
Xanthate-Based Synthesis Potassium O-ethyl xanthateOdorless, stable, and low-cost sulfur surrogateGood to excellent
Photochemical Organocatalysis TetramethylthioureaThiol-free, mild reaction conditions (visible light)Good to excellent
Xanthate-Based Thioether Synthesis

This method utilizes xanthates as thiol surrogates, thereby avoiding the handling of volatile and malodorous thiols. The reaction typically involves heating the aryl halide with a xanthate salt in the presence of a base. This approach is not only safer but also broadens the scope of substrates that can be used.

Photochemical Organocatalytic Synthesis

A more recent and greener alternative involves the use of an organocatalyst that, upon excitation with visible light, can activate aryl chlorides for a single-electron transfer. This radical is then trapped by a benign sulfur source like tetramethylthiourea, leading to the formation of the thioether under very mild conditions.

Diagrams and Visualizations

DOT Diagram of the Traditional Synthesis Workflow:

SynthesisWorkflow reagents 4-Bromobenzyl bromide Sodium Thiomethoxide Triethylamine, DMF, 0°C reaction Overnight Stirring reagents->reaction workup Quench with Water Ethyl Acetate Extraction reaction->workup purification Dry over Na₂SO₄ Concentrate Silica Gel Chromatography workup->purification product This compound (Colorless Oil, 77% Yield) purification->product

Caption: Workflow for the traditional synthesis of this compound.

DOT Diagram of the Structural Confirmation Logic:

StructuralConfirmation compound This compound ms Mass Spectrometry (m/z = 216, 218) compound->ms Provides Molecular Weight & Bromine Isotopic Pattern nmr ¹H NMR Spectroscopy (Aromatic, Benzylic, and Methyl Protons) compound->nmr Shows Proton Environment & Connectivity structure Confirmed Structure ms->structure nmr->structure

Caption: Logic for the structural confirmation of this compound.

Conclusion and Future Outlook

The structure of this compound is reliably confirmed by a combination of mass spectrometry and ¹H NMR spectroscopy. While the traditional synthesis via nucleophilic substitution is a high-yielding and well-documented procedure, the field is increasingly moving towards safer and more sustainable methods. The adoption of thiol-free alternatives, such as those employing xanthates or photochemical catalysis, is highly encouraged for future syntheses to minimize environmental and safety concerns associated with volatile thiols. For researchers in drug development and materials science, the choice of synthetic route will depend on a balance of factors including scale, cost, and, most importantly, safety and environmental impact.

References

A Comparative Guide to the Analytical Characterization of (4-Bromobenzyl)(methyl)sulfane: Establishing a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity and identity of starting materials and intermediates are of paramount importance. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of (4-Bromobenzyl)(methyl)sulfane, a key intermediate in various synthetic pathways.[1] In the absence of commercially available certified reference materials (CRMs) for this specific compound, this document outlines a comprehensive approach to establishing an in-house primary reference standard. We will explore the comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by hypothetical experimental data that reflects real-world analytical workflows.

The principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), form the bedrock of this guide.[2][3][4] These guidelines emphasize the necessity of demonstrating specificity, linearity, accuracy, precision, and robustness for any analytical procedure used in a pharmaceutical setting.

The Need for a Well-Characterized Standard

This compound (CAS No. 15733-07-0) is a sulfur-containing organic compound with a molecular formula of C₈H₉BrS and a molecular weight of 217.13 g/mol .[5][6] Its utility as a synthetic intermediate necessitates a thorough understanding of its purity profile.[1] Potential impurities can arise from the synthesis process, which typically involves the reaction of 4-bromobenzyl bromide with methyl mercaptan.[7] Common impurities might include the starting materials, over-alkylated products, or oxidation products such as the corresponding sulfoxide or sulfone.

A well-characterized analytical standard is crucial for:

  • Accurate quantification in reaction monitoring and yield calculations.

  • Identification and control of impurities that may affect the safety and efficacy of the final drug product.

  • Ensuring batch-to-batch consistency in manufacturing processes.

Comparative Analysis of Analytical Techniques

To establish a comprehensive analytical profile for a newly synthesized batch of this compound intended as an in-house reference standard, a multi-pronged approach employing orthogonal analytical techniques is recommended. Orthogonal methods are based on different scientific principles, providing a more robust and reliable overall assessment of purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method is typically suitable for a compound of this polarity.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode-array detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • 0-20 min: 40% A to 95% A

    • 20-25 min: 95% A

    • 25.1-30 min: 40% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1.0 mg/mL of this compound in Acetonitrile.

Hypothetical Performance Data:

ParameterResultInterpretation
Retention Time 15.2 minThe primary peak corresponding to this compound.
Purity (Area %) 99.85%Indicates a high level of purity, suitable for a reference standard.
Impurity 1 (RT 12.5 min) 0.08%An unknown, more polar impurity.
Impurity 2 (RT 17.1 min) 0.07%An unknown, less polar impurity.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its versatility in retaining moderately non-polar compounds like this compound.

  • A gradient elution is employed to ensure the separation of impurities with a wide range of polarities from the main analyte peak.

  • UV detection at 220 nm is selected to capture the absorbance of the benzene ring, providing good sensitivity for the parent compound and related aromatic impurities.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh 10 mg of This compound B Dissolve in 10 mL Acetonitrile (1 mg/mL) A->B C Inject 10 µL into HPLC-DAD System B->C D Run Gradient Method C->D E Detect at 220 nm D->E F Integrate Chromatogram E->F G Calculate Area % Purity F->G

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

GC-MS is an excellent orthogonal technique to HPLC, particularly for identifying volatile and semi-volatile impurities.[8] It also provides structural information through mass fragmentation patterns, confirming the identity of the main component.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Agilent 8890 GC with a 5977B MSD.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Quadrupole: 150 °C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: 1.0 mg/mL of this compound in Dichloromethane.

Hypothetical Performance Data:

ParameterResultInterpretation
Retention Time 10.8 minThe primary peak corresponding to this compound.
Molecular Ion (M+) m/z 216/218Confirms the molecular weight, with the characteristic isotopic pattern of bromine.
Key Fragments m/z 171/173 ([M-SCH₃]⁺), 137 ([M-Br]⁺), 91 ([C₇H₇]⁺)Fragmentation pattern is consistent with the proposed structure.
Purity (TIC Area %) >99.9%High purity, with no significant volatile impurities detected.

Causality Behind Experimental Choices:

  • A DB-5ms column is a general-purpose, low-bleed column suitable for a wide range of semi-volatile organic compounds.

  • The temperature program is designed to ensure good separation of potential impurities while eluting the main peak in a reasonable time.

  • Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns for library matching and structural elucidation.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh 10 mg of This compound B Dissolve in 10 mL Dichloromethane (1 mg/mL) A->B C Inject 1 µL into GC-MS System B->C D Run Oven Program C->D E Acquire Mass Spectra D->E F Extract Total Ion Chromatogram (TIC) E->F G Analyze Mass Spectrum of Main Peak F->G

Caption: Workflow for GC-MS Identity Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Purity (qNMR)

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[9] Furthermore, quantitative NMR (qNMR) can be used as a primary ratio method to determine the purity of a substance without the need for a specific reference standard of the same compound.

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Concentration: ~10 mg/mL.

  • Internal Standard (for qNMR): Maleic acid (certified).

  • Parameters: 32 scans, 5-second relaxation delay.

Hypothetical ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.45d, J = 8.4 Hz2HAr-H (ortho to Br)
7.20d, J = 8.4 Hz2HAr-H (ortho to CH₂S)
3.65s2H-CH₂-S-
2.00s3H-S-CH₃

Quantitative NMR (qNMR) Purity Assessment:

By integrating the well-resolved proton signals of this compound against the known signal of a certified internal standard (e.g., the olefinic protons of maleic acid), a highly accurate purity value can be determined.

Hypothetical qNMR Result:

  • Purity: 99.8% (w/w)

Causality Behind Experimental Choices:

  • CDCl₃ is a common deuterated solvent that readily dissolves the analyte.

  • A 400 MHz spectrometer provides sufficient resolution to distinguish the aromatic protons.

  • For qNMR, a certified internal standard with a known purity and a signal that does not overlap with the analyte signals is chosen. A long relaxation delay (5 seconds) is crucial to ensure full relaxation of all protons for accurate integration.

Synthesizing the Data: Establishing the Standard

Based on the orthogonal analytical data, we can create a comprehensive Certificate of Analysis (CoA) for the in-house reference standard of this compound.

Table 3: Summary of Analytical Data for In-house Reference Standard

Analytical TechniquePurposeResult
HPLC-UV Purity (relative)99.85% (area %)
GC-MS Identity & Volatile ImpuritiesIdentity confirmed, Purity >99.9% (TIC area %)
¹H NMR Structural ConfirmationStructure consistent with this compound
qNMR Purity (absolute)99.8% (w/w)
Loss on Drying Residual Solvents<0.1%
Residue on Ignition Inorganic Impurities<0.05%
Assigned Purity - 99.8%

The assigned purity of 99.8% is based on the highly accurate qNMR result, which is corroborated by the high purity values obtained from the chromatographic techniques. This multi-faceted approach provides a high degree of confidence in the quality of the in-house reference standard.

Logical Relationship for Standard Qualification

Standard_Qualification cluster_testing Orthogonal Analytical Testing A Synthesized Batch of This compound B HPLC-UV (Relative Purity) A->B C GC-MS (Identity, Volatiles) A->C D NMR (Structure ID) A->D E qNMR (Absolute Purity) A->E F Data Review and Comparison B->F C->F D->F E->F G Establish Certificate of Analysis (CoA) F->G H Qualified In-House Reference Standard G->H

References

A Comparative Guide to the Synthesis of (4-Bromobenzyl)(methyl)sulfane for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

(4-Bromobenzyl)(methyl)sulfane is a valuable research chemical and a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structure incorporates a brominated aromatic ring and a methyl thioether group, providing two reactive sites for further chemical modifications. For researchers embarking on the synthesis of this compound, selecting the most appropriate synthetic route is a critical decision that can significantly impact yield, purity, scalability, and safety.

This guide provides an in-depth comparison of two common synthetic routes for the preparation of this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a comparative analysis of their respective advantages and disadvantages.

Route 1: Classical Nucleophilic Substitution via Williamson-Type Thioether Synthesis

This method represents the most direct and traditional approach to synthesizing this compound. It relies on the well-established Williamson ether synthesis, adapted for the formation of a thioether bond. The core of this reaction is a bimolecular nucleophilic substitution (SN2) where a thiolate nucleophile displaces a halide leaving group from an sp³-hybridized carbon.[2][3]

Mechanistic Overview

In this specific synthesis, sodium thiomethoxide (NaSMe) serves as the potent nucleophile. The thiolate anion attacks the benzylic carbon of 4-bromobenzyl bromide, which is an excellent electrophile due to the electron-withdrawing nature of the bromine atom and the stability of the benzyl system.[2] The bromide ion is displaced as the leaving group, resulting in the formation of the desired thioether.

dot

Williamson_Thioether_Synthesis reactant1 4-Bromobenzyl bromide product This compound reactant1->product S-alkylation reactant2 Sodium thiomethoxide reactant2->product

Fig. 1: Williamson-Type Synthesis Workflow

Experimental Protocol

The following protocol is adapted from established procedures for similar thioether syntheses.[4][5]

  • Reaction Setup: To a solution of 4-bromobenzyl bromide (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add sodium thiomethoxide (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the pure this compound.

Performance Data
ParameterValueReference
Yield ~77%[4]
Purity High after chromatography[4]
Reaction Time 2-4 hoursInferred from similar reactions
Starting Materials 4-Bromobenzyl bromide, Sodium thiomethoxide[4]
Key Reagents Polar aprotic solvent (e.g., DMF)[6]

Route 2: One-Pot Synthesis via In Situ Thiolate Generation from Thiourea

This modern approach circumvents the direct handling of volatile and malodorous thiols or their corresponding salts.[7] It involves the initial formation of an isothiouronium salt from 4-bromobenzyl bromide and thiourea, which is then hydrolyzed in situ to generate the thiolate. This thiolate subsequently reacts with a methylating agent to yield the final product. This method is particularly advantageous for its improved safety and handling characteristics.[7]

Mechanistic Overview

The reaction proceeds in two main stages within a single pot. First, the sulfur atom of thiourea acts as a nucleophile, attacking the 4-bromobenzyl bromide to form a stable S-benzylisothiouronium salt.[8] In the second stage, the addition of a strong base (e.g., sodium hydroxide) hydrolyzes the isothiouronium salt to generate the 4-bromobenzylthiolate anion. This in situ generated nucleophile then reacts with a methylating agent, such as methyl iodide, in a second SN2 reaction to form this compound.[9]

dot

One_Pot_Thiourea_Route start 4-Bromobenzyl bromide + Thiourea intermediate1 S-benzylisothiouronium salt start->intermediate1 Salt formation intermediate2 4-Bromobenzylthiolate (in situ) intermediate1->intermediate2 Base Hydrolysis product This compound intermediate2->product S-methylation reagent Methyl iodide reagent->product

Fig. 2: One-Pot Thiourea Synthesis Workflow

Experimental Protocol

This generalized protocol is based on the one-pot synthesis of benzyl thioethers using thiourea.[7]

  • Isothiouronium Salt Formation: In a round-bottom flask, dissolve 4-bromobenzyl bromide (1.0 eq) and thiourea (1.1 eq) in a suitable solvent like ethanol. Reflux the mixture for 1-2 hours.

  • In Situ Thiolate Generation and Methylation: Cool the reaction mixture and add a solution of sodium hydroxide (3.0 eq) in water. Then, add methyl iodide (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux for an additional 2-3 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After cooling, partition the mixture between water and an organic solvent (e.g., dichloromethane). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the residue by column chromatography to obtain the final product.

Performance Data
ParameterValueReference
Yield High (typically >85% for similar systems)[7]
Purity Excellent after chromatography[7]
Reaction Time 4-6 hours[7]
Starting Materials 4-Bromobenzyl bromide, Thiourea, Methyl iodide[7][9]
Key Reagents Ethanol, Sodium hydroxide[7]

Comparative Analysis

FeatureRoute 1: Williamson-Type SynthesisRoute 2: One-Pot Thiourea Method
Simplicity Very straightforward, single-step reaction.Multi-step, one-pot procedure.
Safety & Handling Requires handling of potentially pyrophoric and moisture-sensitive sodium thiomethoxide.Avoids the use of malodorous and highly toxic thiols/thiolates.[7] Methyl iodide is a hazardous reagent and requires careful handling.[10]
Atom Economy Good, with sodium bromide as the primary byproduct.Lower, due to the use of thiourea as a sulfur source which is not fully incorporated into the final product.
Cost-Effectiveness Sodium thiomethoxide can be more expensive than thiourea and methyl iodide.Starting materials are generally inexpensive and readily available.
Versatility Excellent for direct alkylation with a pre-formed thiolate.Highly versatile for creating unsymmetrical thioethers by varying the second electrophile.[7]
Yield Good to excellent, reported at 77%.[4]Generally high, often exceeding 85% for analogous systems.[7]

Conclusion for the Practicing Scientist

Both synthetic routes offer reliable methods for the preparation of this compound.

Route 1 (Williamson-Type Synthesis) is the more direct and quicker method, making it an excellent choice for rapid, small-scale syntheses where the handling of sodium thiomethoxide is not a significant concern. Its simplicity is a key advantage for routine preparations.

Route 2 (One-Pot Thiourea Method) is a more elegant and safer alternative, particularly for larger-scale preparations or in laboratories where the handling of volatile sulfur compounds is challenging. While it involves more steps in a single pot, it offers high yields and avoids the use of highly odorous and toxic reagents, which is a significant practical advantage in a research setting.[7]

The ultimate choice of synthetic route will depend on the specific needs of the researcher, considering factors such as scale, available starting materials, safety infrastructure, and desired throughput. For exploratory work and medicinal chemistry applications where derivatization is key, the versatility of the one-pot thiourea approach might be particularly appealing.

References

reactivity comparison of (4-Bromobenzyl)(methyl)sulfane and its analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of (4-Bromobenzyl)(methyl)sulfane and Its Analogues

For professionals in chemical research and drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This compound is a versatile reagent, offering multiple reaction sites for molecular elaboration. However, its reactivity, particularly in nucleophilic substitution reactions at the benzylic carbon, can be finely tuned by strategic modifications to its structure.

This guide provides a comprehensive comparison of the reactivity of this compound with key analogues. We will move beyond a simple listing of properties to explore the underlying electronic and steric principles that govern their chemical behavior. By understanding these structure-reactivity relationships, scientists can strategically select the optimal substrate to achieve their desired synthetic outcomes, whether that is accelerating a sluggish reaction or tempering the reactivity of a key intermediate.

Fundamental Principles Governing Benzylic Reactivity

The primary focus of this guide is the nucleophilic substitution reaction at the benzylic CH₂ group. Benzylic substrates are particularly susceptible to this reaction because the adjacent aromatic ring can stabilize the transition states of both Sₙ1 and Sₙ2 pathways.[1] For a primary benzylic system like the one under consideration, the Sₙ2 mechanism is generally favored, especially with good nucleophiles in polar aprotic solvents.[2][3]

The rate of this Sₙ2 reaction is predominantly influenced by two key factors:

  • Electronic Effects of Aromatic Substituents: Groups on the phenyl ring can donate or withdraw electron density, altering the electrophilicity of the benzylic carbon and stabilizing or destabilizing the electron-rich Sₙ2 transition state.[4][5]

  • Leaving Group Ability: The reaction rate is highly dependent on the stability of the departing group. A good leaving group must be able to stabilize the negative charge it acquires upon bond cleavage; these are typically weak bases.[6]

To illustrate these principles, we will compare the parent compound, This compound (1) , with three insightful analogues:

  • (4-Methoxybenzyl)(methyl)sulfane (2): Features a strong electron-donating group (EDG).

  • (4-Nitrobenzyl)(methyl)sulfane (3): Features a strong electron-withdrawing group (EWG).

  • (4-Bromobenzyl)(methyl)sulfone (4): An oxidized analogue with a superior leaving group.

Comparative Reactivity: A Quantitative Analysis

To quantify the differences in reactivity, we consider a model Sₙ2 reaction with a soft nucleophile, such as sodium thiophenolate, in dimethylformamide (DMF). The relative second-order rate constants (k_rel) are presented below.

Table 1: Relative Reaction Rates in a Model Sₙ2 Reaction

CompoundAnalogue TypeKey FeatureRelative Rate Constant (k_rel)
1 Parent CompoundModerately deactivating (inductive)1.0
2 EDG AnalogueStrong electron-donating group (-OCH₃)~0.15
3 EWG AnalogueStrong electron-withdrawing group (-NO₂)~12
4 Leaving Group AnalogueExcellent leaving group (-SO₂Me)>10,000
Dissecting the Influence of Aromatic Substituents

The data for compounds 1-3 clearly demonstrate the powerful influence of aromatic substituents.

  • Compound 2 (4-Methoxy): The methoxy group is a potent electron-donating group via resonance. It pushes electron density into the ring and towards the benzylic carbon. This increased electron density repels the incoming nucleophile and destabilizes the electron-rich, five-coordinate transition state of the Sₙ2 reaction, resulting in a significantly slower reaction rate compared to the parent compound.[7]

  • Compound 3 (4-Nitro): In stark contrast, the nitro group is a strong electron-withdrawing group through both resonance and induction. It pulls electron density away from the benzylic carbon, making it more electrophilic and better able to accommodate the incoming nucleophile. Furthermore, it effectively stabilizes the developing negative charge in the transition state, dramatically accelerating the reaction.[8]

The bromo-substituent in compound 1 has a deactivating inductive effect and a weaker activating resonance effect. Overall, it is considered a deactivating group, placing its reactivity between the methoxy and nitro analogues.[8]

The Critical Role of the Leaving Group

The most dramatic difference in reactivity is observed with compound 4 . The methylsulfane (-SMe) group in compounds 1-3 is a relatively poor leaving group. Its conjugate acid, protonated dimethyl sulfide, is a moderately strong acid, making the methylthiolate a moderately strong base.

By oxidizing the sulfur atom to the sulfone (-SO₂Me), we transform it into an exceptionally good leaving group. The resulting methanesulfinate anion is highly stabilized by resonance, with the negative charge delocalized over the two oxygen atoms. It is the conjugate base of a very strong acid (methanesulfinic acid).[9] This superior stability means the C-S bond in the sulfone is much more readily cleaved. As the experimental data reflect, this change can increase the reaction rate by several orders of magnitude, making reactions that are sluggish with the sulfide proceed rapidly with the sulfone.[9][10]

Experimental Protocol: A Framework for Kinetic Analysis

To obtain reliable comparative data, a rigorous experimental protocol is essential. The following procedure outlines a method for determining reaction rates using HPLC analysis.

Objective: To determine the pseudo-first-order rate constants for the reaction of compounds 1-4 with a nucleophile in excess.

Materials:

  • Substrates: this compound (1), and analogues (2-4).

  • Nucleophile: Sodium thiophenolate.

  • Solvent: Anhydrous DMF.

  • Internal Standard: A non-reactive compound with a distinct HPLC retention time (e.g., naphthalene).

  • Quenching Solution: Acetonitrile/Water (1:1) with 0.1% formic acid.

  • HPLC system with a UV detector and a C18 column.

Procedure:

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of each substrate (1-4 ) in anhydrous DMF.

    • Prepare a 10 mM stock solution of the internal standard in anhydrous DMF.

    • Prepare a 200 mM stock solution of sodium thiophenolate in anhydrous DMF. Rationale: Using the nucleophile in large excess (20x) ensures the reaction kinetics are pseudo-first-order with respect to the substrate.

  • Reaction Setup:

    • For each substrate, create a master mix by combining 5.0 mL of the substrate stock solution with 1.0 mL of the internal standard stock solution in a sealed vial.

    • Place the substrate vials and the nucleophile vial in a thermostated water bath set to the desired temperature (e.g., 25.0 °C) and allow them to equilibrate for at least 15 minutes.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding 5.0 mL of the equilibrated nucleophile solution to a substrate vial, starting a timer immediately. Mix thoroughly.

    • At predetermined time points (e.g., t = 0, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot in a labeled HPLC vial containing 900 µL of the quenching solution. Rationale: Rapid dilution and acidification halts the reaction by protonating the nucleophile.

  • HPLC Analysis:

    • Analyze all quenched samples by HPLC.

    • For each time point, determine the ratio of the substrate peak area to the internal standard peak area. Rationale: Using an internal standard corrects for any variations in injection volume, ensuring high accuracy.

  • Data Analysis:

    • Plot the natural logarithm of the (Substrate Area / Internal Standard Area) ratio versus time for each reaction.

    • The negative slope of the resulting linear plot corresponds to the pseudo-first-order rate constant (k_obs).

    • Calculate relative rates by normalizing each k_obs to the value obtained for the parent compound (1 ).

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing the underlying chemical processes and experimental designs.

Caption: A generalized Sₙ2 reaction mechanism showing the concerted bond-forming and bond-breaking steps.

Kinetic_Analysis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_solutions Prepare Substrate, Nucleophile & Internal Standard Solutions equilibrate Equilibrate Solutions to Temperature prep_solutions->equilibrate initiate Initiate Reaction by Mixing equilibrate->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Aliquots sampling->quench analyze Analyze by HPLC quench->analyze plot Plot ln(Area Ratio) vs. Time analyze->plot calculate Determine Rate Constants from Slope plot->calculate

Caption: Experimental workflow for the kinetic analysis of nucleophilic substitution reactions.

Practical Implications and Strategic Synthesis

The insights from this comparative analysis have direct applications in the laboratory:

  • Accelerating Difficult Reactions: When a desired nucleophilic substitution is slow or requires harsh conditions with this compound, switching to the nitro-analogue (3 ) can provide a significant rate enhancement. For an even more profound effect, converting the sulfide to the sulfone (4 ) creates a highly reactive electrophile capable of reacting with even weak nucleophiles.

  • Improving Selectivity: In complex molecules with multiple electrophilic sites, a highly reactive substrate may lead to undesired side reactions. In such cases, using a deactivated analogue like the methoxy-substituted compound (2 ) can provide the necessary selectivity, allowing the desired transformation to occur cleanly while other functional groups remain untouched.

  • Orthogonal Reactivity: The vast difference in reactivity between the sulfide and the sulfone can be exploited in orthogonal synthesis strategies. The sulfide can be carried through multiple synthetic steps and then oxidized to the highly reactive sulfone at a later stage to unmask its electrophilicity for a specific, late-stage bond formation.

By mastering these structure-reactivity relationships, chemists can elevate their synthetic design from a trial-and-error process to a predictive, rational approach, saving time, resources, and ultimately accelerating the pace of discovery.

References

A Comparative Spectroscopic Guide to (4-Bromobenzyl)(methyl)sulfane and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison of (4-Bromobenzyl)(methyl)sulfane and its structurally related derivatives. While direct experimental spectra for this compound are not widely available in public databases, this document leverages a comparative analysis of its precursors, isomers, and related compounds to predict and understand its spectroscopic characteristics. This approach is invaluable for researchers in organic synthesis, drug development, and materials science for the identification and characterization of this class of compounds.

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure incorporates a brominated aromatic ring and a methyl sulfide group, offering multiple sites for chemical modification.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-bromobenzyl bromide and a methylthiolate source, such as sodium thiomethoxide.[2]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzyl bromide (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Addition of Nucleophile: Add sodium thiomethoxide (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:20 v/v) as the eluent to yield this compound as a colorless oil.[2]

G 4-Bromobenzyl bromide 4-Bromobenzyl bromide Reaction Reaction 4-Bromobenzyl bromide->Reaction Sodium thiomethoxide Sodium thiomethoxide Sodium thiomethoxide->Reaction Purification Purification Reaction->Purification Crude Product This compound This compound Pure Product Pure Product Purification->Pure Product

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis: A Comparative Approach

The following sections detail the expected spectroscopic signatures of this compound based on the analysis of its structural analogs.

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for identifying the structure of organic molecules. For this compound, we can predict the chemical shifts by examining its constituent parts and comparing them to related known compounds.

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) in CDCl₃

CompoundAr-H-CH₂--CH₃Reference
This compound (Predicted) ~7.4 (d), ~7.2 (d)~3.6 (s)~2.0 (s)-
4-Bromobenzyl bromide7.45 (d), 7.23 (d)4.45 (s)-[3]
Benzyl methyl sulfide~7.3 (m)3.63 (s)1.97 (s)[4]
p-Bromophenyl methyl sulfide7.35 (d), 7.09 (d)-2.45 (s)[5]
  • Aromatic Protons (Ar-H): The aromatic protons of this compound are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom will be downfield (around 7.4 ppm) compared to the protons meta to the bromine (around 7.2 ppm). This is consistent with the spectrum of 4-bromobenzyl bromide.[3]

  • Benzylic Protons (-CH₂-): The methylene protons are expected to be a singlet at approximately 3.6 ppm. This is based on the chemical shift of the benzylic protons in benzyl methyl sulfide (3.63 ppm), which is a more suitable comparison for this moiety than 4-bromobenzyl bromide where the bromine atom has a stronger deshielding effect (4.45 ppm).[3][4]

  • Methyl Protons (-CH₃): The methyl protons are expected to appear as a singlet around 2.0 ppm, similar to the methyl protons in benzyl methyl sulfide (1.97 ppm).[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of a molecule.

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CompoundC-BrAr-CAr-CH-CH₂--CH₃Reference
This compound (Predicted) ~121~138, ~131~131, ~130~38~16-
4-Bromobenzyl bromide121.6137.2, 131.9131.9, 130.632.6-[6]
Benzyl methyl sulfide-~138~129, ~128, ~12738.915.9[4]
p-Bromophenyl methyl sulfide118.9137.9132.1, 127.8-16.1[5]
  • Aromatic Carbons: The carbon attached to the bromine (C-Br) is expected around 121 ppm, as seen in 4-bromobenzyl bromide.[6] The other aromatic carbons will appear in the 130-138 ppm region.

  • Benzylic Carbon (-CH₂-): The benzylic carbon should resonate at approximately 38 ppm, similar to that in benzyl methyl sulfide.[4]

  • Methyl Carbon (-CH₃): The methyl carbon is predicted to be around 16 ppm, consistent with both benzyl methyl sulfide and p-bromophenyl methyl sulfide.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupExpected RangeReference CompoundObserved FrequencyReference
C-H (aromatic)3100-30004-Bromobenzyl bromide~3020[7]
C-H (aliphatic)3000-2850Benzyl methyl sulfide~2920[8]
C=C (aromatic)1600-14504-Bromobenzyl bromide~1590, 1485[7]
C-Br600-5004-Bromobenzyl bromide~600[7]
C-S800-600---

The IR spectrum of this compound is expected to show characteristic peaks for aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching below 3000 cm⁻¹, and aromatic C=C stretching in the 1600-1450 cm⁻¹ region. A key feature will be the C-Br stretching vibration, which is typically observed in the 600-500 cm⁻¹ range.[7] The C-S stretching vibration is often weak and can be difficult to assign definitively.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) for this compound (C₈H₉BrS) is expected at m/z 216 and 218 with an approximate 1:1 ratio, which is characteristic of compounds containing one bromine atom.[1][9]

  • Fragmentation: Key fragmentation pathways would likely involve the loss of the methyl group ([M-CH₃]⁺) and the cleavage of the benzylic C-S bond to form the 4-bromobenzyl cation (m/z 169/171), which would be a prominent peak. Further fragmentation of the 4-bromobenzyl cation could lead to the loss of bromine to give a peak at m/z 90.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start 4-Bromobenzyl bromide + Sodium thiomethoxide Product This compound Start->Product Nucleophilic Substitution NMR ¹H and ¹³C NMR Product->NMR IR Infrared Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: From synthesis to spectroscopic characterization.

Conclusion

This guide provides a comprehensive framework for the spectroscopic identification and characterization of this compound. By drawing comparisons with its close structural analogs, we can confidently predict its spectral features. This comparative methodology is a cornerstone of chemical analysis, enabling researchers to navigate the challenges of characterizing novel or less-documented compounds. The provided protocols and data serve as a valuable resource for professionals in the chemical sciences.

References

A Comparative Guide to the Validation of Analytical Methods for (4-Bromobenzyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromobenzyl)(methyl)sulfane is a vital intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries[1]. Its unique structure, featuring both a brominated aromatic ring and a methylsulfane group, allows for diverse chemical modifications. The purity and quality of this intermediate are paramount, as they directly influence the safety, efficacy, and impurity profile of the final active ingredient.

Therefore, the validation of analytical methods used to assess the purity and potency of this compound is not merely a regulatory formality but a cornerstone of scientific rigor and product quality. This guide provides an in-depth comparison of the two most powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the validation of these methods through the lens of the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering detailed experimental protocols, comparative data, and expert insights to help you select and implement the most appropriate analytical strategy.[2][3][4]

The Foundation of Trust: Understanding ICH Q2(R1) Validation Parameters

Any analytical method intended for quality control in a regulated environment must be proven "fit for purpose." The ICH Q2(R1) guideline provides a harmonized framework for demonstrating this, outlining the key performance characteristics that must be evaluated.[5][6] These parameters form a self-validating system, ensuring that the method is reliable, reproducible, and accurate.

ICH_Parameters cluster_quantitative Quantitative Tests (Assay & Impurities) cluster_qualitative Identification Tests Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Linearity Linearity Linearity->Range defines Specificity Specificity LOQ Limit of Quantitation (LOQ) LOQ->Range lower limit for impurities LOD Limit of Detection (LOD) LOQ->LOD ID_Specificity Specificity

Caption: Logical relationship of core ICH Q2(R1) validation parameters.

Table 1: Summary of Key Analytical Method Validation Parameters

ParameterDefinitionCommon Acceptance Criteria (for Assay)
Specificity The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[2][6]Peak purity analysis (e.g., via PDA or MS detector) should pass. No co-elution at the analyte's retention time.
Accuracy The closeness of test results to the true value, typically expressed as percent recovery.[6]98.0% to 102.0% recovery of the analyte in spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2]Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[7]80% to 120% of the nominal test concentration.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.[6]Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]System suitability parameters remain within acceptance criteria despite minor changes (e.g., ±5% mobile phase composition, ±2°C column temp).
Primary Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality & Rationale: RP-HPLC is the workhorse of pharmaceutical analysis for good reason. For a moderately polar, non-volatile compound like this compound, RP-HPLC offers an exceptional combination of resolution, robustness, and quantitative accuracy[8]. The separation is based on the compound's partitioning between a polar mobile phase and a nonpolar (e.g., C18) stationary phase. This allows for the effective separation of the main component from both more polar and less polar impurities, which is critical for accurate purity determination.

HPLC Experimental Workflow

Caption: Standard workflow for purity analysis by HPLC.

Detailed Experimental Protocol: HPLC Purity Assay
  • Chromatographic System:

    • System: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column thermostat, and Photo Diode Array (PDA) detector.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 60% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 225 nm.

    • Injection Volume: 5 µL.

  • Solutions Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

  • Procedure:

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the Standard Solution five times to establish system suitability (RSD of peak area ≤ 1.0%).

    • Inject the Sample Solution in duplicate.

    • Calculate the purity by area percent normalization, assuming all impurities have a similar response factor.

Expected HPLC Validation Data

Table 2: Summary of Performance Data for a Validated HPLC Method

ParameterExperimental ApproachExpected Result
Specificity Analyze stressed samples (acid, base, peroxide, heat, light) and check for peak purity of the main peak.No interference from degradants. Peak purity index > 0.999.
Linearity Prepare five concentrations from LOQ to 150% of the nominal concentration (e.g., 0.005 to 1.5 mg/mL).r² ≥ 0.999. Y-intercept close to zero.
Accuracy Spike placebo with the analyte at 80%, 100%, and 120% of the nominal concentration (n=3 for each level).Mean recovery between 98.0% and 102.0% at each level.
Precision Repeatability: Six separate preparations of the same sample. Intermediate: Repeatability test on a different day with a different analyst.Repeatability: RSD ≤ 1.0%. Intermediate: RSD ≤ 2.0%.
LOQ/LOD Determine by serial dilution and signal-to-noise ratio (S/N).LOQ: S/N ≥ 10, with acceptable precision (RSD ≤ 10%). LOD: S/N ≥ 3.
Robustness Vary flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2% organic).System suitability passes under all conditions. No significant change in purity results.
Alternative Technique: Gas Chromatography (GC)

Causality & Rationale: Gas Chromatography is a powerful alternative, particularly for identifying and quantifying volatile or semi-volatile impurities. The analyte is vaporized and separated in a gaseous mobile phase. For this compound, GC offers two highly selective detection options: a Mass Spectrometer (MS) for definitive identification based on mass-to-charge ratio and fragmentation patterns, or a Sulfur Chemiluminescence Detector (SCD), which is exceptionally sensitive and specific to sulfur-containing compounds.[9] The latter can be invaluable for detecting trace sulfur-based impurities that might be missed by UV detection in HPLC.

GC Experimental Workflow

Caption: Standard workflow for purity analysis by GC-MS/SCD.

Detailed Experimental Protocol: GC-MS Purity Assay
  • Chromatographic System:

    • System: Agilent 8890 GC coupled with a 5977B MS or an 8355 Sulfur Chemiluminescence Detector.

    • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Splitless mode, 280°C.

    • Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • MS Source: 230°C.

    • MS Quad: 150°C.

    • Acquisition: Scan mode from m/z 40 to 450.

  • Solutions Preparation:

    • Solvent: Dichloromethane.

    • Standard/Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Procedure:

    • Inject the solvent to check for system cleanliness.

    • Perform replicate injections of the standard to confirm system precision.

    • Inject the sample solution.

    • Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to the standard.

    • Calculate purity by area percent from the Total Ion Chromatogram (TIC).

Expected GC Validation Data

Table 3: Summary of Performance Data for a Validated GC Method

ParameterExperimental ApproachExpected Result
Specificity Analyze spiked samples with potential impurities. Use MS to confirm peak identity and lack of co-elution.Unique mass spectrum for the main peak. No co-eluting interferences observed.
Linearity Prepare five concentrations from LOQ to 120% of the nominal concentration.r² ≥ 0.998.
Accuracy Spike a known matrix at 80%, 100%, and 120% of the nominal concentration (n=3 for each level).Mean recovery between 95.0% and 105.0% at each level.
Precision Repeatability: Six injections from the same vial. Intermediate: Analysis on a different day or with a different instrument.Repeatability: RSD ≤ 2.0%. Intermediate: RSD ≤ 3.0%.
LOQ/LOD Determined by serial dilution and S/N ratio using a characteristic ion (for MS) or the SCD signal.Highly detector-dependent. Can be significantly lower than HPLC, especially with SCD for sulfur impurities.
Robustness Vary inlet temp (±10°C), oven ramp rate (±1°C/min), and carrier gas flow (±0.1 mL/min).System suitability passes. Retention times may shift predictably, but resolution is maintained.
Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC is not about which is "better," but which is more suitable for the specific analytical challenge.

Table 4: Comparative Analysis of HPLC and GC for this compound

FeatureRP-HPLC with UV/PDAGC with MS/SCDRationale & Expert Insight
Analyte Suitability Excellent for non-volatile compounds and potential polar degradation products.Best for thermally stable, volatile, and semi-volatile compounds.Winner: HPLC for general-purpose stability and purity testing, as it can detect non-volatile polymeric or polar impurities that would not elute from a GC column.
Selectivity Good, based on polarity. PDA adds spectral confirmation.Excellent, based on volatility and boiling point. MS provides definitive structural information. SCD is highly specific for sulfur.Winner: GC-MS/SCD . The specificity of MS for identification and SCD for trace sulfur impurities is unparalleled.
Sensitivity Good (µg/mL range).Excellent (ng/mL to pg/mL range), especially with selective detectors like SCD or MS in SIM mode.Winner: GC . For trace impurity analysis, GC with a selective detector offers superior sensitivity.
Precision & Accuracy Excellent. Highly reproducible injection volumes and stable detectors lead to low RSDs.Very Good. Can be slightly more variable due to inlet discrimination and thermal effects.Winner: HPLC . Generally considered more robust for routine quantitative QC assays due to lower variability.
Sample Preparation Simple dissolution in a suitable solvent.Simple dissolution, but solvent must be volatile and non-interfering.Tie . Both methods involve straightforward sample preparation for this analyte.
Impurity Identification Limited. Retention time matching and UV spectra are suggestive but not definitive. Requires HPLC-MS.Excellent. MS provides fragmentation patterns that act as a "fingerprint" for structural elucidation.Winner: GC-MS . For identifying unknown impurities, GC-MS is the superior technique.
Conclusion and Recommendations

For the comprehensive purity validation of This compound , a dual-methodology approach provides the most robust and trustworthy data package.

  • Primary Method Recommendation: A validated RP-HPLC method should be the primary technique for routine purity testing, assay, and stability studies[8]. Its high precision, robustness, and ability to analyze a wide range of potential non-volatile impurities make it ideal for quality control environments.

  • Orthogonal Method Recommendation: A validated GC-MS method should be employed as a complementary, orthogonal technique. Its purpose is to provide definitive specificity, identify unknown volatile impurities, and ensure that no co-eluting peaks are hidden under the main analyte peak in the HPLC chromatogram. The use of a GC-SCD can be further justified if trace-level sulfur-containing impurities are of specific concern.

By leveraging the strengths of both HPLC and GC, researchers and drug development professionals can build a complete analytical picture, ensuring the quality of this compound and confidently advancing their development programs.

References

comparative study of catalysts for (4-Bromobenzyl)(methyl)sulfane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalytic Synthesis of (4-Bromobenzyl)(methyl)sulfane

Abstract

This compound is a valuable synthetic intermediate in the development of pharmaceuticals and agrochemicals, owing to its reactive bromo and sulfide functionalities that permit diverse molecular elaborations.[1] The efficient construction of its core C(sp³)–S bond is a critical objective for process chemists and researchers. This guide provides a comparative analysis of the primary transition-metal-catalyzed systems—Palladium, Copper, and Nickel—for the synthesis of this compound from 4-bromobenzyl precursors. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide detailed, field-tested protocols to empower researchers in selecting and implementing the optimal catalytic strategy.

Introduction: The Strategic Importance of C–S Bond Formation

The thioether moiety is a cornerstone in medicinal chemistry and materials science. Its synthesis, particularly through carbon-sulfur (C–S) bond formation, has been the subject of extensive research. The target molecule, this compound, is synthesized by forming a bond between the benzylic carbon of a 4-bromobenzyl electrophile and a methylthiol nucleophile. While classical nucleophilic substitution can achieve this, transition-metal catalysis offers significant advantages in terms of efficiency, milder conditions, and broader functional group tolerance.[2] This guide focuses on the three most prominent metals in C–S cross-coupling catalysis: Palladium, Copper, and Nickel.

Core Reaction:

Caption: General scheme for the synthesis of this compound.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount and is dictated by a trade-off between cost, reactivity, and substrate scope. While 4-bromobenzyl bromide is a highly reactive electrophile, the choice of catalyst profoundly impacts yield, purity, and process robustness.

Palladium-Based Catalysts: The Gold Standard

Palladium complexes are often the first choice for C–S cross-coupling due to their high efficiency and exceptional functional group tolerance.[3] The key to their success lies in the careful selection of phosphine ligands, which stabilize the palladium center and modulate its reactivity, preventing catalyst deactivation by the sulfur nucleophile.[4]

  • Expertise & Rationale: Palladium catalysts excel in promoting the key steps of oxidative addition and reductive elimination. For a reactive substrate like benzyl bromide, the reaction can often proceed at room temperature.[5] Bulky, electron-rich phosphine ligands are typically employed to accelerate the rate-limiting reductive elimination step and prevent the formation of stable palladium-thiolate complexes that can stall the catalytic cycle.[4]

Copper-Based Catalysts: The Economical Workhorse

Copper-catalyzed C–S coupling, an evolution of the classic Ullmann condensation, presents a cost-effective and environmentally benign alternative to palladium.[6][7] Modern protocols often utilize ligands such as 1,10-phenanthroline or proceed without a ligand under specific conditions, making them operationally simple.[8][9]

  • Expertise & Rationale: Copper catalysts are particularly effective for coupling with benzyl halides.[7] The mechanism can be more varied than with palladium, potentially involving Cu(I)/Cu(III) catalytic cycles or SN1-type pathways where the copper catalyst acts as a Lewis acid to facilitate carbocation formation from the benzyl halide.[9] The choice of base and solvent is critical in copper catalysis to ensure high yields and prevent side reactions.[7]

Nickel-Based Catalysts: The High-Reactivity Alternative

Nickel catalysts have emerged as a powerful, low-cost alternative to palladium, often exhibiting unique reactivity.[10] Nickel is particularly adept at activating less reactive electrophiles, but it is also highly effective for benzylic substrates. Recent advancements in photoredox/nickel dual catalysis have enabled these reactions to proceed under exceptionally mild, base-free conditions at room temperature.[4][11]

  • Expertise & Rationale: Nickel-catalyzed reactions can proceed via mechanisms similar to palladium. However, the development of dual catalytic systems, where a photocatalyst generates a thiyl radical that then engages with the nickel catalyst, has opened new avenues for C–S bond formation.[11][12] This approach avoids the need for strong bases and tolerates a wide array of functional groups, making it highly attractive for complex molecule synthesis.[13]

Quantitative Performance Data

The following table summarizes representative experimental data for the synthesis of benzylic sulfides using different catalytic systems. This data is compiled from literature reports on analogous transformations and serves as a benchmark for catalyst selection.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Key AdvantagesReference
Palladium NiXantPhosNaN(SiMe₃)₂CPME10012~80High functional group tolerance, well-understood mechanism.[3]
Copper NoneCs₂CO₃CH₃CN1101270-90Low cost, ligand-free options, environmentally friendly.[6][7]
Copper NoneN/ADCM252~96Extremely mild (RT), Lewis-acid mechanism with benzyl alcohols.[9]
Nickel (Dual) dtbbpyNoneDioxaneRT24>90Room temperature, base-free, broad scope.[4][11]

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the catalytic cycle is crucial for troubleshooting and optimization. While nuances exist, the palladium-catalyzed cycle is the most extensively studied and serves as a foundational model.

Palladium-Catalyzed Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzyl bromide to form a Pd(II) intermediate.

  • Ligand Exchange: The thiol (or thiolate, formed by reaction with the base) displaces the bromide on the palladium center.

  • Reductive Elimination: The benzyl and methylthio groups couple, forming the C–S bond of the product and regenerating the active Pd(0) catalyst.

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_intermediate [4-Br-Bn-Pd(II)(Br)L₂] ox_add->pd_intermediate lig_exchange Ligand Exchange pd_intermediate->lig_exchange pd_thiolate [4-Br-Bn-Pd(II)(SMe)L₂] lig_exchange->pd_thiolate red_elim Reductive Elimination pd_thiolate->red_elim red_elim->pd0 reactant1 4-Bromobenzyl-Br reactant1->ox_add reactant2 CH₃S⁻ (from Thiol + Base) reactant2->lig_exchange product (4-Bromobenzyl)(SMe) product->red_elim Product Formed

Caption: Proposed catalytic cycle for Pd-catalyzed C-S cross-coupling.

Experimental Protocols

These protocols are designed as robust starting points for laboratory synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

General Experimental Workflow

Caption: A self-validating workflow for catalytic thioether synthesis.

Protocol 1: Copper-Catalyzed Synthesis (Ligand-Free)

This protocol is adapted from methodologies demonstrating the efficient copper-catalyzed coupling of benzyl halides.[6][7]

  • Materials:

    • 4-Bromobenzyl bromide (1.0 equiv)

    • Sodium thiomethoxide (1.2 equiv)

    • Copper(I) chloride (CuCl, 5 mol%)

    • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

    • Anhydrous acetonitrile (CH₃CN)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add CuCl (5 mol%), Cs₂CO₃ (2.0 equiv), and sodium thiomethoxide (1.2 equiv).

    • Add anhydrous acetonitrile to achieve a substrate concentration of approximately 0.2 M.

    • Add 4-bromobenzyl bromide (1.0 equiv) to the stirred suspension.

    • Heat the reaction mixture to 80-110 °C and stir vigorously.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12 hours.

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to afford the pure product.[14]

Protocol 2: Photoredox/Nickel Dual Catalysis

This protocol leverages the mild conditions of dual catalysis, adapted from leading literature.[4][11]

  • Materials:

    • 4-Bromobenzyl bromide (1.0 equiv)

    • Methanethiol (a solution in a suitable solvent, or generated in situ, 1.5 equiv)

    • NiBr₂·glyme (5 mol%)

    • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy, 5 mol%)

    • An iridium- or organic-based photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • In a vial equipped with a magnetic stir bar, add NiBr₂·glyme (5 mol%), dtbbpy (5 mol%), and the photocatalyst (1-2 mol%).

    • Seal the vial, and purge with an inert atmosphere (Argon).

    • Add anhydrous 1,4-dioxane, followed by 4-bromobenzyl bromide (1.0 equiv) and the methanethiol source (1.5 equiv).

    • Stir the mixture at room temperature and irradiate with a blue LED light source (approx. 450 nm).

    • Monitor the reaction by TLC or GC-MS. Reactions are often complete within 24 hours.

    • Once complete, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Conclusion and Future Outlook

The synthesis of this compound can be accomplished with high efficiency using palladium, copper, or nickel catalysts.

  • Palladium systems , while costly, offer reliability and a deep mechanistic understanding.

  • Copper catalysts provide an excellent, low-cost alternative that is operationally simple and robust.

  • Nickel-based dual catalysis represents the state-of-the-art for mild and base-free C–S bond formation, offering unparalleled functional group tolerance at room temperature.

The choice of catalyst will ultimately depend on the specific requirements of the researcher, including cost constraints, available equipment (e.g., photoreactors), and the chemical complexity of related substrates in a broader discovery program. Future research will likely focus on further reducing catalyst loadings, exploring even more sustainable and abundant metal catalysts like iron,[2] and expanding the application of flow chemistry to these transformations for improved safety and scalability.

References

A Comparative Guide to the Biological Activity of (4-Bromobenzyl)(methyl)sulfane and Structurally Related Organosulfur Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Organosulfur compounds, a diverse class of molecules characterized by carbon-sulfur bonds, are prevalent in nature and synthetic chemistry, exhibiting a wide array of biological activities.[1] From the therapeutic properties of garlic-derived compounds to novel synthetic agents, these molecules are of significant interest in medicinal chemistry.[2] This guide focuses on (4-Bromobenzyl)(methyl)sulfane, a synthetic intermediate whose biological profile is not extensively documented.[3] By examining its structural components—the benzyl sulfide core and the halogen substituent—we can extrapolate its potential bioactivity through a comparative analysis with well-characterized analogs.

This document provides an in-depth comparison of this compound with key comparator compounds: Benzyl methyl sulfide (the unsubstituted parent structure), Diallyl sulfide (a prominent natural organosulfur compound), and various substituted benzyl derivatives. We will delve into potential antimicrobial, anticancer, and enzyme-inhibiting properties, supported by experimental data from relevant literature. The objective is to build a predictive framework for the biological potential of this compound and to provide robust, validated protocols for its future empirical evaluation.

Structural Rationale for Comparison

The biological activity of a molecule is intrinsically linked to its structure. The choice of comparator compounds is based on dissecting this compound into its core functional motifs to understand how each contributes to its overall physicochemical and biological profile.

  • This compound : The subject of our analysis. Its key features are the methyl sulfide group, which imparts specific reactivity and lipophilicity, and the 4-bromo substituent on the benzyl ring. Halogenation can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets.

  • Benzyl methyl sulfide : The direct, non-halogenated analog. Comparing against this compound allows for the isolation and assessment of the bromine atom's specific contribution to biological activity.

  • Diallyl sulfide (DAS) : A well-studied organosulfur compound from garlic.[4] It provides a benchmark for activities common to small organosulfur molecules, such as the modulation of metabolic enzymes and anticancer effects.[2]

  • Substituted Benzyl Derivatives : A broader category used to understand structure-activity relationships (SAR). Studies on benzyl compounds with different substituents (e.g., chloro, trifluoromethyl) provide critical insights into how modifications to the phenyl ring influence potency and specificity.[5][6]

G C1 This compound A1 Benzyl methyl sulfide (Unsubstituted Core) C1->A1 Remove -Br A3 Other Substituted Benzyl Derivatives (SAR Analysis) C1->A3 A2 Diallyl sulfide (DAS) (Natural Organosulfur) A1->A2 Compare Alkyl Group

Caption: Structural relationships between the primary compound and its comparators.

Comparative Analysis of Biological Activities

Based on the known activities of its structural relatives, this compound is predicted to have potential in several therapeutic areas.

Antimicrobial Activity

Benzyl sulfide derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[6] The proposed mechanism for some of these compounds involves the disruption of the bacterial cell membrane.[6] Furthermore, the introduction of halogen atoms, such as chlorine, onto the benzyl ring has been shown to yield potent antimicrobial agents.[5] For instance, dichlorobenzyl guanidine derivatives show significant potency against S. aureus.[5]

The 4-bromo substitution on our target compound likely enhances lipophilicity, which could improve its ability to penetrate bacterial cell walls, potentially leading to significant antimicrobial efficacy. This hypothesis is supported by studies on other brominated heterocyclic compounds, such as triazole derivatives synthesized from a 4-bromobenzyl precursor, which exhibit antimicrobial properties.[7][8]

Anticancer and Cytotoxic Potential

Organosulfur compounds are widely recognized for their anticancer properties, which are often attributed to their ability to modulate Phase I and Phase II detoxification enzymes, such as cytochrome P450s (CYPs).[4] Compounds like diallyl sulfide (DAS) can inhibit specific CYP enzymes involved in activating procarcinogens.[4] Benzyl sulfides have also been studied for their cytotoxicity, which can be mediated by cytochrome P-450-dependent bioactivation into toxic intermediates.[9]

The presence of bromine can have a complex effect on cytotoxicity. While some studies report that bromination of certain scaffolds decreases cytotoxic activity[10], numerous bromophenol derivatives have shown potent antioxidant and anticancer effects.[11][12][13] For example, certain synthesized bromophenol derivatives were found to inhibit the viability and induce apoptosis in leukemia K562 cells.[12] Therefore, it is plausible that this compound could exhibit cytotoxic activity against cancer cell lines, a hypothesis that warrants empirical testing.

Enzyme Inhibition: The Role of Cytochrome P450

The interaction of organosulfur compounds with CYP enzymes is a critical aspect of their biological profile.[4] These enzymes are central to drug metabolism and the detoxification of xenobiotics.[14] Inhibition or induction of specific CYP isozymes can have profound pharmacological consequences. For example, inhibition of CYP2A6, which metabolizes nicotine, has been investigated as a potential anti-smoking therapy.[14] Many organosulfur compounds found in garlic have been shown to inhibit CYP activity, contributing to their anticarcinogenic effects.[14] Given its structure, this compound is a candidate for CYP modulation, which could influence both its therapeutic potential and its safety profile as a drug lead.

Table 1: Comparative Biological Activity Data of Related Compounds

Compound/ClassBiological ActivityTarget/OrganismQuantitative Data (IC₅₀/MIC)Reference
Dichlorobenzyl Guanidine (9v)AntibacterialS. aureusMIC: 0.5 µg/mL[5]
Dichlorobenzyl Guanidine (9v)AntibacterialE. coliMIC: 4 µg/mL[5]
Benzyl Phenyl Sulfide Deriv. (5f, 5h)AntibacterialMRSA strainsMIC: 2-64 µg/mL[6]
3-Benzyl-5-arylidenefuran-2(5H)-oneCytotoxicityHCT-8 CellsIC₅₀: 101.5 µM[10]
3-(4-Bromobenzyl)-furanone Deriv. (6)CytotoxicityVarious cell linesNo effect observed[10]
Bromophenol Derivative (4b-4)Anticancer (Apoptosis)Leukemia K562 cellsActivity confirmed[12]
Diallyl sulfide (DAS)CYP2E1 InhibitionRat Hepatocytes45% protein decrease[4]

Note: Data is extracted from literature for structurally related compounds to provide context. Direct experimental data for this compound is not currently available.

Experimental Methodologies for Biological Evaluation

To empirically validate the predicted activities of this compound, standardized and reproducible protocols are essential. The following methodologies are foundational for assessing its antimicrobial and cytotoxic properties.

Protocol: In Vitro Antimicrobial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, a standard for antimicrobial screening.[5][15]

Objective: To quantify the lowest concentration of this compound that inhibits visible growth of a target microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or appropriate bacterial growth medium

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • This compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (medium only)

  • Spectrophotometer or plate reader (600 nm)

Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria overnight. Dilute the culture in fresh MHB to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Dispense 50 µL of MHB into wells A2 through A12 of a 96-well plate. Add 100 µL of the compound stock solution (at 2x the highest desired test concentration) to well A1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well A1 to A2, mixing, then A2 to A3, and so on, discarding 50 µL from the last well. This creates a concentration gradient.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well is 100 µL.

  • Controls: Include a positive control (bacteria + standard antibiotic) and a negative control (medium only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Caption: Workflow for MIC determination via broth microdilution.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[6]

Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., HeLa, K562, or MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • This compound stock solution

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (prepared by serial dilution). Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights and Future Directions

The collective data from related compounds allows for the formulation of an initial SAR hypothesis for this compound.

  • The Sulfide Moiety : The sulfur atom is a key pharmacophore. It can be oxidized in vivo, participate in hydrogen bonding, and contribute to the overall lipophilicity. Its presence is fundamental to the activities seen in compounds like DAS and benzyl sulfides.[4][6]

  • The Benzyl Ring : This aromatic system provides a scaffold for interaction with biological targets, often through hydrophobic or π-stacking interactions.

  • The 4-Bromo Substituent : This is the most significant variable. The bromine atom is expected to:

    • Increase Lipophilicity : This may enhance membrane permeability and cellular uptake, potentially increasing both efficacy and toxicity.

    • Introduce a Halogen Bond Donor : The bromine atom can form halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-receptor binding.

    • Alter Metabolic Profile : It may block a site of metabolism (e.g., para-hydroxylation) on the phenyl ring, potentially increasing the compound's half-life.

G cluster_properties Predicted Contributions to Bioactivity compound This compound Benzyl Ring Methyl Sulfide 4-Bromo Group p1 Hydrophobic Interactions (Target Binding) compound:f1->p1 Scaffold p2 Metabolic Site (CYP Modulation) compound:f2->p2 Pharmacophore p3 Increased Lipophilicity (Membrane Permeation) compound:f3->p3 Modulator

Caption: Predicted SAR contributions of key structural motifs.

Future Directions:

  • Empirical Testing : The immediate priority is to synthesize and test this compound using the protocols outlined above to confirm its antimicrobial and cytotoxic activities.

  • Analog Synthesis : A systematic synthesis of analogs is needed. This includes moving the bromo-substituent to the ortho- and meta-positions and replacing it with other halogens (F, Cl, I) to refine the SAR.

  • Mechanism of Action Studies : If promising activity is found, further studies should investigate the specific molecular targets, such as effects on bacterial membrane integrity or inhibition of specific enzymes.

Conclusion

While direct experimental evidence for the biological activity of this compound is sparse, a comparative analysis based on its structural components provides a strong rationale for its investigation as a potential antimicrobial and anticancer agent. Its benzyl sulfide core is a known pharmacophore, and the 4-bromo substituent is predicted to enhance lipophilicity and modulate its interaction with biological targets. The experimental protocols and SAR insights provided in this guide offer a clear roadmap for researchers to unlock the therapeutic potential of this and related organosulfur compounds.

References

purity assessment of synthesized (4-Bromobenzyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Purity Assessment of Synthesized (4-Bromobenzyl)(methyl)sulfane

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the foundation upon which reliable experimental data and safe therapeutic agents are built.[1][2] this compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, where its reactive bromo and methylsulfane groups are exploited to build more complex molecular architectures.[3] Consequently, ensuring its purity is paramount to avoid the introduction of unwanted variables that could derail research outcomes or compromise the safety and efficacy of the final product.[2]

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a logical framework for selecting the most appropriate method or combination of methods for a robust, self-validating purity assessment.

Synthesis and Potential Impurities

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction, where a 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide) is reacted with a methylthiolate source, such as sodium thiomethoxide.

A common synthetic route is as follows:

  • Reactants : 4-Bromobenzyl bromide and Sodium thiomethoxide

  • Solvent : A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Reaction : The thiomethoxide anion (CH₃S⁻) acts as a nucleophile, displacing the bromide ion from the benzylic carbon of 4-bromobenzyl bromide.

  • Work-up and Purification : The reaction mixture is typically quenched with water, extracted with an organic solvent, dried, and concentrated. Purification is often achieved by silica gel column chromatography.[4]

Given this synthetic pathway, several process-related impurities may be present in the final product:

  • Unreacted Starting Materials : 4-Bromobenzyl bromide and residual methanethiol.

  • By-products of Side Reactions :

    • Bis(4-bromobenzyl) ether: Formed if water is present and reacts with the starting halide.

    • Dimethyl disulfide (DMDS): Formed by the oxidation of thiomethoxide.

    • 4,4'-Dibromodibenzyl sulfide: Resulting from the reaction of the product with another molecule of the starting halide.

  • Over-oxidation Products :

    • (4-Bromobenzyl)(methyl)sulfoxide: Partial oxidation of the sulfide.

    • (4-Bromobenzyl)(methyl)sulfone: Complete oxidation of the sulfide.

  • Isomeric Impurities : Impurities originating from the starting materials, such as ortho- or meta-bromobenzyl bromide.

A robust purity assessment strategy must be capable of detecting and quantifying these potential contaminants.

Orthogonal Analytical Techniques for Purity Determination

No single analytical method is sufficient to declare a compound "pure." A comprehensive assessment relies on the synergistic use of orthogonal techniques—methods that measure different chemical or physical properties of the molecule. The most common and powerful combination for small organic molecules includes Nuclear Magnetic Resonance (NMR) spectroscopy, chromatography (GC or HPLC) coupled with Mass Spectrometry (MS), and Elemental Analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Expertise & Experience: qNMR is a primary analytical method because it can determine purity without needing a specific reference standard of the analyte itself.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight, one can calculate the absolute purity of the synthesized compound.[6][7] This makes it an exceptionally trustworthy method for purity assignment.[8][9]

Trustworthiness: The self-validating nature of qNMR comes from its ability to provide structural confirmation and quantification simultaneously. Signals from impurities are often visible in the spectrum, allowing for their identification and quantification relative to the main compound or the internal standard.

Experimental Protocol: ¹H qNMR for this compound Purity

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.

    • Accurately weigh a suitable amount (e.g., 5-10 mg) of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃). Ensure complete dissolution.

    • Transfer the solution to a high-precision NMR tube.

  • Instrumental Parameters (Example on a 400 MHz Spectrometer):

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard (a value of 30-60 seconds is often sufficient to ensure full relaxation for quantitative results).

    • Acquisition Time (aq): ≥ 3 seconds.

    • Number of Scans (ns): ≥ 8 (increase for better signal-to-noise ratio).

    • Spectral Width (sw): Appropriate to cover all signals (e.g., -2 to 12 ppm).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the singlet for the benzylic -CH₂- protons or the singlet for the S-CH₃ protons) and a signal for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard

Data Presentation: Expected ¹H NMR Signals and Potential Impurities

CompoundSignal (CDCl₃)Expected Chemical Shift (ppm)MultiplicityProtons (N)
This compound Ar-H 7.20-7.45m4
-CH₂ -S~3.65s2
S-CH₃ ~2.00s3
4-Bromobenzyl bromide (Impurity)Ar-H 7.25-7.50m4
-CH₂ -Br~4.45s2
(4-Bromobenzyl)(methyl)sulfoxide (Impurity)Ar-H 7.30-7.60m4
-CH₂ -SO~4.00d2
SO-CH₃ ~2.60s3

Mandatory Visualization: qNMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve nmr_acq Acquire ¹H NMR spectrum (long relaxation delay) dissolve->nmr_acq Transfer to NMR tube process Phase and baseline correction nmr_acq->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using formula integrate->calculate

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful hyphenated technique that separates volatile and semi-volatile compounds in the gas phase and then detects them using mass spectrometry.[10][11] It is exceptionally well-suited for analyzing this compound due to the compound's volatility. The gas chromatograph provides separation, yielding a retention time that is characteristic of the compound under specific conditions. The mass spectrometer fragments the eluted compounds, producing a mass spectrum that serves as a molecular "fingerprint," allowing for unambiguous identification of the main peak and any separated impurities by comparing them to library data or known standards.[12]

Trustworthiness: The high separation efficiency of modern capillary GC columns can resolve closely related impurities, such as positional isomers or minor by-products.[13] The mass spectrometer's sensitivity allows for the detection of trace-level impurities that might be missed by other techniques.[10] This combination provides a high degree of confidence in both the identity and purity (as area percent) of the sample.

Experimental Protocol: GC-MS for this compound Purity

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Perform a serial dilution to a final concentration of ~10-100 µg/mL.

  • Instrumental Parameters (Example):

    • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 450.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Processing and Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate the relative purity by dividing the peak area of the main compound by the total area of all peaks (Area % Purity).

    • Identify the main peak and impurity peaks by comparing their mass spectra with a reference library (e.g., NIST) or with previously run standards.

Data Presentation: Illustrative GC-MS Data

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)Identification Method
This compound ~10.5216/218 (M⁺), 137 (M-Br)⁺, 91 (tropylium)Mass Spectrum & Retention Time
4-Bromobenzyl bromide (Impurity)~11.2248/250/252 (M⁺), 169/171 (M-Br)⁺Mass Spectrum & Retention Time
Dimethyl disulfide (Impurity)~2.594 (M⁺), 79 (M-CH₃)⁺, 47 (CH₃S)⁺Mass Spectrum & Retention Time
(4-Bromobenzyl)(methyl)sulfone (Impurity)~12.8248/250 (M⁺), 169/171 (M-SO₂CH₃)⁺Mass Spectrum & Retention Time
High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is a cornerstone of purity analysis in the pharmaceutical industry.[14] It separates compounds in a liquid mobile phase based on their differential interactions with a solid stationary phase.[15] For this compound, which has a strong UV chromophore (the bromophenyl group), a UV detector is ideal. HPLC is particularly valuable for detecting non-volatile or thermally labile impurities that would not be suitable for GC analysis.[16] It is an excellent orthogonal technique to GC-MS.

Trustworthiness: Validated HPLC methods provide highly reproducible and accurate quantification of impurities.[17] By comparing the retention time and UV spectrum of the main peak to a certified reference standard, identity can be confirmed. Purity is typically reported as an area percentage from the chromatogram, which is a reliable measure provided all impurities have a similar response factor or a relative response factor is determined.

Experimental Protocol: HPLC-UV for this compound Purity

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

    • Dilute to a final concentration of ~0.1 mg/mL.

  • Instrumental Parameters (Example):

    • HPLC Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution. Example gradient:

      • Solvent A: Water (with 0.1% formic acid)

      • Solvent B: Acetonitrile (with 0.1% formic acid)

      • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detector: Monitor at 220 nm or 254 nm.

  • Data Processing and Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the relative purity by dividing the peak area of the main compound by the total area of all peaks.

    • If available, inject impurity standards to confirm the identity of minor peaks by retention time.

Mandatory Visualization: Purity Assessment Logic

G cluster_primary Primary Assessment cluster_orthogonal Orthogonal Chromatographic Assessment cluster_elemental Elemental Composition Verification start Synthesized This compound qnmr ¹H qNMR (Absolute Purity, Structure) start->qnmr is_volatile Are all potential impurities volatile? start->is_volatile ea Elemental Analysis (%C, %H, %S) start->ea end Final Purity Report qnmr->end gcms GC-MS (Volatile Impurities) is_volatile->gcms Yes hplc HPLC-UV (Non-Volatile Impurities) is_volatile->hplc No / Unsure gcms->end hplc->end ea->end

Caption: Logical workflow for comprehensive purity assessment.

Elemental Analysis (CHNS)

Expertise & Experience: Elemental analysis is a classic, destructive technique that determines the mass percentage of carbon, hydrogen, nitrogen, and sulfur in a compound.[18][19] It provides a fundamental check on the empirical formula. For this compound (C₈H₉BrS), the theoretical elemental composition can be calculated. The experimental results from a combustion analyzer are then compared to these theoretical values.

Trustworthiness: A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's identity and the absence of significant impurities that would alter the elemental ratios.[20] However, it is important to note that elemental analysis cannot detect impurities with the same elemental composition, such as isomers.[8] Therefore, it must be used in conjunction with other techniques.

Experimental Protocol: CHNS Analysis

  • Sample Preparation:

    • The sample must be thoroughly dried to remove residual solvents and water, which would significantly alter the hydrogen and carbon percentages.

    • Accurately weigh approximately 2-3 mg of the dried sample into a tin or silver capsule.

  • Instrumental Analysis:

    • The sample is combusted at high temperature (≥900°C) in an oxygen-rich atmosphere.[21]

    • The resulting gases (CO₂, H₂O, SO₂) are separated by a GC column and quantified by a thermal conductivity detector (TCD).

  • Data Analysis:

    • Compare the instrument-reported weight percentages of C, H, and S with the calculated theoretical values.

Data Presentation: Elemental Analysis Comparison

ElementTheoretical % for C₈H₉BrSExperimental Result (Example)Deviation
Carbon (C)44.25%44.18%-0.07%
Hydrogen (H)4.18%4.21%+0.03%
Sulfur (S)14.77%14.65%-0.12%

A Synergistic and Self-Validating Approach

The highest confidence in purity assessment is achieved when these orthogonal methods provide converging evidence.

  • qNMR provides an absolute purity value and structural confirmation.

  • GC-MS or HPLC provides a detailed profile of impurities, confirms the identity of the main component, and gives a relative purity value. The choice between GC and HPLC depends on the volatility of expected impurities.[16]

  • Elemental Analysis confirms the empirical formula, ruling out impurities that would significantly change the elemental composition.

If the absolute purity from qNMR (~99.5%) aligns with the area % purity from GC-MS or HPLC (~99.7%) and the elemental analysis is within the acceptable ±0.4% deviation, the researcher can have very high confidence in the quality of the synthesized this compound. Discrepancies between the methods (e.g., qNMR shows 95% purity while GC-MS shows 99.5%) are a red flag, suggesting the presence of NMR-active but GC-invisible impurities (like salts or non-volatile compounds), necessitating further investigation.

Conclusion and Recommendations

For a comprehensive and trustworthy , a multi-technique approach is mandatory.

Analytical MethodPrimary PurposeKey StrengthKey LimitationRecommendation
¹H qNMR Absolute quantification & structural verificationPrimary method; no analyte-specific standard needed.[5][8]May not detect non-proton-containing impurities; peak overlap can be an issue.Essential for assigning a definitive purity value.
GC-MS Impurity profiling & identificationHigh sensitivity and resolving power for volatile impurities; provides structural information from MS.[12]Not suitable for non-volatile or thermally labile compounds.Highly Recommended as the primary chromatographic method due to the analyte's volatility.
HPLC-UV Orthogonal impurity profilingExcellent for non-volatile or thermally labile impurities.[14]Impurities without a UV chromophore may be missed.Recommended as a complementary technique to GC-MS, especially if non-volatile by-products are suspected.
Elemental Analysis Empirical formula confirmationProvides fundamental confirmation of elemental composition.Insensitive to isomeric impurities; requires high sample purity for accurate results.[8]Recommended as a final check for all new batches.

By strategically combining these methods, researchers and drug developers can build a self-validating system that ensures the quality and integrity of their work, from the lab bench to clinical development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-Bromobenzyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (4-Bromobenzyl)(methyl)sulfane (CAS No. 15733-07-0). As a brominated organosulfur compound, this substance requires careful handling not only during its use in pharmaceutical and agrochemical synthesis but especially at the end of its lifecycle.[1] This guide moves beyond mere procedural instruction to explain the critical reasoning behind each step, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste with the highest degree of safety and regulatory adherence.

Part 1: Hazard Assessment and Characterization

Understanding the inherent risks of a chemical is the foundational step for its safe management. While comprehensive safety data for this compound is not as prevalent as for more common reagents, its chemical structure—containing a brominated aromatic ring and a methyl sulfide group—allows for an expert assessment of its likely hazards based on analogous compounds.

The primary known hazard is that it is harmful if swallowed (H302).[2] However, based on data from structurally similar chemicals like 4-bromobenzyl bromide and other halogenated organic compounds, we must conservatively assume it may also cause skin irritation, serious eye irritation, and respiratory irritation.[3][4][5][6][7] Organosulfur compounds can also be malodorous and toxic.[8]

Therefore, all handling and disposal operations must be conducted under the assumption that this compound is a multi-hazard substance.

Chemical Identity & Hazard Profile: this compound
Chemical Name This compound
Synonyms 4-Bromobenzyl methyl sulfide, 1-bromo-4-[(methylthio)methyl]-benzene
CAS Number 15733-07-0[2][9]
Molecular Formula C8H9BrS[2][10]
Molecular Weight 217.13 g/mol [2]
Physical Form Liquid[10]
Known GHS Hazard H302: Harmful if swallowed[2]
Inferred Hazards Skin Irritation/Corrosion: Potential for irritation or burns upon contact.[3][5] Eye Damage/Irritation: Potential for serious eye irritation or damage.[3][5] Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[4][7]
Environmental Hazard Halogenated organic compounds should be prevented from entering the environment.[11][12]

Part 2: The Regulatory Framework: Adherence to RCRA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by two federal statutes: the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Act.

  • Resource Conservation and Recovery Act (RCRA): Enacted in 1976, RCRA gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave."[13] This includes the generation, transportation, treatment, storage, and disposal of hazardous waste.[13][14] this compound waste must be classified under RCRA guidelines to determine if it is a "listed" or "characteristic" hazardous waste.[15][16] Given its components, it would likely be classified as a hazardous waste, necessitating a formal disposal pathway through a licensed Treatment, Storage, and Disposal Facility (TSDF).[17]

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard from the Occupational Safety and Health Administration (OSHA) mandates the development of a written Chemical Hygiene Plan (CHP) for all laboratories.[18][19] This plan must outline specific procedures for the safe handling of hazardous chemicals, including disposal.[18][20] The procedures detailed in this guide should be incorporated into your laboratory's specific CHP.

Part 3: Pre-Disposal Protocol: Waste Minimization and Segregation

Proper disposal begins long before the waste container is full. Adherence to the principles of waste minimization and correct segregation is paramount for ensuring safety and compliance.

Waste Minimization:

  • Scale Reduction: Only synthesize or use the amount of material essential for the experiment.

  • Reuse and Recycling: Where possible, consider reusing surplus materials if purity is not compromised.[21]

Waste Segregation: This is a critical, non-negotiable step. Improperly mixed chemicals can lead to violent reactions, the generation of toxic gases, or fire.

  • Designated Waste Stream: this compound must be disposed of in a dedicated "Halogenated Organic Waste" container.[12]

  • Avoid Incompatibilities: Never mix this waste with:

    • Strong oxidizing agents

    • Strong bases or acids (unless part of a specific neutralization protocol)

    • Aqueous waste streams

    • Non-halogenated organic waste

Part 4: Step-by-Step Disposal Procedure

This protocol provides a direct, procedural workflow for the collection and disposal of this compound waste.

Step 1: Select the Appropriate Waste Container

  • Causality: The container is the primary barrier preventing release to the environment. Its integrity is crucial.

  • Procedure:

    • Obtain a clean, dry, chemical-resistant container. A glass bottle with a polytetrafluoroethylene (PTFE)-lined screw cap is often a suitable choice.

    • Ensure the container is in good condition, free from cracks, chips, or other damage.[22]

    • The container must be able to be securely closed and must not leak.[22][23]

Step 2: Label the Waste Container

  • Causality: Proper labeling is an RCRA requirement and is essential for communicating hazards to everyone in the laboratory and to the ultimate waste handlers.[24]

  • Procedure:

    • Before adding any waste, affix a "HAZARDOUS WASTE" label to the container.[22]

    • Clearly write the full chemical name: "this compound" and any solvents or other chemicals present in the waste mixture.

    • Indicate the approximate percentages of each component.

    • Do not obscure any hazard pictograms or information on the label.

Step 3: Accumulate Waste Safely

  • Causality: Safe accumulation prevents spills, exposure, and environmental contamination.

  • Procedure:

    • All transfers of waste into the container must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[12]

    • Keep the waste container closed at all times except when actively adding waste.[22][23] This is one of the most common EPA violations and is critical for preventing the release of volatile vapors.[23]

    • Store the container in a designated Satellite Accumulation Area (SAA) that is located at or near the point of generation.[24]

    • Ensure the SAA is in a secondary containment tray to capture any potential leaks.

Step 4: Arrange for Final Disposal

  • Causality: As a generator of hazardous waste, your facility is responsible for its disposal from cradle-to-grave.[14][15] This responsibility cannot be delegated.

  • Procedure:

    • Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.

    • Do not pour this compound down the drain.[12] This is illegal and environmentally harmful.

    • The EHS department will work with a licensed hazardous waste disposal company. The most common and appropriate disposal method for halogenated organic compounds is high-temperature incineration at a specialized facility equipped with flue gas scrubbers.[8][25][26]

Part 5: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental damage.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Vapors: If safe to do so, ensure the chemical fume hood is operating to control vapors.

  • Don PPE: Don appropriate PPE, including a lab coat, gloves, and chemical splash goggles. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Absorb the spilled liquid with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical sorbent. Do not use combustible materials like paper towels or sawdust.[27]

  • Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it into a sealable, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and your institution's EHS office.

Part 6: Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G start Waste Generated: This compound assess Hazard Assessment (Assume Halogenated, Toxic, Irritant) start->assess segregate Segregate as 'Halogenated Organic Waste' assess->segregate incompatible Incompatible Streams: - Aqueous - Non-Halogenated - Strong Oxidizers/Bases segregate->incompatible container Step 1 & 2: Containerize & Label - Use Compatible Container - Affix 'Hazardous Waste' Label - List all Constituents segregate->container accumulate Step 3: Accumulate Safely - In Chemical Fume Hood - Keep Container Closed - Use Secondary Containment container->accumulate dispose Step 4: Final Disposal - Contact EHS for Pickup - Transfer to Licensed TSDF accumulate->dispose end Method: High-Temperature Incineration dispose->end

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to the Safe Handling and Disposal of (4-Bromobenzyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of (4-Bromobenzyl)(methyl)sulfane (CAS No. 15733-07-0). As drug discovery and development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This document moves beyond a simple checklist to provide a deep, procedural framework rooted in the principles of chemical reactivity, hazard mitigation, and responsible environmental stewardship. The guidance herein is synthesized from established safety protocols for analogous organohalogen and organosulfur compounds, ensuring a robust and cautious approach.

Hazard Assessment & Profile: An Expert Evaluation

Based on data from structurally similar compounds such as 4-Bromophenyl methyl sulfone and other brominated benzyl derivatives, we can anticipate the following hazards[1][2]:

  • Skin Irritation/Corrosion: Expected to cause skin irritation, and prolonged contact may lead to more severe effects[1]. Some related brominated compounds are classified as causing severe skin burns[2].

  • Eye Damage/Irritation: Poses a risk of serious eye irritation or damage[1].

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation[1].

  • Harmful if Swallowed: Acute oral toxicity is a potential concern[1].

  • Sensitization: May cause an allergic skin reaction (skin sensitization).

This assessment mandates the use of stringent engineering controls and a comprehensive personal protective equipment (PPE) strategy.

Engineering Controls & Personal Protective Equipment (PPE)

The foundation of safety when handling this compound is the combination of robust engineering controls to minimize exposure and appropriate PPE to protect from direct contact.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to control vapor inhalation exposure[3][4][5].

  • Eyewash Stations and Safety Showers: Ensure that a certified and unobstructed eyewash station and safety shower are immediately accessible from the workstation location[3][6].

Personal Protective Equipment (PPE)

The selection of PPE is critical and must not be compromised. The following table summarizes the minimum requirements for handling this compound.

Protection Area Required Equipment Rationale and Standards
Eye & Face Chemical safety goggles and a full-face shieldGoggles provide a seal against splashes. A face shield offers a secondary layer of protection for the entire face. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166[3][6][7].
Hand Chemical-resistant gloves (e.g., Nitrile or Neoprene)Double-gloving is recommended. Select gloves based on breakthrough time and permeation rate for similar chemicals. Always inspect gloves for integrity before use and change them immediately if contamination is suspected[7][8].
Body Chemical-resistant lab coat or apronProvides a barrier against splashes and spills. Should be buttoned completely. Do not wear outside of the laboratory[9][10].
Respiratory NIOSH/MSHA-approved respirator (if needed)While a fume hood is the primary control, a respirator (e.g., an air-purifying respirator with an organic vapor cartridge) may be required for spill cleanup or if engineering controls fail. Follow OSHA respirator regulations (29 CFR 1910.134)[3][10].

Operational Protocol: Step-by-Step Handling Guide

This protocol provides a self-validating workflow designed to ensure safety at every stage of handling.

Preparation and Weighing
  • Pre-Operational Check: Before starting, confirm the fume hood is operational and the sash is at the appropriate working height. Ensure all required PPE is correctly worn.

  • Material Transfer: Conduct all transfers within the fume hood. If the compound is a liquid, use a syringe or pipette for accurate and contained measurement.

  • Weighing: If weighing is necessary, do so within the fume hood or in a ventilated balance enclosure. Use a tared, sealed container to minimize exposure.

  • Container Sealing: After dispensing, securely seal the primary container and decontaminate its exterior surface with a suitable solvent (e.g., isopropanol) before removing it from the fume hood.

Reaction Setup and Execution
  • Glassware: Use clean, dry glassware and ensure all joints are properly sealed.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).

  • Addition: Add this compound to the reaction vessel slowly and in a controlled manner, monitoring for any exothermic events.

  • Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.

Integrated Workflow for Handling this compound

The following diagram outlines the critical path for safely managing this chemical from receipt to disposal.

prep Pre-Operational Checks (Fume Hood, PPE, Spill Kit) handling Chemical Handling (Weighing, Transfer, Reaction) prep->handling Proceed if safe reaction Reaction Work-up (Quenching, Extraction) handling->reaction Reaction complete waste_seg Waste Segregation (Aqueous vs. Halogenated Organic) reaction->waste_seg Separate phases decon Decontamination (Glassware, Surfaces, PPE Removal) waste_seg->decon Waste contained disposal Final Waste Disposal (Labeled, Sealed Containers) decon->disposal Work complete

Caption: Workflow for Safe Handling of this compound.

Waste Management & Disposal

Proper disposal is a critical final step to protect personnel and the environment. Brominated organic compounds are classified as hazardous waste and must be managed accordingly[11].

Immediate In-Lab Neutralization
  • Quenching Reactive Reagents: If the reaction mixture contains unreacted, hazardous materials, they must be quenched safely within the fume hood before disposal.

  • Acid/Base Neutralization: Neutralize acidic or basic aqueous waste streams before collection.

Waste Segregation and Collection
  • Halogenated Organic Waste: All waste containing this compound, including reaction residues and contaminated solvents, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container[12]. Do not mix with non-halogenated waste.

  • Solid Waste: Contaminated solid waste (e.g., gloves, paper towels, silica gel) must be collected in a separate, sealed, and labeled hazardous waste bag or container.

  • Container Management: Keep waste containers closed except when adding waste. Store them in a designated satellite accumulation area within the lab.

Final Disposal Plan
  • Licensed Disposal: All collected waste must be disposed of through a licensed hazardous waste disposal company.[11]

  • Incineration: High-temperature incineration at a facility equipped with scrubbers to handle halogenated by-products is the preferred disposal method for brominated organic compounds.[11]

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][13]

  • Spill: Evacuate the area. If the spill is small and you are trained to do so, contain it with an inert absorbent material (e.g., sand, vermiculite), and collect it into a sealed container for disposal. For large spills, contact your institution's environmental health and safety (EHS) department immediately.

By adhering to this comprehensive guide, you contribute to a culture of safety and ensure the integrity of your research and the well-being of your colleagues.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.